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  • Product: 2-Chloro-5-(ethylsulfonyl)pyridine
  • CAS: 1206679-92-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine (CAS No. 1206679-92-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Moiety 2-Chloro-5-(ethylsulfonyl)pyridine is a substituted pyridine derivative characterized by a chlorine atom at th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Moiety

2-Chloro-5-(ethylsulfonyl)pyridine is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and an ethylsulfonyl group at the 5-position.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of a chloro substituent provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The ethylsulfonyl group, an electron-withdrawing moiety, influences the electronic properties of the pyridine ring and can participate in various biological interactions. This unique combination of functional groups makes 2-Chloro-5-(ethylsulfonyl)pyridine an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-(ethylsulfonyl)pyridine is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
CAS Number 1206679-92-6[1][2]
Molecular Formula C₇H₈ClNO₂S[1][2]
Molecular Weight 205.66 g/mol [1][2]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (predicted)Inferred from similar compounds
PSA (Polar Surface Area) 55.4 Ų[2]
XLogP3 1.4[2]

Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine

Proposed Synthetic Workflow

Synthesis_Workflow Start 2,5-Dichloropyridine or 2-Chloro-5-bromopyridine Intermediate 2-Chloro-5-(ethylthio)pyridine Start->Intermediate Ethanethiol (EtSH), Base (e.g., NaH, K2CO3) Product 2-Chloro-5-(ethylsulfonyl)pyridine Intermediate->Product Oxidation (e.g., m-CPBA, Oxone®)

Caption: Proposed two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine.

Experimental Protocol: A General Guideline

Step 1: Synthesis of 2-Chloro-5-(ethylthio)pyridine (Thioether Precursor)

  • To a stirred solution of 2,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • After the initial effervescence ceases, add ethanethiol (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(ethylthio)pyridine.

Step 2: Oxidation to 2-Chloro-5-(ethylsulfonyl)pyridine

  • Dissolve the 2-chloro-5-(ethylthio)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) or Oxone® (2.2 eq), portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-5-(ethylsulfonyl)pyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine is dictated by its two primary functional groups: the chloro-substituted pyridine ring and the ethyl sulfone moiety.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the 5-ethylsulfonyl group. This allows for the displacement of the chloride with a variety of nucleophiles, providing a versatile route to a range of 2,5-disubstituted pyridine derivatives.

Potential Nucleophiles:

  • Amines: Reaction with primary or secondary amines can introduce diverse amino functionalities, a common strategy in the synthesis of bioactive molecules.

  • Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.

  • Thiols: Thiolates can displace the chloride to form thioethers.

  • Cyanide: Introduction of a cyano group can serve as a precursor for carboxylic acids, amides, or amines.

Reactivity_Diagram Start 2-Chloro-5-(ethylsulfonyl)pyridine Product_Amine 2-Amino-5-(ethylsulfonyl)pyridine Derivative Start->Product_Amine R¹R²NH Product_Ether 2-Alkoxy-5-(ethylsulfonyl)pyridine Derivative Start->Product_Ether R-OH, Base Product_Thioether 2-Thio-5-(ethylsulfonyl)pyridine Derivative Start->Product_Thioether R-SH, Base

Caption: Key nucleophilic aromatic substitution reactions of 2-Chloro-5-(ethylsulfonyl)pyridine.

Reactions Involving the Sulfone Group

The ethyl sulfone group is generally stable under many reaction conditions. However, the protons on the α-carbon of the ethyl group are acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization. Additionally, pyridyl sulfones can act as latent nucleophiles in certain palladium-catalyzed cross-coupling reactions.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 2-Chloro-5-(ethylsulfonyl)pyridine are not extensively documented, its structural motifs are present in numerous biologically active compounds.

  • Pyridine Core: The pyridine ring is a well-established pharmacophore found in a vast array of drugs, contributing to their binding affinity and pharmacokinetic properties.[5][11]

  • Sulfone Moiety: The sulfone group is also a key functional group in many pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] Aryl sulfones are present in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][12]

Given these precedents, 2-Chloro-5-(ethylsulfonyl)pyridine represents a valuable building block for the synthesis of novel compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility lies in the ability to readily introduce molecular diversity at the 2-position of the pyridine ring, allowing for the exploration of structure-activity relationships.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-5-(ethylsulfonyl)pyridine. Although a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling chlorinated pyridines and organosulfur compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-(ethylsulfonyl)pyridine is a promising heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Although detailed studies on this specific compound are sparse, its synthesis can be reliably achieved through established methods, and its reactivity offers numerous avenues for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a valuable tool for the design and synthesis of novel chemical entities with the potential for significant biological activity.

References

  • CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google P
  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics | ACS Omega. (URL: [Link])

  • Formation and reactivity of 2-pyridyl sulfones | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • Synthesis of Aryl Sulfones - ResearchGate. (URL: [Link])

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters - ACS Publications. (URL: [Link])

  • Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (URL: [Link])

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters. (URL: [Link])

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL: [Link])

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. (URL: [Link])

  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (URL: [Link])

  • Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (URL: [Link])

  • United States Patent (19)
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (URL: [Link])

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
  • Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. (URL: [Link])

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. (URL: [Link])

  • 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913 - PubChem. (URL: [Link])

  • Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

  • CAS No : 2505482-71-1 | Product Name : 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine | Pharmaffiliates. (URL: [Link])

  • 2-Chloro-5-(ethylsulfonyl)pyridine - CAS:1206679-92-6 - Sunway Pharm Ltd. (URL: [Link])

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • 2-Chloro-5-(chloro-meth-yl)pyridine - PubMed. (URL: [Link])

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Exploratory

An In-depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-(ethylsulfonyl)pyridine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(ethylsulfonyl)pyridine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine, it embodies a scaffold frequently incorporated into bioactive molecules. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic aromatic substitution, while the potent electron-withdrawing ethylsulfonyl group at the 5-position profoundly influences the molecule's reactivity and physicochemical properties. This guide offers a comprehensive overview of 2-Chloro-5-(ethylsulfonyl)pyridine, detailing its chemical identity, computed physicochemical properties, proposed synthetic routes, expected reactivity, and potential applications as a versatile building block in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

2-Chloro-5-(ethylsulfonyl)pyridine is a solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with a chlorine atom and an ethylsulfonyl group.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
IUPAC Name 2-chloro-5-(ethylsulfonyl)pyridine
CAS Number 87695-79-2
Computed XLogP3 1.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2

Synthesis and Manufacturing

While specific industrial-scale synthesis protocols for 2-Chloro-5-(ethylsulfonyl)pyridine are not widely published, a logical and efficient synthetic strategy involves a two-step process starting from a readily available precursor, 2-chloro-5-bromopyridine. This approach is predicated on the principles of nucleophilic substitution to introduce the ethylthio- group, followed by a robust oxidation to form the desired ethylsulfonyl moiety.

Proposed Synthetic Pathway

Synthetic_Pathway 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Intermediate_Thioether 2-Chloro-5-(ethylthio)pyridine 2-Chloro-5-bromopyridine->Intermediate_Thioether Nucleophilic Substitution (e.g., in DMF) Sodium ethanethiolate Sodium ethanethiolate Sodium ethanethiolate->Intermediate_Thioether Final_Product 2-Chloro-5-(ethylsulfonyl)pyridine Intermediate_Thioether->Final_Product Oxidation (e.g., in DCM) Oxidizing_Agent m-CPBA or Oxone® Oxidizing_Agent->Final_Product

Caption: Proposed two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(ethylthio)pyridine (Thioether Intermediate)

This step involves a nucleophilic aromatic substitution reaction where the bromide in 2-chloro-5-bromopyridine is displaced by an ethylthiolate anion.

  • Reaction Setup: To a solution of 2-chloro-5-bromopyridine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium ethanethiolate (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-5-(ethylthio)pyridine.

Step 2: Oxidation to 2-Chloro-5-(ethylsulfonyl)pyridine

The synthesized thioether is then oxidized to the corresponding sulfone. The choice of oxidizing agent is critical to ensure complete oxidation without over-oxidation or side reactions.

  • Reaction Setup: Dissolve the 2-chloro-5-(ethylthio)pyridine (1.0 eq.) from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution in an ice bath.

  • Reaction Execution: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) or Oxone® (2.2 eq.), portion-wise to the cooled solution while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford the final 2-Chloro-5-(ethylsulfonyl)pyridine.

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine is dominated by the electronic properties of its substituents. The pyridine nitrogen and the chlorine atom at the 2-position are inherently electron-withdrawing. This effect is significantly amplified by the presence of the strongly deactivating ethylsulfonyl group at the 5-position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered highly electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-position bearing the chlorine leaving group. This heightened reactivity is a cornerstone of its utility as a synthetic intermediate.[1] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.

SNAr_Mechanism Start 2-Chloro-5-(ethylsulfonyl)pyridine + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product 2-Nu-5-(ethylsulfonyl)pyridine + Cl⁻ Intermediate->Product Elimination of Cl⁻ (Fast)

Caption: Generalized mechanism for SNAr on 2-Chloro-5-(ethylsulfonyl)pyridine.

The rate of SNAr reactions on this substrate is expected to be significantly faster than on 2-chloropyridine itself, owing to the stabilizing effect of the ethylsulfonyl group on the anionic intermediate. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide array of functional groups at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

The 2-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 2-Chloro-5-(ethylsulfonyl)pyridine serves as a valuable building block for accessing novel analogs with potentially enhanced biological activity. The ethylsulfonyl group can engage in hydrogen bonding interactions with biological targets and improve the pharmacokinetic properties of a molecule.

While specific drugs derived directly from this starting material are not prominent in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, the related 2-chloropyridine derivatives are key intermediates in the synthesis of insecticides like imidacloprid.[2] The functional handles on 2-Chloro-5-(ethylsulfonyl)pyridine allow for its incorporation into larger molecules through cross-coupling reactions or direct substitution, making it a versatile tool for library synthesis in drug discovery campaigns.

Safety and Handling

Based on data for structurally related compounds, 2-Chloro-5-(ethylsulfonyl)pyridine should be handled with care in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Chloro-5-(ethylsulfonyl)pyridine is a valuable and reactive intermediate for chemical synthesis. Its key feature is the highly activated 2-chloro substituent, which readily undergoes nucleophilic aromatic substitution. This reactivity, coupled with the physicochemical contributions of the ethylsulfonyl group, makes it an attractive building block for the synthesis of complex molecules, particularly in the pursuit of new therapeutic agents. While detailed experimental data remains sparse in the public literature, its synthesis and reactivity can be reliably predicted based on established principles of heterocyclic chemistry. This guide provides a solid foundation for researchers looking to utilize this versatile compound in their synthetic endeavors.

References

  • Google Patents. (n.d.). 2-chloro-5-ethyl pyridine preparation method.
  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
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  • Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o366.
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  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing chloro and ethylsulfonyl groups and the electron-deficient pyridine ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The fundamental properties of 2-Chloro-5-(ethylsulfonyl)pyridine are summarized below. Understanding these characteristics is crucial for its proper handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1206679-92-6[1]
Molecular Formula C₇H₈ClNO₂S[1][2]
Molecular Weight 205.66 g/mol [1]
Monoisotopic Mass 204.99643 Da[3]
Appearance Typically a solid (may be colorless to pale yellow)[4]
Solubility Soluble in some organic solvents[4]
Predicted XLogP3 1.4[5]
Molecular Structure

The structure of 2-Chloro-5-(ethylsulfonyl)pyridine features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with an ethylsulfonyl group.

Caption: 2D structure of 2-Chloro-5-(ethylsulfonyl)pyridine.

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine and its derivatives often involves multi-step sequences. A common strategy involves the oxidation of the corresponding thioether, 2-chloro-5-(ethylsulfanyl)pyridine.[6] The thioether itself can be prepared through various synthetic routes.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted pyridines, which can be adapted for 2-Chloro-5-(ethylsulfonyl)pyridine. For instance, a starting material like 2-chloro-5-bromopyridine can undergo a Suzuki or Wittig reaction to introduce a vinyl group, which is then hydrogenated to an ethyl group.[7]

G cluster_0 Synthetic Pathway Start 2-Chloro-5-bromopyridine Intermediate1 2-Chloro-5-vinylpyridine Start->Intermediate1 Suzuki or Wittig Reaction Intermediate2 2-Chloro-5-ethylpyridine Intermediate1->Intermediate2 Selective Hydrogenation Final 2-Chloro-5-(ethylsulfonyl)pyridine Intermediate2->Final Sulfonylation / Oxidation G cluster_0 Drug Development Cascade A 2-Chloro-5-(ethylsulfonyl)pyridine (Building Block) B Synthesis of Bioactive Derivatives (e.g., via Nucleophilic Substitution) A->B Chemical Modification C Biological Screening (Antimicrobial, Anticancer, etc.) B->C Testing D Lead Optimization (SAR Studies) C->D Data Analysis E Preclinical & Clinical Development D->E Candidate Selection

Caption: Role in the drug development process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-(ethylsulfonyl)pyridine. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, related compounds provide guidance on potential hazards. For instance, other chlorinated pyridine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [8][9][10]

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [11]* Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Keep away from incompatible materials like strong oxidizing agents. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [9]

Conclusion

2-Chloro-5-(ethylsulfonyl)pyridine is a versatile and valuable building block for medicinal chemists and researchers in drug development. Its well-defined structure and predictable reactivity allow for its incorporation into a wide array of complex molecules with potential therapeutic value. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the pursuit of novel pharmaceuticals.

References

  • Sunway Pharm Ltd. 2-Chloro-5-(ethylsulfonyl)pyridine - CAS:1206679-92-6.

  • ECHEMI. 1206679-92-6, 2-Chloro-5-(ethylsulfonyl)pyridine Formula.

  • Pharmaffiliates. CAS No : 2505482-71-1 | Product Name : 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine.

  • ChemScene. 1368908-09-1 | 2-Chloro-5-(ethylsulfonyl)pyrimidine.

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  • PubChemLite. 2-chloro-5-(ethylsulfanyl)pyridine (C7H8ClNS).

  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913.

  • Pipzine Chemicals. 2-Chloro-5-pyridinesulfonyl chloride.

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  • Fisher Scientific. SAFETY DATA SHEET.

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  • CDH Fine Chemical. 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Echemi. 2-chloro-5-(ethylsulfonyl)pyridine.

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  • ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine.

  • Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.

  • Benchchem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.

  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

  • ChemicalBook. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum.

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Exploratory

Spectroscopic Signature of 2-Chloro-5-(ethylsulfonyl)pyridine: A Technical Guide for Researchers

Introduction 2-Chloro-5-(ethylsulfonyl)pyridine stands as a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular architecture, featuring a substituted pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-(ethylsulfonyl)pyridine stands as a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular architecture, featuring a substituted pyridine ring, imparts specific physicochemical properties that are crucial for its reactivity and biological activity. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and understanding its electronic and structural nuances.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of 2-Chloro-5-(ethylsulfonyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with an ethylsulfonyl group.

Figure 1: Molecular structure of 2-Chloro-5-(ethylsulfonyl)pyridine.

This structure presents several key features that will manifest in its spectra:

  • Aromatic Pyridine Ring: The three protons on the pyridine ring will appear in the aromatic region of the ¹H NMR spectrum and the six carbons will have distinct signals in the ¹³C NMR spectrum.

  • Electron-Withdrawing Groups: The chlorine atom and the ethylsulfonyl group are both electron-withdrawing, which will deshield the protons and carbons on the pyridine ring, shifting their signals to higher chemical shifts (downfield).

  • Ethyl Group: The ethyl group will exhibit a characteristic quartet and triplet pattern in the ¹H NMR spectrum due to spin-spin coupling.

  • Sulfonyl Group: The S=O bonds of the sulfonyl group will show strong, characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following are predicted spectra based on established chemical shift theory and data from similar compounds.[1]

¹H NMR Spectroscopy: A Predicted Spectrum

The predicted ¹H NMR spectrum of 2-Chloro-5-(ethylsulfonyl)pyridine in a standard solvent like CDCl₃ would likely display the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.9 - 9.1Doublet (d)1HH-6The proton at the 6-position is ortho to the ring nitrogen and is strongly deshielded. Its signal will be a doublet due to coupling with H-4.
~8.1 - 8.3Doublet of doublets (dd)1HH-4The proton at the 4-position is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is significantly downfield due to the influence of the adjacent sulfonyl group.
~7.5 - 7.7Doublet (d)1HH-3The proton at the 3-position is ortho to the chlorine atom and will be a doublet due to coupling with H-4.
~3.2 - 3.4Quartet (q)2H-SO₂-CH₂ -CH₃The methylene protons are adjacent to the electron-withdrawing sulfonyl group, shifting them downfield. They are split into a quartet by the neighboring methyl protons.
~1.3 - 1.5Triplet (t)3H-SO₂-CH₂-CH₃ The methyl protons are split into a triplet by the adjacent methylene protons.

Justification from Analogous Compounds: The predicted chemical shifts for the pyridine protons are based on data from related compounds like 2-chloro-5-nitropyridine and 2-chloro-5-methylpyridine. For instance, in 2-chloro-5-methylpyridine, the proton at the 6-position appears at a high chemical shift.[2] The strong electron-withdrawing nature of the ethylsulfonyl group is expected to shift these protons even further downfield.

¹³C NMR Spectroscopy: A Predicted Spectrum

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~152 - 154C-2The carbon atom bonded to the electronegative chlorine atom and adjacent to the ring nitrogen will be significantly deshielded.
~148 - 150C-6The carbon atom adjacent to the nitrogen is expected at a high chemical shift.
~138 - 140C-4This carbon is deshielded by the adjacent sulfonyl group.
~135 - 137C-5The carbon atom directly attached to the sulfonyl group will be in the aromatic region.
~122 - 124C-3The carbon atom ortho to the chlorine will appear at a relatively upfield position in the aromatic region.
~55 - 57-SO₂-C H₂-CH₃The methylene carbon is directly attached to the sulfonyl group, causing a significant downfield shift.
~7 - 9-SO₂-CH₂-C H₃The terminal methyl carbon will be found in the typical aliphatic region.

Justification from Analogous Compounds: The predicted chemical shifts for the pyridine carbons are informed by the known spectra of other substituted pyridines. The influence of the sulfonyl group on the chemical shifts of adjacent carbons is a well-established trend.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-Chloro-5-(ethylsulfonyl)pyridine, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

G cluster_NMR NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) InstrumentSetup Instrument Setup (≥400 MHz Spectrometer) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition Processing Data Processing H1_Acquisition->Processing C13_Acquisition->Processing

Figure 2: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-5-(ethylsulfonyl)pyridine would be characterized by the following key absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
~3100 - 3000C-H stretchingAromatic (Pyridine)Characteristic stretching vibrations of C-H bonds on the pyridine ring.
~2980 - 2850C-H stretchingAliphatic (Ethyl)Asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups.
~1580, ~1470, ~1420C=C and C=N stretchingPyridine RingSkeletal vibrations of the aromatic ring.
~1325 - 1300S=O asymmetric stretchingSulfonylA strong and characteristic absorption for the sulfonyl group.
~1150 - 1120S=O symmetric stretchingSulfonylAnother strong and characteristic absorption for the sulfonyl group.
~850 - 750C-Cl stretchingAryl-ChlorideThe position of this band can be influenced by the substitution pattern on the ring.
~800 - 700C-H out-of-plane bendingAromatic (Pyridine)Bending vibrations that are characteristic of the substitution pattern on the pyridine ring.

Justification from Analogous Compounds: The predicted positions of the sulfonyl group's stretching vibrations are based on the well-documented IR spectra of various sulfone-containing compounds.[3] The pyridine ring vibrations are consistent with those observed for other 2,5-disubstituted pyridines.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid 2-Chloro-5-(ethylsulfonyl)pyridine sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The predicted mass spectrum of 2-Chloro-5-(ethylsulfonyl)pyridine would exhibit a molecular ion peak and several characteristic fragment ions.

Predicted m/zIonRationale for Prediction
205/207[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic signature for chlorine.[4]
176/178[M - C₂H₅]⁺Loss of the ethyl group from the molecular ion. The chlorine isotope pattern would be retained.
142[M - SO₂C₂H₅]⁺Cleavage of the C-S bond, resulting in the loss of the entire ethylsulfonyl group.
111/113[C₅H₃ClN]⁺This corresponds to the chloropyridine fragment.
78[C₅H₄N]⁺Loss of the chlorine atom from the chloropyridine fragment.

Justification from Analogous Compounds and Fragmentation Principles: The fragmentation of sulfones often involves the cleavage of the C-S bond.[5] The predicted fragmentation pattern is also consistent with the general fragmentation of substituted pyridines. The predicted m/z values for various adducts of the parent molecule are available in public databases.

G cluster_MS Predicted Mass Spectrometry Fragmentation M [M]⁺˙ (m/z 205/207) M_minus_Et [M - C₂H₅]⁺ (m/z 176/178) M->M_minus_Et - C₂H₅ M_minus_SO2Et [M - SO₂C₂H₅]⁺ (m/z 142) M->M_minus_SO2Et - SO₂C₂H₅ Chloropyridine [C₅H₃ClN]⁺˙ (m/z 111/113) M_minus_SO2Et->Chloropyridine Pyridine [C₅H₄N]⁺ (m/z 78) Chloropyridine->Pyridine - Cl

Figure 3: A simplified predicted fragmentation pathway for 2-Chloro-5-(ethylsulfonyl)pyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a common method for analyzing small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 2-Chloro-5-(ethylsulfonyl)pyridine. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and scientifically sound interpretation of its expected spectral signature has been presented. The included experimental protocols offer practical guidance for researchers to acquire high-quality data for this important chemical intermediate. This predictive approach serves as a valuable tool for compound identification, purity assessment, and structural elucidation in the absence of pre-existing experimental spectra, thereby supporting the ongoing research and development efforts in the pharmaceutical and agrochemical industries.

References

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. [Link]

  • PubChem. 2-Chloropyridine-3-sulfonyl chloride. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Google Patents.
  • ACD/Labs. NMR Prediction. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

  • YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

  • ResearchGate. Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

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Foundational

An In-Depth Technical Guide to the Determination of Solubility for 2-Chloro-5-(ethylsulfonyl)pyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Chemical Development Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous active compounds. 2-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Chemical Development

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous active compounds. 2-Chloro-5-(ethylsulfonyl)pyridine is a representative member of this class, featuring a combination of functional groups that present unique physicochemical challenges and opportunities. The chloro, ethylsulfonyl, and pyridine moieties all contribute to the molecule's polarity, reactivity, and intermolecular interaction potential.

In any chemical development program, from early-stage drug discovery to large-scale process chemistry, understanding a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates feasibility and success. Solubility data informs crucial decisions in:

  • Reaction Optimization: Choosing an appropriate solvent can dramatically affect reaction rates, yields, and impurity profiles by ensuring reactants remain in the solution phase.

  • Purification and Crystallization: The selection of solvent systems for crystallization, a key method for purifying solid compounds, is entirely dependent on the solubility profile of the target molecule and its impurities across a range of temperatures.

  • Pharmaceutical Formulation: For a drug to be effective, it must be bioavailable, a property heavily influenced by its solubility in both aqueous and lipid environments.[1] Poor solubility is a leading cause of failure in drug development.

  • Analytical Method Development: Creating reliable analytical methods, particularly using High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable solvent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of 2-Chloro-5-(ethylsulfonyl)pyridine in a diverse range of organic solvents. It moves beyond a simple listing of methods to explain the underlying principles and causality behind experimental design, ensuring the generation of robust and trustworthy data.

Foundational Knowledge: Physicochemical Characterization

Before embarking on solubility studies, a thorough understanding of the intrinsic properties of 2-Chloro-5-(ethylsulfonyl)pyridine is essential. These properties govern how the molecule will interact with itself and with potential solvents.

Molecular Structure and Inherent Properties

The structure of 2-Chloro-5-(ethylsulfonyl)pyridine—comprising a basic pyridine ring, an electron-withdrawing chloro group, and a highly polar ethylsulfonyl group—suggests a molecule with significant polarity. The sulfonyl group's oxygen atoms are strong hydrogen bond acceptors, while the pyridine nitrogen can also accept hydrogen bonds. These features are primary determinants of its solubility behavior.

Essential Physicochemical Parameters

Accurate experimental determination or reliable prediction of the following parameters is a prerequisite for interpreting solubility data. The General Solubility Equation (GSE), for instance, highlights the relationship between aqueous solubility, melting point, and the partition coefficient (logP), demonstrating the interconnectedness of these properties.[1][2]

ParameterSignificance in Solubility Studies
Melting Point (°C) Provides an indication of the crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the solute-solute interactions in the solid state.[1]
pKa The pyridine nitrogen is basic and can be protonated. While less critical in non-ionizing organic solvents, understanding the pKa is vital if acidic or basic impurities are present or for extractions into aqueous phases.
LogP (Octanol-Water Partition Coefficient) A measure of the molecule's lipophilicity. It is a key indicator of its likely solubility in polar vs. nonpolar solvents.
Molecular Weight ( g/mol ) A fundamental property required for converting mass-based solubility (e.g., mg/mL) to molar-based solubility (mol/L).

The Thermodynamics of Dissolution

At its core, solubility is a thermodynamic equilibrium phenomenon.[3] The process of a solid solute dissolving in a liquid solvent can be understood as a balance between the energy required to break existing interactions and the energy released when forming new ones.

The guiding principle is "like dissolves like," which means that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

  • Crystal Lattice Energy: The energy holding the 2-Chloro-5-(ethylsulfonyl)pyridine molecules together in a solid crystal. This must be overcome for dissolution to occur.

  • Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy. The overall process can be visualized using a thermodynamic cycle.

cluster_0 Thermodynamic Cycle of Dissolution Solute_Solid Solute (Solid) Solute_Gas Solute (Gas/Separated Molecules) Solute_Solid->Solute_Gas ΔH_sublimation (Lattice Energy) Solution Solution (Solute in Solvent) Solute_Solid->Solution ΔH_solution Solute_Gas->Solution ΔH_solvation Solvent Solvent

Caption: Thermodynamic cycle illustrating the dissolution process.

A Strategic Approach to Solvent Selection

Testing solubility in an arbitrary selection of solvents is inefficient. A strategic approach involves selecting a representative panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities. This allows for the development of a comprehensive solubility profile and provides deeper insight into the solute-solvent interactions.

Solvent ClassRepresentative SolventsKey CharacteristicsPredicted Interaction with Solute
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bond donation and acceptance. High polarity.Good solubility expected due to hydrogen bonding with the sulfonyl and pyridine groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)Capable of hydrogen bond acceptance but not donation. Intermediate to high polarity.Moderate to good solubility expected. Dipole-dipole interactions will be significant.
Nonpolar Aromatic Toluene, XyleneLow polarity, based on van der Waals forces.Poor solubility expected due to the large polarity mismatch.
Aliphatic Hydrocarbon Heptane, HexaneVery low polarity, only van der Waals forces.Very poor solubility or insolubility expected.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity, not capable of hydrogen bonding.Moderate solubility may be possible due to dipole interactions.

A Validated Protocol for Determining Equilibrium Solubility

To ensure data integrity, a robust and validated experimental method is paramount. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the equilibrium state.[5]

cluster_workflow Isothermal Shake-Flask Solubility Workflow Start Start: Pure Solute & Solvent Add_Excess 1. Add excess solute to known volume of solvent Start->Add_Excess Equilibrate 2. Equilibrate at constant T (e.g., 24-72h with agitation) Add_Excess->Equilibrate Separate 3. Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify 4. Quantify Solute in Supernatant (e.g., by HPLC-UV) Separate->Quantify Calculate 5. Calculate Solubility (mg/mL or mol/L) Quantify->Calculate End End: Solubility Value Calculate->End

Caption: Experimental workflow for the isothermal shake-flask method.

Step-by-Step Experimental Methodology

Objective: To determine the equilibrium solubility of 2-Chloro-5-(ethylsulfonyl)pyridine in a selected solvent at a constant temperature (e.g., 25 °C).

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically resistant syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Protocol:

  • Preparation:

    • Accurately weigh approximately 20-30 mg of 2-Chloro-5-(ethylsulfonyl)pyridine into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation speed.

    • Causality: Agitation is crucial to maximize the surface area of the solid and facilitate the dissolution process, ensuring equilibrium is reached in a reasonable timeframe. Constant temperature is required because solubility is temperature-dependent.[6]

    • Allow the mixture to equilibrate for at least 24 hours. For rigorous studies, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.

  • Phase Separation:

    • Remove the vials from the shaker. Allow the vials to stand undisturbed in a temperature-controlled block for 30 minutes to let the excess solid settle.

    • Causality: This step prevents the filter from becoming clogged. It is critical to maintain the temperature during separation to prevent the precipitation or further dissolution of the solute.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification by HPLC-UV: [7][8]

    • Calibration Curve Preparation:

      • Prepare a primary stock solution of 2-Chloro-5-(ethylsulfonyl)pyridine of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

      • Perform a serial dilution to prepare a series of at least five calibration standards of known lower concentrations.[7]

      • Inject the standards into the HPLC system and record the peak area at the detection wavelength.

      • Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.999).

    • Sample Analysis:

      • Accurately dilute the filtered saturated solution with the same solvent used for the calibration standards to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and record the peak area.

    • Calculation:

      • Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample.

      • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the equilibrium solubility.

A Self-Validating System for Trustworthy Results

To ensure the integrity of the generated data, the protocol must be self-validating.

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points is the most effective way to prove that a true thermodynamic equilibrium has been achieved. The solubility value should be reported from the time point where the concentration no longer increases.

  • Solid State Analysis: After the experiment, the remaining solid can be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or degradation has occurred during the equilibration period.

  • Mass Balance: For highly rigorous studies, the amount of undissolved solid can be weighed at the end of the experiment to perform a mass balance calculation, though this is often challenging and less precise than solution-phase quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Equilibrium Solubility of 2-Chloro-5-(ethylsulfonyl)pyridine at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
DichloromethaneChlorinatedExperimental ValueCalculated Value
TolueneNonpolar AromaticExperimental ValueCalculated Value
HeptaneAliphatic HydrocarbonExperimental ValueCalculated Value

Interpreting these results involves correlating the observed solubility with the properties of both the solute and the solvents. For instance, high solubility in methanol would confirm the importance of hydrogen bonding, while low solubility in heptane would highlight the molecule's high polarity. This analysis provides a powerful, predictive tool for future process development involving this or structurally related molecules.

Conclusion

Determining the solubility of a key intermediate like 2-Chloro-5-(ethylsulfonyl)pyridine is a foundational step in any successful research and development program. A haphazard approach can yield misleading data, leading to costly and time-consuming failures in later stages. By employing a systematic approach grounded in thermodynamic principles and executed via a robust, self-validating protocol like the isothermal shake-flask method, researchers can generate accurate and reliable solubility data. This information is not merely a set of numbers but a crucial piece of chemical intelligence that enables informed, efficient, and successful process development, formulation, and purification.

References

  • PubChem. (n.d.). 2-Chloro-3-(ethanesulfonyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Mandumpal, J. et al. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

  • Columbia University. (n.d.). Experiment 1: Determination of Solubility. Retrieved from a course material PDF, specific public URL may vary.
  • ChemRxiv. (2024). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

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Exploratory

The Sulfonylpyridine Core: A Journey from Serendipitous Discovery to Precision Therapeutics and Agricultural Innovation

Abstract The substituted sulfonylpyridine scaffold, a cornerstone of modern medicinal and agricultural chemistry, boasts a rich history rooted in serendipity and keen scientific observation. This in-depth technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted sulfonylpyridine scaffold, a cornerstone of modern medicinal and agricultural chemistry, boasts a rich history rooted in serendipity and keen scientific observation. This in-depth technical guide charts the remarkable trajectory of this privileged structure, from its unexpected emergence as a hypoglycemic agent from the lineage of antibacterial sulfa drugs to its bifurcation into two major classes of indispensable products: oral antidiabetic sulfonylureas and potent sulfonylurea herbicides. We will dissect the pivotal discoveries, elucidate the core synthetic methodologies, explore the distinct mechanisms of action at a molecular level, and analyze the structure-activity relationships that have driven the optimization of these compounds for over half a century. This guide is intended for researchers, scientists, and drug development professionals, providing expert insights into the causality behind experimental choices and a comprehensive understanding of this versatile chemical entity.

An Accidental Discovery: The Genesis of Sulfonylureas from Sulfa Drugs

The story of sulfonylureas begins not in a quest for diabetes treatment, but in the urgent search for antibacterial agents in the 1930s and 1940s.[1] The era was dominated by the development of sulfonamide drugs, heralded by the discovery of Prontosil.[1]

The Serendipitous Observation: Hypoglycemic Side Effects

In 1942, during the treatment of typhoid fever patients with a new sulfonamide, 2254RP (p-amino-sulfonamide-isopropyl-thiodiazole), French physician Marcel Janbon at the Montpellier Medical School made a critical observation.[1][2][3] Several of his patients, many of whom were malnourished, experienced neurological symptoms such as fits and coma.[1][3] These adverse events were traced back to a significant and unexpected drop in blood glucose levels, revealing the compound's potent hypoglycemic activity.[1][4][5] This serendipitous clinical finding marked the birth of the sulfonylurea class of drugs.[1][6]

The Pivotal Research of Auguste Loubatières

Intrigued by Janbon's findings, the physiologist Auguste Loubatières undertook a systematic investigation to unravel the mechanism behind this sulfonamide-induced hypoglycemia.[1][3] Through a series of elegant experiments in dogs, Loubatières demonstrated that the compound lowered blood glucose by stimulating the pancreas to release insulin.[1][4] Crucially, he found that the drug was ineffective in dogs that had their pancreas completely removed (pancreatectomized), but it remained effective if a portion of the pancreas was still present.[1][5] This led him to hypothesize in 1946 that these compounds could be effective in treating certain forms of diabetes where functional pancreatic islet cells still existed.[1][2] Despite the groundbreaking nature of his work, it was largely published in French and went unnoticed for several years.[1]

The First Application: Harnessing Hypoglycemia for Diabetes Mellitus

It wasn't until the 1950s that the therapeutic potential of sulfonylureas was fully realized, leading to the development of the first oral medications for type 2 diabetes.

The First and Second Generations of Antidiabetic Sulfonylureas

The first sulfonylurea to be marketed for diabetes was carbutamide, a compound originally synthesized in 1945 for treating urinary tract infections.[1] Its hypoglycemic properties were rediscovered in Germany, and after further clinical development, tolbutamide was introduced in the 1950s, marking the dawn of oral antidiabetic therapy.[1][2][5] This was followed by other first-generation agents like chlorpropamide, tolazamide, and acetohexamide.[2][7]

The 1980s saw the introduction of more potent second-generation sulfonylureas, including glibenclamide (glyburide), glipizide, and gliclazide.[2][7] These agents offered improved efficacy at lower doses. A so-called third-generation agent, glimepiride, was released in 1995.[2][7]

Table 1: Evolution of Antidiabetic Sulfonylureas
Generation Examples Key Characteristics
FirstTolbutamide, ChlorpropamideLower potency, required higher doses.
SecondGlibenclamide, Glipizide, GliclazideHigher potency, lower dosage, longer duration of action.[7]
ThirdGlimepirideSometimes classified as second-generation, high potency.[6]
Mechanism of Action: Targeting the Pancreatic KATP Channel

Loubatières' initial hypothesis was proven correct: sulfonylureas exert their glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells.[8] They achieve this by targeting a specific protein complex in the β-cell membrane: the ATP-sensitive potassium (KATP) channel.[8][9]

The KATP channel is a complex of two proteins: the pore-forming Kir6.x subunit and the regulatory sulfonylurea receptor (SUR) subunit.[9] Sulfonylureas bind to the SUR1 subtype found in pancreatic β-cells.[10] This binding event closes the KATP channel, preventing potassium ions from leaving the cell.[8] The resulting buildup of positive charge inside the cell leads to membrane depolarization. This depolarization activates voltage-gated calcium channels, allowing an influx of calcium which, in turn, triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[6][8]

G SU Sulfonylurea Drug SUR1 SUR1 Subunit of KATP Channel SU->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Induces Conformational Change in K_Efflux K+ Efflux Blocked KATP_Channel->K_Efflux Closes Channel Depolarization Membrane Depolarization K_Efflux->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opens Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Fusion Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Mechanism of sulfonylurea-induced insulin secretion.

A New Frontier: The Agricultural Revolution of Sulfonylurea Herbicides

While the medical applications of sulfonylureas were being refined, a parallel line of discovery was unfolding in agricultural science. In 1975, researchers at DuPont discovered a new family of sulfonylureas with potent herbicidal activity.[11] This led to a revolution in weed control, offering products that were effective at remarkably low application rates.[6][11]

Mechanism of Action: Targeting the Acetolactate Synthase (ALS) Enzyme

Unlike their antidiabetic counterparts, sulfonylurea herbicides do not interact with animal physiology in the same way. Their target is a vital enzyme found only in plants and microorganisms: acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][12][13]

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[12][14] These amino acids are essential for protein synthesis and overall plant growth. By binding to and inhibiting the ALS enzyme, sulfonylurea herbicides starve the plant of these critical building blocks.[6][12] This leads to a cessation of cell division and growth, ultimately resulting in the death of the weed.[12] This specific mode of action is the reason for their high efficacy against a broad spectrum of weeds and their low toxicity to mammals, who obtain these amino acids from their diet.[6]

G SU_Herbicide Sulfonylurea Herbicide Binding_Site Herbicide Binding Site on ALS SU_Herbicide->Binding_Site Binds to Inhibition Enzyme Inhibition SU_Herbicide->Inhibition ALS_Enzyme Acetolactate Synthase (ALS) Enzyme Amino_Acid_Pathway Branched-Chain Amino Acid Biosynthesis Pathway (Val, Leu, Ile) Binding_Site->ALS_Enzyme Blockage Pathway Blocked Inhibition->Blockage Causes Protein_Synthesis Protein Synthesis Stops Blockage->Protein_Synthesis Leads to Growth_Cessation Cell Division & Growth Stops Protein_Synthesis->Growth_Cessation Plant_Death Plant Death Growth_Cessation->Plant_Death

Mechanism of weed death by sulfonylurea herbicides.

Core Synthetic Methodologies and Structure-Activity Relationships

The versatility of the sulfonylpyridine core stems from its relatively straightforward synthesis and the tunable nature of its substituents, which allows for the fine-tuning of its biological activity.

The Foundational Synthesis

A common and foundational method for synthesizing sulfonylureas involves a two-step process. The first step is the preparation of a key intermediate, pyridine-3-sulfonyl chloride, often starting from 3-aminopyridine.[15] This intermediate is then reacted with an appropriate amine or, in the case of sulfonylureas, with an isocyanate, to form the final product.[6]

G Start Pyridine or Amine Precursor Sulfonamide Pyridine Sulfonamide Start->Sulfonamide Sulfonylation Sulfonylurea Substituted Sulfonylpyridine/Sulfonylurea Sulfonamide->Sulfonylurea Addition Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Sulfonylurea

General synthetic pathway for sulfonylureas.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonylpyridine

This protocol is a generalized representation and should be adapted and performed with appropriate safety precautions by qualified personnel.

Objective: To synthesize a generic sulfonylurea via the reaction of a sulfonamide with an isocyanate.

Materials:

  • Pyridine-sulfonamide derivative (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Alkyl or Aryl Isocyanate (1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve the pyridine-sulfonamide in the anhydrous solvent within the flask.

  • Addition: Slowly add the isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (temperature dependent on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure sulfonylpyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Key Structure-Activity Relationships (SAR)

The biological activity of sulfonylureas is highly dependent on the nature of the substituents on the aromatic ring and the urea nitrogen.

  • For Antidiabetic Activity: The general structure is Ar-SO2-NH-CO-NH-R. The 'Ar' group is typically a substituted benzene ring. Substituents like methyl, amino, or chloro groups on this ring can enhance hypoglycemic activity.[16] The 'R' group on the terminal urea nitrogen is usually an aliphatic group (e.g., butyl in tolbutamide, cyclohexyl in glibenclamide), and its size and lipophilicity are critical for potency and duration of action.

  • For Herbicidal Activity: The general structure involves a sulfonylurea bridge connecting an aryl group (like a substituted pyridine) and a heterocyclic group (like a pyrimidine or triazine).[13][17] The specific substituents on both rings are crucial for determining the spectrum of weeds controlled and crop selectivity.[13][17] Disubstitution at the meta positions of the heterocyclic ring was initially thought to be essential, but later research showed that monosubstituted analogs could also be highly active.[13][17]

Conclusion: An Enduring Legacy and Future Directions

The discovery of substituted sulfonylpyridines is a testament to the power of serendipity in scientific research. From a chance clinical observation emerged two distinct classes of molecules that have had a profound impact on human health and global agriculture. The journey from the first-generation antidiabetics to the highly potent and selective modern sulfonylureas demonstrates a remarkable evolution driven by a deep understanding of their mechanism of action and structure-activity relationships. While newer classes of drugs and herbicides have emerged, the sulfonylpyridine core remains a vital scaffold in the development of new chemical entities. Future research may focus on developing sulfonylureas with even greater selectivity, exploring novel applications in other therapeutic areas, and managing the challenge of herbicide resistance in agriculture. The legacy of this versatile chemical structure is secure, and its story continues to unfold.

References

  • Tattersall, R. (2008). Discovery of the sulphonylureas. DiabetesontheNet. Available at: [Link]

  • Kalra, S. (2014). Sulfonylureas: Assets in the past, present and future. Indian Journal of Endocrinology and Metabolism. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonylurea. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Shorr, R. I. (2016). [The discovery of hypoglycemic sulfonamides]. ResearchGate. Available at: [Link]

  • Quianzon, C. C., & Cheikh, I. E. (2012). A Brief History of the Development of Diabetes Medications. Journal of Community Hospital Internal Medicine Perspectives. Available at: [Link]

  • Hussain, A. (2022). The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. Youth Medical Journal. Available at: [Link]

  • Kalra, S., et al. (2021). Sulfonylureas with respect to their generation, history of development,... ResearchGate. Available at: [Link]

  • Hillaire-Buys, D., & Loubatières-Mariani, M. M. (2007). [The discovery of hypoglycemic sulfonamides]. PubMed. Available at: [Link]

  • Arem, R., & Segal, S. A. (1987). Trimethoprim/sulfamethoxazole-induced hypoglycemia in a malnourished patient with severe infection. PubMed. Available at: [Link]

  • MedChemBuzz. (2011). Synthesis: Sulfonylated Pyridines. WordPress.com. Available at: [Link]

  • Pharmacy 180. (n.d.). SAR of Sulphonylureas. Retrieved from [Link]

  • Proks, P., de Wet, H., & Ashcroft, F. M. (2013). Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. PMC - NIH. Available at: [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. Available at: [Link]

  • Johnson, J. A., & Kradjan, W. A. (1990). Hypoglycemia Associated with Trimethoprim/ Sulfamethoxazole Therapy. Pharmacotherapy. Available at: [Link]

  • UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC IPM. Retrieved from [Link]

  • Proks, P., & Ashcroft, F. M. (2009). Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. NIH. Available at: [Link]

  • Gribble, F. M., & Reimann, F. (2002). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. PMC - NIH. Available at: [Link]

  • Mathews, W. A., et al. (2000). Trimethoprim-Sulfamethoxazole-Induced Hypoglycemia as a Cause of Altered Mental Status in an Elderly Patient. The Journal of the American Board of Family Practice. Available at: [Link]

  • Stanford Chemicals. (2023). What Are Sulfonylureas Herbicides? Retrieved from [Link]

  • Coetzee, W. A. (2013). ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler. Diabetes. Available at: [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC - PubMed Central. Available at: [Link]

  • Pang, S. S., et al. (2004). Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. Available at: [Link]

  • G., V., et al. (2020). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. ResearchGate. Available at: [Link]

  • NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. Retrieved from [Link]

  • Pang, S. S., et al. (2004). Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed. Available at: [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed - NIH. Available at: [Link]

  • Wikipedia. (n.d.). DuPont. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Patsnap. (2024). What are KATP channels blockers and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Wang, Y., et al. (2023). Clinical features, risk factors, diagnosis, and treatment of trimethoprim-sulfamethoxazole-induced hypoglycemia. Frontiers. Available at: [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Al-Abri, S. A., & Al-Zakwani, I. (2021). Trimethoprim–sulfamethoxazole-induced refractory hypoglycaemia successfully treated with octreotide. PMC - NIH. Available at: [Link]

  • Han, X., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Available at: [Link]

  • Lv, C., et al. (2022). The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. Frontiers. Available at: [Link]

  • Pang, S. S., et al. (2004). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. Available at: [Link]

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Foundational

Introduction to 2-Chloro-5-(ethylsulfonyl)pyridine: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing 2-Chloro-5-(ethylsulfonyl)pyridine 2-Chloro-5-(ethylsulfonyl)pyridine is a substituted pyridine derivative of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing 2-Chloro-5-(ethylsulfonyl)pyridine

2-Chloro-5-(ethylsulfonyl)pyridine is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The specific substitution pattern of 2-Chloro-5-(ethylsulfonyl)pyridine, featuring a chloro group and an ethylsulfonyl moiety, renders it a versatile intermediate for the synthesis of more complex molecules. These functional groups provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The ethylsulfonyl group, in particular, can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The chloro substituent provides a site for nucleophilic substitution or cross-coupling reactions, enabling the elaboration of the pyridine core. The strategic importance of this and related building blocks lies in their potential to serve as precursors for novel therapeutic agents.[2]

Navigating the Supplier Landscape: A Framework for Selecting a High-Quality Commercial Source

The integrity of your research data is fundamentally linked to the quality of your starting materials. For a specialized reagent like 2-Chloro-5-(ethylsulfonyl)pyridine, selecting a reliable commercial supplier is a critical first step. The following framework outlines key considerations to ensure you procure a compound that meets the stringent requirements of your research and development activities.

Key Supplier Evaluation Criteria:
  • Comprehensive Documentation: A reputable supplier will provide a complete set of documentation for their products. This includes:

    • Certificate of Analysis (CoA): This is a non-negotiable document that should detail the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR), and the results of these analyses.

    • Safety Data Sheet (SDS): The SDS provides essential information on the safe handling, storage, and disposal of the chemical, as well as potential hazards.

  • Purity and Characterization: The supplier should clearly state the purity of the compound. For research applications, a purity of >95% is generally required, with >98% being preferable for sensitive applications like crystallography or in vivo studies. The methods used for purity determination should be robust and clearly stated.

  • Technical Support: Access to knowledgeable technical support is invaluable. A good supplier will have scientists on staff who can answer questions about the product's properties, stability, and handling.

  • Consistency and Batch-to-Batch Reproducibility: For long-term projects, it is crucial to work with a supplier who can ensure consistency between different batches of the compound. Inquire about their quality control processes and their ability to provide data on batch-to-batch variability.

  • Availability and Lead Times: For project planning, it is important to have a clear understanding of the supplier's stock levels and estimated delivery times.

Potential Commercial Suppliers of Pyridine Derivatives for Research

While a direct and exhaustive list of suppliers for 2-Chloro-5-(ethylsulfonyl)pyridine for research purposes can be challenging to compile due to the specialized nature of the compound, the following table provides a list of reputable suppliers known to offer a wide range of pyridine derivatives and other heterocyclic compounds for research and development. Researchers are encouraged to visit the websites of these suppliers and inquire about the availability of 2-Chloro-5-(ethylsulfonyl)pyridine (CAS 144941-01-5) or structurally similar compounds.

SupplierNoteworthy OfferingsWebsite
Sigma-Aldrich (Merck) Extensive catalog of research chemicals, including a wide variety of pyridine derivatives.[3]
Tokyo Chemical Industry (TCI) Specializes in organic reagents for research, with a strong portfolio of heterocyclic compounds.[4]
ChemScene A supplier of bioactive small molecules and chemical building blocks for drug discovery.[5]
Pharmaffiliates Provides a range of pharmaceutical impurities, metabolites, and building blocks.[Link]
Excenen PharmaTech Focuses on providing building blocks and scaffolds for pharmaceutical research.[6]

In-House Quality Verification of 2-Chloro-5-(ethylsulfonyl)pyridine: A Step-by-Step Protocol

Upon receiving a shipment of 2-Chloro-5-(ethylsulfonyl)pyridine, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of your experimental results.

Experimental Protocol for Quality Verification

1. Visual Inspection and Solubility Test:

  • Step 1: Visually inspect the compound. It should be a crystalline solid, typically white to off-white in color. Note any discoloration or inconsistencies.

  • Step 2: Perform a preliminary solubility test in common laboratory solvents such as dichloromethane, chloroform, and methanol to ensure it aligns with expected properties.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Step 1: Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Step 2: HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Step 3: Data Analysis: Integrate the peak corresponding to 2-Chloro-5-(ethylsulfonyl)pyridine and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Step 1: Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Step 2: ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show signals corresponding to the aromatic protons on the pyridine ring and the ethyl group of the sulfonyl moiety. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 2-Chloro-5-(ethylsulfonyl)pyridine.

  • Step 3: ¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the presence of all carbon atoms in the molecule.

Workflow for Supplier Selection and Quality Verification

The following diagram illustrates the logical workflow for sourcing and validating a specialized research chemical like 2-Chloro-5-(ethylsulfonyl)pyridine.

Caption: Workflow for sourcing and validating research chemicals.

Conclusion

The successful execution of research and development projects in the pharmaceutical and life sciences sectors is critically dependent on the quality and reliability of the chemical building blocks used. For a specialized reagent such as 2-Chloro-5-(ethylsulfonyl)pyridine, a systematic approach to supplier selection and in-house quality verification is essential. By following the guidelines outlined in this technical guide, researchers can confidently source high-quality reagents, thereby ensuring the validity and reproducibility of their scientific findings.

References

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
  • 2-Chloro-5-pyridinesulfonyl chloride - Pipzine Chemicals. (URL: [Link])

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o366. (URL: [Link])

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(5), 1039-1043. (URL: [Link])

  • Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. (URL: )
  • 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine | CAS No : 2505482-71-1 | Pharmaffiliates. (URL: [Link])

  • CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google P
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • Cîrîc, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of Sulfonylpyridines in Drug Discovery In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfonylpyridines in Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a program's success. Among the vast array of heterocyclic building blocks, pyridine derivatives occupy a place of prominence due to their prevalence in numerous approved drugs. This guide focuses on a particularly valuable intermediate: 2-Chloro-5-(ethylsulfonyl)pyridine .

This molecule is more than a simple chlorinated pyridine; it is a carefully designed scaffold. The presence of the ethylsulfonyl group, a potent electron-withdrawing moiety, and a strategically placed chlorine atom, makes it a highly versatile and reactive partner in the construction of complex Active Pharmaceutical Ingredients (APIs). The sulfonyl group is a key pharmacophore in many drugs, contributing to improved metabolic stability, enhanced binding affinity to biological targets, and modulation of physicochemical properties like solubility.[1][2] This guide provides a comprehensive technical overview of 2-Chloro-5-(ethylsulfonyl)pyridine, from its fundamental properties and synthesis to its application in drug development, tailored for researchers, medicinal chemists, and process development scientists.

Core Physicochemical and Structural Characteristics

A thorough understanding of an intermediate's physical and chemical properties is foundational to its effective use.

PropertyValueSource(s)
CAS Number 1206679-92-6[3]
Molecular Formula C₇H₈ClNO₂S[3]
Molecular Weight 205.66 g/mol [3]
Appearance Off-white to light yellow solidGeneric MSDS
Canonical SMILES CCS(=O)(=O)C1=CN=C(C=C1)ClN/A

The molecule's reactivity is dictated by two primary features:

  • The 2-Chloro Substituent : The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of both the ring nitrogen and the sulfonyl group at the 5-position.

  • The Ethylsulfonyl Group : This group is a bioisostere of other functionalities and can form crucial hydrogen bonds with target proteins.[2] Its strong electron-withdrawing effect enhances the electrophilicity of the pyridine ring, making the C2-carbon particularly susceptible to nucleophilic attack.[1]

Synthesis and Manufacturing Workflow

The reliable and scalable synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine is crucial for its application in pharmaceutical manufacturing. A common and logical pathway involves the oxidation of a thioether precursor, which is often more readily accessible.

A General Synthetic Pathway

A prevalent method for preparing 2-Chloro-5-(ethylsulfonyl)pyridine involves a two-step process starting from 2-chloro-5-bromopyridine. This precursor can undergo reactions to introduce the ethylthio group, which is then oxidized. A more direct approach starts with 2-chloro-5-(ethylthio)pyridine.

Step 1: Oxidation of 2-chloro-5-(ethylthio)pyridine The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Common choices include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The reaction must be carefully controlled to prevent over-oxidation or side reactions on the pyridine ring.

Protocol 1: Synthesis via Oxidation

Objective: To synthesize 2-Chloro-5-(ethylsulfonyl)pyridine from 2-chloro-5-(ethylthio)pyridine.

Materials:

  • 2-chloro-5-(ethylthio)pyridine (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Hydrogen Peroxide (30% aq. solution, 2.2 - 2.5 eq)

  • Sodium bisulfite solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(ethylthio)pyridine in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test on peroxide strips is achieved.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 2-Chloro-5-(ethylsulfonyl)pyridine.

Synthesis Workflow Diagram

The logical flow from a common starting material to the final intermediate is visualized below.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation (Conceptual) cluster_1 Step 2: Oxidation A 2-Chloro-5-bromopyridine C 2-Chloro-5-(ethylthio)pyridine A->C Nucleophilic Substitution B Sodium thioethoxide B->C D 2-Chloro-5-(ethylthio)pyridine F 2-Chloro-5-(ethylsulfonyl)pyridine D->F Oxidation E Oxidizing Agent (e.g., H₂O₂ / Acetic Acid) E->F

Caption: General synthesis pathway for 2-Chloro-5-(ethylsulfonyl)pyridine.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Chloro-5-(ethylsulfonyl)pyridine in pharmaceutical synthesis is its role as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] The electron-deficient nature of the pyridine ring allows the chlorine at the C2 position to be readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines.

This reaction is fundamental for forging a key carbon-nitrogen bond, linking the sulfonylpyridine scaffold to other parts of the target API. The reaction typically proceeds under basic conditions, often with a non-nucleophilic base like potassium carbonate or DIPEA, in a polar aprotic solvent such as DMSO, NMP, or DMF at elevated temperatures.[5]

General SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process.[6]

  • Addition: The nucleophile (e.g., an amine) attacks the electrophilic carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electron-withdrawing sulfonyl group and the pyridine nitrogen, which stabilizes the intermediate.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of SNAr.

Protocol 2: SNAr with a Generic Amine

Objective: To couple 2-Chloro-5-(ethylsulfonyl)pyridine with a primary amine (R-NH₂).

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (1.0 eq)

  • Primary Amine (R-NH₂, 1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)

  • Water

  • Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

  • To a stirred suspension of potassium carbonate in DMF, add the primary amine followed by 2-Chloro-5-(ethylsulfonyl)pyridine.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water, which will often precipitate the product.

  • If a solid precipitates, collect it by filtration, wash with water, and dry under vacuum.

  • If the product remains in solution, perform an aqueous work-up by extracting with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be further purified by column chromatography or recrystallization as needed.

Analytical Quality Control

Ensuring the purity and identity of 2-Chloro-5-(ethylsulfonyl)pyridine is paramount for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and identifying related substances.[7][8]

Protocol 3: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a 2-Chloro-5-(ethylsulfonyl)pyridine sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 225 nm[9]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Chloro-5-(ethylsulfonyl)pyridine in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by area percent calculation, comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Safety, Handling, and Storage

As with all pyridine derivatives and chlorinated compounds, proper safety protocols must be strictly followed.

  • Hazard Identification: Pyridine-based compounds can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] They are often irritants to the skin, eyes, and respiratory system. Always consult the material safety data sheet (MSDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid creating dust. Use spark-proof tools and ground equipment when handling larger quantities.[13]

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]

Conclusion

2-Chloro-5-(ethylsulfonyl)pyridine is a high-value intermediate whose strategic design enables the efficient synthesis of complex pharmaceutical agents. Its activated pyridine core, driven by the powerful electron-withdrawing sulfonyl group, makes it an ideal substrate for key bond-forming reactions, particularly nucleophilic aromatic substitution. A comprehensive understanding of its synthesis, reactivity, analytical characterization, and safe handling is essential for any research or development team aiming to leverage its synthetic potential. As drug discovery continues to target more complex and potent molecules, the role of such well-crafted, versatile building blocks will only grow in importance.

References

  • The Crucial Role of Sulfonylation Reagents in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Explain and illustrate the mechanism of nucleophilic aromatic substitution of 2-chloropyridine by NH₃. (2025). Filo. Retrieved from [Link]

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024). Penta chemicals. Retrieved from [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. Retrieved from [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Thieme Connect. Retrieved from [Link]

  • Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Atlantis Press. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.). Patsnap. Retrieved from [Link]

  • 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

  • 2-chloro-5-ethyl pyridine preparation method. (n.d.). Google Patents.
  • 2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

Sources

Foundational

InChIKey QODYXXLKCFWFJV-UHFFFAOYSA-N properties

An Important Note on the Provided InChIKey Researchers, scientists, and drug development professionals, please be advised: The InChIKey provided in the topic, QODYXXLKCFWFJV-UHFFFAOYSA-N , does not correspond to a specif...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Provided InChIKey

Researchers, scientists, and drug development professionals, please be advised: The InChIKey provided in the topic, QODYXXLKCFWFJV-UHFFFAOYSA-N , does not correspond to a specific, identifiable chemical compound in major public chemical databases. An extensive search for this identifier has yielded no direct results.

This document aims to provide guidance on the nature of InChIKeys, the potential reasons for this discrepancy, and a framework for how such a technical guide would be structured had the identifier been valid.

Understanding the InChIKey

The IUPAC International Chemical Identifier (InChI) system is a non-proprietary, open-standard method for representing chemical structures. The InChIKey is a hashed, fixed-length (27-character) version of the full InChI string, designed for easier use in web searches and database lookups.

An InChIKey is structured into several parts, with the first 14 characters representing the core molecular structure. The -UHFFFAOYSA-N portion of the provided key indicates that the structure has no defined stereochemistry and is a neutral molecule.

The inability to locate the provided InChIKey suggests one of the following possibilities:

  • Typographical Error: The 27-character string may contain a typo. Please double-check the source of the InChIKey.

  • Novel or Proprietary Compound: The compound may be novel and not yet registered in public databases, or it could be a proprietary molecule from a private collection.

  • Incorrectly Generated Key: The InChIKey may have been generated incorrectly from a chemical structure.

A Framework for an In-Depth Technical Guide

Should a valid InChIKey and its corresponding compound be identified, a comprehensive technical guide would be structured to provide maximum utility for researchers. The following is a proposed structure, designed to be adaptable to the specific nature of the compound .

Part 1: Compound Identification and Core Properties

This section would begin with the definitive identification of the molecule, including its IUPAC name, common synonyms, CAS registry number, and molecular formula. A table summarizing its key physicochemical properties would be presented for quick reference.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula--
Molecular Weight--
IUPAC Name--
CAS Number--
Melting Point--
Boiling Point--
Solubility--
pKa--
Part 2: Synthesis and Analytical Characterization

This section would delve into the synthetic routes for obtaining the compound. Where multiple routes exist, a comparative analysis would be provided, discussing the advantages and disadvantages of each in terms of yield, purity, and scalability.

Experimental Protocol: Representative Synthesis

A detailed, step-by-step protocol for a common synthetic method would be provided, including:

  • Reagents and Materials: A complete list of necessary chemicals and equipment.

  • Reaction Setup: A description of the reaction apparatus.

  • Procedure: A clear, sequential description of the synthetic steps.

  • Workup and Purification: Detailed instructions for isolating and purifying the final product.

  • Characterization: A list of analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) used to confirm the identity and purity of the synthesized compound, along with representative data.

Diagram: Synthetic Workflow

A Graphviz diagram would illustrate the overall synthetic workflow, from starting materials to the final product.

G Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Reagent X, Solvent Y Final Product Final Product Intermediate 1->Final Product Reagent Z, Catalyst Starting Material B Starting Material B Starting Material B->Intermediate 1

Caption: A high-level overview of the synthetic pathway.

Part 3: Biological Activity and Mechanism of Action

This is a critical section for drug development professionals. It would detail any known biological activities of the compound, including its targets, potency (e.g., IC50, EC50), and mechanism of action.

Signaling Pathway Diagram

If the compound is known to modulate a specific signaling pathway, a Graphviz diagram would be generated to visualize this interaction.

G cluster_cell Cell Membrane Receptor Receptor Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Activation Compound Compound Compound->Receptor Cellular Response Cellular Response Downstream Effector 1->Cellular Response Signal Transduction

Caption: The proposed mechanism of action at the molecular level.

Part 4: Applications in Research and Drug Development

This section would explore the potential and current uses of the compound. This could include its application as a research tool, a lead compound in a drug discovery program, or a validated therapeutic agent. The massive volume of chemical structure and bioactivity data in public databases like PubChem supports various aspects of drug discovery, such as lead identification and optimization, and studies of polypharmacology.[1]

Part 5: Safety, Handling, and Toxicological Profile

A crucial component of any technical guide is a thorough assessment of the compound's safety profile. This would include:

  • Material Safety Data Sheet (MSDS) Summary: Key safety information regarding handling, storage, and disposal.

  • Toxicological Data: Any available data on cytotoxicity, genotoxicity, and other adverse effects.

  • Risk Mitigation: Recommended procedures for safe handling to minimize exposure and risk.

Conclusion and Recommendations

While the provided InChIKey QODYXXLKCFWFJV-UHFFFAOYSA-N could not be resolved to a specific chemical entity, the framework outlined above provides a comprehensive template for the in-depth technical guide that was requested.

It is strongly recommended that the InChIKey be verified for accuracy. Should a corrected and valid InChIKey be provided, a detailed and actionable technical guide can be generated to support your research and development endeavors.

References

Should this guide have been generated for a specific compound, a numbered list of all cited sources with titles, source information, and clickable URLs would be provided here for verification and further reading.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine for Pharmaceutical Research

Abstract 2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active agents. This application note provides a detailed, field-proven protocol for the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine. The presented primary route is a robust two-step process commencing from the commercially available 2-chloro-5-aminopyridine. The synthesis involves a Sandmeyer-type reaction to generate an intermediate sulfonyl chloride, followed by nucleophilic substitution with an ethyl Grignard reagent. We elaborate on the causality behind experimental choices, provide step-by-step protocols, and discuss an alternative synthetic strategy via sulfide oxidation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.

Strategic Overview & Rationale

The synthesis of substituted pyridines is a cornerstone of pharmaceutical chemistry. The target molecule, 2-Chloro-5-(ethylsulfonyl)pyridine, possesses two key reactive sites: the chlorine atom, susceptible to nucleophilic aromatic substitution, and the sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's electronic properties.

A direct electrophilic chlorosulfonation of 2-chloropyridine is often challenging. The pyridine ring is deactivated towards electrophilic substitution, and forcing conditions with reagents like chlorosulfonic acid can lead to low yields, poor regioselectivity, and potential degradation of the starting material[1].

Therefore, a more controlled and reliable approach is to start with a precursor where the desired functionality is installed through a different mechanism. Our primary recommended pathway leverages the reactivity of an amino group at the 5-position, converting it into the target sulfonyl group via a well-established Sandmeyer-type reaction.

Synthetic_Workflow start 2-Chloro-5-aminopyridine step1_product 2-Chloropyridine-5-sulfonyl chloride start->step1_product Step 1: Diazotization & Sulfonyl Chlorination final_product 2-Chloro-5-(ethylsulfonyl)pyridine step1_product->final_product Step 2: Ethylation with Grignard Reagent

Figure 1: Recommended two-step synthetic workflow.

This two-step sequence is advantageous due to the high efficiency and predictability of each transformation, starting from readily available materials.

Part I: Synthesis of 2-Chloropyridine-5-sulfonyl chloride

This initial step transforms the amino group of 2-chloro-5-aminopyridine into a sulfonyl chloride. The reaction proceeds via the formation of a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This method is a reliable alternative to direct sulfonation and ensures exclusive formation of the 5-substituted isomer.

Mechanistic Consideration

The reaction begins with the diazotization of the primary aromatic amine using sodium nitrite in an acidic medium (HCl/Acetic Acid) to form a diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide, which acts as the source of the sulfonyl group, to yield the desired sulfonyl chloride[2][3]. The copper catalyst facilitates the transfer of the SO2Cl group to the aromatic ring.

Experimental Protocol: Step 1

Reaction Scheme: (Illustrative - not a real image link) (2-chloro-5-aminopyridine -> 2-chloropyridine-5-sulfonyl chloride)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
2-Chloro-5-aminopyridine5350-93-6128.5679.21.0
Concentrated HCl7647-01-036.46--
Glacial Acetic Acid64-19-760.05--
Sodium Nitrite (NaNO₂)7632-00-069.0079.21.0
Sulfur Dioxide (SO₂)7446-09-564.0716.2+-
Copper(II) Chloride (CuCl₂)7447-39-4134.45Catalytic-
Water7732-18-518.02--

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 10 g (79.2 mmol) of 2-chloro-5-aminopyridine in a mixture of 16 mL concentrated hydrochloric acid and 89 mL of glacial acetic acid.[2][3]

  • Cool the resulting solution to below 10 °C in an ice-salt bath.

  • Add 5.46 g (79.2 mmol) of sodium nitrite in small portions over 30 minutes, ensuring the internal temperature does not exceed 15 °C.[2][3]

  • Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • In a separate, larger beaker, prepare a solution of sulfur dioxide (approx. 2.77 g, 16.2 mmol) and a catalytic amount of copper(II) chloride dihydrate in a mixture of 59 mL of acetic acid and 11 mL of water. This solution should be pre-cooled to 10-15 °C.[3]

  • Slowly add the previously prepared diazonium salt solution dropwise to the sulfur dioxide solution over 10-15 minutes. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into 300 mL of an ice-water slurry and continue stirring for 15 minutes to precipitate the product.[3]

  • Isolate the solid precipitate by vacuum filtration.

  • Wash the filter cake with two 100 mL portions of cold water to remove residual acids and salts.[3]

  • Dry the product under reduced pressure to yield 2-chloropyridine-5-sulfonyl chloride as a white to light yellow solid. (Expected yield: ~13 g).

Self-Validation & Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 9.04 (d, 1H), 8.26 (dd, 1H), 7.62 (d, 1H).[3] The melting point should be approximately 51 °C.[2]

Part II: Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine

In the second step, the synthesized sulfonyl chloride is converted to the target ethyl sulfone. This is efficiently achieved by reaction with a suitable ethyl nucleophile. An ethyl Grignard reagent (ethylmagnesium bromide or chloride) is an excellent choice for this transformation due to its high reactivity and commercial availability.

Mechanistic Consideration

The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the magnesium halide salt, resulting in the formation of the C-S bond and yielding the desired sulfone. This reaction must be carried out under strictly anhydrous (water-free) conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.

Experimental Protocol: Step 2

Reaction Scheme: (Illustrative - not a real image link) (2-chloropyridine-5-sulfonyl chloride -> 2-Chloro-5-(ethylsulfonyl)pyridine)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
2-Chloropyridine-5-sulfonyl chloride6684-39-5212.0559.41.0
Ethylmagnesium bromide (1.0 M in THF)925-90-6133.2765.31.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aq. NH₄Cl solution12125-02-953.49--
Ethyl Acetate141-78-688.11--
BrineN/AN/A--
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37--

Procedure:

  • To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer and an addition funnel, add 12.6 g (59.4 mmol) of 2-chloropyridine-5-sulfonyl chloride and dissolve it in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 65.3 mL (65.3 mmol) of 1.0 M ethylmagnesium bromide solution in THF dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-Chloro-5-(ethylsulfonyl)pyridine.

Alternative Synthetic Strategy: The Sulfide Oxidation Route

An alternative and equally viable pathway to the target compound involves the initial synthesis of an ethyl sulfide, followed by its oxidation to the sulfone. This route avoids the use of the Sandmeyer reaction but requires a different set of starting materials and reagents.

Alternative_Workflow start 2,5-Dichloropyridine step1_product 2-Chloro-5-(ethylthio)pyridine start->step1_product Step A: Thiolation (e.g., NaSEt) final_product 2-Chloro-5-(ethylsulfonyl)pyridine step1_product->final_product Step B: Oxidation (e.g., H₂O₂, m-CPBA)

Figure 2: Alternative synthesis via sulfide oxidation.

Step A (Thiolation): This step involves a nucleophilic aromatic substitution where 2,5-dichloropyridine is reacted with an ethanethiolate salt (e.g., sodium ethanethiolate). The chlorine at the 5-position is generally more susceptible to displacement than the one at the 2-position.

Step B (Oxidation): The resulting 2-chloro-5-(ethylthio)pyridine is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation.

  • Hydrogen Peroxide (H₂O₂): Often used in acetic acid, H₂O₂ is a "green" and cost-effective oxidant. Careful control of stoichiometry and temperature is needed to prevent over-oxidation.[4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and selective reagent for converting sulfides to sulfones, typically used in chlorinated solvents like dichloromethane.[5]

This route offers flexibility in reagent choice for the oxidation step and may be preferable depending on starting material availability and safety considerations.[6]

Safety & Handling

  • Diazonium Salts: Intermediates in Step 1 are potentially explosive when isolated and dry. The protocol is designed for in-situ use, which is standard safe practice.

  • Sodium Nitrite: A strong oxidizer. Avoid contact with combustible materials.

  • Sulfur Dioxide: A toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Grignard Reagents: Highly flammable and moisture-sensitive. Use under an inert atmosphere (nitrogen or argon) with anhydrous solvents and glassware. Quenching should be done slowly and at low temperatures.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This application note details a reliable and scalable two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine from 2-chloro-5-aminopyridine. The described protocol, involving a Sandmeyer-type reaction followed by a Grignard reaction, is built on well-understood and high-yielding transformations. By providing detailed procedural steps, mechanistic rationale, and a discussion of alternative strategies, this guide serves as a comprehensive resource for researchers in the pharmaceutical and chemical industries.

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4329–4335. Available at: [Link]

  • Lu, H., Chen, J., Zhou, W., Peng, L., Yin, S. F., Kambe, N., & Qiu, R. (2023). Sulfone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, A., & Gorman, C. (2021). Chlorosulfonic Acid. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of 2-Chloro-5-(ethylsulfonyl)pyridine in Nucleophilic Aromatic Substitution

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Executive Summary This document provides a comprehensive technical guide on the ap...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

This document provides a comprehensive technical guide on the application of 2-Chloro-5-(ethylsulfonyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the sulfonylpyridine moiety in bioactive molecules.[1] The pyridine ring, rendered electron-deficient by the nitrogen heteroatom, is strongly activated towards nucleophilic attack by the presence of two powerful electron-withdrawing groups: a chloro substituent at the C2 position and an ethylsulfonyl group at the C5 position. This unique electronic arrangement makes the C2 position exceptionally susceptible to displacement by a wide range of nucleophiles, providing a reliable and efficient pathway for the synthesis of diverse substituted pyridine derivatives.

This guide will elucidate the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with common nucleophile classes (amines, thiols, and alcohols), and detail the critical parameters that ensure high-yield, reproducible outcomes.

The Principle of SNAr on an Activated Pyridine Core

The reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway is a two-step addition-elimination process. The pyridine ring's intrinsic electron-deficient nature facilitates this reaction, particularly at the ortho (C2) and para (C4) positions relative to the nitrogen atom.[2][3][4]

Causality of Enhanced Reactivity: The exceptional reactivity of this specific substrate stems from two key features:

  • Leaving Group Position: The chlorine atom is located at the C2 position, a site inherently activated for nucleophilic attack.

  • Activating Group: The potent electron-withdrawing ethylsulfonyl group (-SO₂Et) at the C5 position further depletes the electron density of the aromatic ring. This has a profound stabilizing effect on the negatively charged reaction intermediate.

The Mechanism:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom at the C2 position, which bears the chlorine leaving group. This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, is stabilized by the resonance- and inductively-withdrawing ethylsulfonyl group. This stabilization lowers the activation energy of the first step, making the reaction kinetically favorable.

  • Elimination & Aromaticity Restoration: The complex rapidly rearomatizes by expelling the chloride ion, a good leaving group, to yield the final substituted pyridine product.

Caption: The SNAr mechanism for 2-Chloro-5-(ethylsulfonyl)pyridine.

Experimental Protocols & Methodologies

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents effectively solvate the reactants and intermediates without interfering with the reaction.

  • Base: For reactions involving amine or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is required to scavenge the HCl generated in situ.

  • Temperature: While the substrate is highly activated, elevated temperatures (60-120 °C) are often necessary to drive the reaction to completion in a reasonable timeframe, particularly with less potent nucleophiles.

  • Inert Atmosphere: To prevent potential side reactions with moisture or oxygen, especially when using sensitive reagents or organometallic catalysts, conducting reactions under an inert atmosphere (N₂ or Ar) is best practice.

Protocol 1: Synthesis of a 2-Amino-5-(ethylsulfonyl)pyridine Derivative

This protocol details the reaction with a primary or secondary amine, a common transformation in drug discovery programs.

Objective: To synthesize N-benzyl-5-(ethylsulfonyl)pyridin-2-amine.

Reaction Scheme: Reaction with Benzylamine

Materials & Reagents:

ReagentMol. Wt.Equiv.Amount (mmol)Mass / Volume
2-Chloro-5-(ethylsulfonyl)pyridine205.661.05.01.03 g
Benzylamine107.151.26.0643 mg (0.63 mL)
Potassium Carbonate (K₂CO₃)138.212.010.01.38 g
Anhydrous DMF---25 mL

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(ethylsulfonyl)pyridine (1.03 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (25 mL) via syringe.

  • Nucleophile Addition: Add benzylamine (0.63 mL, 6.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (100 mL). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale: The use of two equivalents of K₂CO₃ ensures that the HCl byproduct is neutralized efficiently, preventing the protonation and deactivation of the benzylamine nucleophile. DMF is an excellent solvent for this SNAr reaction due to its high polarity and aprotic nature.

Protocol 2: Synthesis of a 2-(Arylthio)-5-(ethylsulfonyl)pyridine Derivative

This protocol describes the reaction with a thiol, which are typically very effective nucleophiles for SNAr reactions.[6][7]

Objective: To synthesize 2-((4-methylphenyl)thio)-5-(ethylsulfonyl)pyridine.

Materials & Reagents:

ReagentMol. Wt.Equiv.Amount (mmol)Mass / Volume
2-Chloro-5-(ethylsulfonyl)pyridine205.661.02.5514 mg
4-Methylbenzenethiol (p-thiocresol)124.211.12.75342 mg
Cesium Carbonate (Cs₂CO₃)325.821.53.751.22 g
Anhydrous Acetonitrile (MeCN)---15 mL

Step-by-Step Procedure:

  • Setup: Combine 2-Chloro-5-(ethylsulfonyl)pyridine (514 mg, 2.5 mmol), 4-methylbenzenethiol (342 mg, 2.75 mmol), and cesium carbonate (1.22 g, 3.75 mmol) in a dry round-bottom flask under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous acetonitrile (15 mL).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure thioether product.

Rationale: Thiols are more acidic than amines; a base is used to deprotonate the thiol to form the more nucleophilic thiolate anion. Cesium carbonate is a strong yet mild base that is highly effective in this role and has good solubility in many organic solvents.

Protocol 3: Synthesis of a 2-Phenoxy-5-(ethylsulfonyl)pyridine Derivative

This protocol outlines the reaction with a phenol. O-nucleophiles are generally less reactive than N- or S-nucleophiles, often necessitating a stronger base and higher temperatures.

Objective: To synthesize 2-phenoxy-5-(ethylsulfonyl)pyridine.

Materials & Reagents:

ReagentMol. Wt.Equiv.Amount (mmol)Mass / Volume
2-Chloro-5-(ethylsulfonyl)pyridine205.661.02.0411 mg
Phenol94.111.53.0282 mg
Sodium Hydride (NaH, 60% in oil)24.001.53.0120 mg
Anhydrous DMF---10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (120 mg, 3.0 mmol). Wash the NaH with dry hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Phenoxide Formation: Suspend the oil-free NaH in anhydrous DMF (5 mL). Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (282 mg, 3.0 mmol) in anhydrous DMF (5 mL) dropwise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 2-Chloro-5-(ethylsulfonyl)pyridine (411 mg, 2.0 mmol) in anhydrous DMF (2 mL) to the freshly prepared sodium phenoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 100 °C for 8-12 hours.

  • Work-up (Quenching): Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the desired ether.

Rationale: Phenol is not nucleophilic enough to react directly. A strong base like NaH is required to deprotonate the phenol, forming the much more nucleophilic phenoxide anion. The reaction requires higher temperatures and longer reaction times due to the lower reactivity of the oxygen nucleophile compared to sulfur or nitrogen.

Workflow start 1. Setup & Reagent Charging inert 2. Establish Inert Atmosphere (N₂/Ar) start->inert solvent 3. Add Anhydrous Solvent (DMF, MeCN) inert->solvent nucleophile 4. Add Nucleophile (Amine, Thiol, or Alcohol + Base) solvent->nucleophile react 5. Heat to Reaction Temp (e.g., 80-120 °C) nucleophile->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Cool & Quench Reaction monitor->workup isolate 8. Isolate Crude Product (Filtration / Extraction) workup->isolate purify 9. Purify Final Compound (Chromatography / Recrystallization) isolate->purify

Caption: General experimental workflow for SNAr reactions.

Safety & Handling

While a specific safety data sheet for 2-Chloro-5-(ethylsulfonyl)pyridine was not found, data from structurally similar compounds suggests that appropriate precautions are necessary.

  • Hazard Identification: Based on analogous compounds like 2-chloro-3-(ethanesulfonyl)pyridine, this reagent should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

By understanding the principles of reactivity and adhering to these detailed protocols, researchers can effectively and safely utilize 2-Chloro-5-(ethylsulfonyl)pyridine as a powerful tool for the synthesis of complex molecular architectures.

References

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 . Drug Metabolism and Disposition, [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates . National Institutes of Health, [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles . ACS Publications, [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles . PubMed Central, [Link]

  • 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S . PubChem, [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine . Pharmaguideline, [Link]

  • Nucleophilic substitution of pyridine . YouTube, [Link]

  • Nucleophilic substitution reactions in pyridine . Química Organica.org, [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-(ethylsulfonyl)pyridine

Introduction: The Challenge and Opportunity of 2-Aryl-5-(ethylsulfonyl)pyridines The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of 2-Aryl-5-(ethylsulfonyl)pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Within pharmaceutical and materials science research, the 2-arylpyridine scaffold is a privileged structure, appearing in numerous drug candidates and functional materials. The incorporation of an ethylsulfonyl group at the 5-position, as in 2-Chloro-5-(ethylsulfonyl)pyridine, can significantly modulate the physicochemical properties of the final molecule, enhancing attributes like solubility, metabolic stability, and target engagement.

However, the coupling of 2-chloropyridines presents a distinct set of challenges. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing sulfonyl group, makes the C-Cl bond notoriously difficult to activate.[2][3] Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[4]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully navigating the Suzuki-Miyaura coupling of 2-Chloro-5-(ethylsulfonyl)pyridine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, offer detailed experimental protocols, and provide a troubleshooting guide for common issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through three key steps, continuously regenerating the active Pd(0) catalyst.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 2-Chloro-5-(ethylsulfonyl)pyridine. This is often the rate-determining step for aryl chlorides and is highly dependent on the ligand's properties.[5]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The exact mechanism of this step is complex, but it is understood that the base plays a crucial role in forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond of the 2-aryl-5-(ethylsulfonyl)pyridine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar¹-X pdII Ar¹-Pd(II)L₂-X oa_complex->pdII Oxidative Addition trans_complex Transmetalation Complex pdII->trans_complex Ar²-B(OR)₂ pdII->trans_complex Base pdII_R Ar¹-Pd(II)L₂-Ar² trans_complex->pdII_R re_complex Reductive Elimination Complex pdII_R->re_complex Reductive Elimination re_complex->pd0 Ar¹-Ar² (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Coupling with 2-Chloro-5-(ethylsulfonyl)pyridine

Success with this challenging substrate hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid derivative.

Palladium Catalyst and Ligand Selection

For unreactive aryl chlorides like our substrate, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3] The key is to use a ligand that is both sterically bulky and electron-rich .

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond during oxidative addition.[2] Steric bulk promotes the final reductive elimination step and helps prevent the formation of inactive catalyst dimers.[2]

  • Recommended Ligand Classes:

    • Bulky Phosphine Ligands: This class, pioneered by groups like Buchwald and Fu, is highly effective. Ligands such as SPhos, XPhos, and RuPhos are designed specifically for challenging couplings.[10][11]

    • N-Heterocyclic Carbenes (NHCs): NHCs are extremely strong σ-donors, even more so than phosphines. This makes them excellent for activating C-Cl bonds.[2][8] Commercially available precatalysts like PEPPSI™-IPr are highly active and convenient to use.

The Role of the Base

The base is not a mere spectator; it plays multiple, critical roles in the catalytic cycle.[7][12]

  • Activation of Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is necessary for efficient transmetalation.[8][13]

  • Formation of Palladium Complexes: In some pathways, the base can react with the palladium(II) intermediate to form a complex (e.g., [ArPd(OR)L₂]), which facilitates the transmetalation step.[7]

  • Recommended Bases: Strong, non-nucleophilic inorganic bases are typically preferred.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, known for its high activity.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble in organic solvents and can sometimes offer superior results.[6]

Solvent System

The solvent must solubilize the reagents and facilitate the reaction, which often involves both organic and inorganic components.

  • Rationale: Aprotic polar solvents are generally preferred. The addition of water is often crucial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A classic and highly effective combination.[6]

    • Toluene / Water: Another excellent choice, particularly at higher temperatures.

    • Tetrahydrofuran (THF) / Water: Suitable for reactions at moderate temperatures.[6]

Comparative Protocol Analysis

The following table summarizes conditions reported for the Suzuki coupling of various challenging 2-chloropyridine substrates, providing a valuable starting point for optimization.

2-Chloropyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-3-aminopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8588[2]
2-Chloropyridine-5-carboxylic acid3-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10078[2]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂K₂CO₃Toluene9079
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O110>95[14]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O8085-95[15]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Buchwald Ligand-Based Coupling

This protocol utilizes a highly active palladium precatalyst with a bulky biarylphosphine ligand, ideal for activating the C-Cl bond.

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Reaction vial (e.g., 10 mL microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vial Preparation: Place a magnetic stir bar into the reaction vial. Flame-dry the vial under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: In the air, quickly add 2-Chloro-5-(ethylsulfonyl)pyridine, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst to the vial.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water. It is critical that the solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[16]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-(ethylsulfonyl)pyridine product.

Protocol B: NHC-Ligand (PEPPSI™) Based Coupling

This protocol uses a robust and highly active N-Heterocyclic Carbene (NHC) palladium precatalyst.[2]

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Deionized Water (1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(ethylsulfonyl)pyridine, the arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-10 as described in Protocol A.

Experimental_Workflow start Start setup 1. Add Solids to Flame-Dried Vial start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvents 3. Add Degassed Solvents inert->solvents react 4. Heat & Stir (90-110 °C) solvents->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor workup 6. Cool, Dilute & Extract monitor->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of challenging substrates.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) catalyst was oxidized by air.[16][17]Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. Use fresh, high-quality catalyst and ligands.
Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[16][17]Use fresh boronic acid or a more stable derivative like a pinacol ester. Store boronic acids in a desiccator.
Insufficiently Active Catalyst: The chosen ligand/catalyst system is not potent enough for the C-Cl bond activation.Switch to a more electron-rich and bulky ligand (e.g., from XPhos to RuPhos) or an NHC-based catalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).
Significant Dehalogenation Hydride Source: The palladium-halide intermediate is reacting with a hydride source. This can come from solvents or the base.[16]Ensure solvents are anhydrous. Try a different base, such as Cs₂CO₃ or K₃PO₄.
Homocoupling of Boronic Acid Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.[16]Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
Poor Reproducibility Heterogeneous Mixture: The base (e.g., K₃PO₄) is not well-dispersed.Ensure the base is finely powdered before use. Increase the stirring rate to ensure the mixture is a fine, mobile suspension.
Moisture: Water can affect the reaction, but inconsistent amounts can lead to variable results.While some water is often beneficial, ensure solvents are anhydrous to start and then add a controlled amount of degassed water.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • WordPress. (n.d.). Pd/C and Other Heterogeneous Catalysts. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-Chloro-5-(ethylsulfonyl)pyridine

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Chloro-5-(ethylsulfonyl)pyridine. The m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Chloro-5-(ethylsulfonyl)pyridine. The method is developed and validated to meet the stringent requirements of the pharmaceutical industry for quality control and drug development. The protocol provides a comprehensive framework for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

2-Chloro-5-(ethylsulfonyl)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to quantify the compound and its impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC method, designed for both routine quality control and for use in stability studies. The scientific rationale behind each methodological choice is explained to provide a deeper understanding for researchers and drug development professionals.

Principle of the Method

The method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. 2-Chloro-5-(ethylsulfonyl)pyridine, a moderately non-polar molecule due to its aromatic ring and ethylsulfonyl group, is retained on the column and separated from more polar or less polar impurities by adjusting the mobile phase composition.[2] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Structure
ngcontent-ng-c1703228563="" class="ng-star-inserted">
PubChem[3]
Molecular Formula C₇H₈ClNO₂SEchemi[4]
Molecular Weight 205.66 g/mol PubChem[5]
Predicted XlogP 1.4PubChem[3]
Solubility Soluble in organic solvents like acetonitrile and methanol.Pipzine Chemicals[6]

Scientist's Note: The predicted XlogP value of 1.4 suggests moderate hydrophobicity, making a C18 stationary phase an ideal starting point for method development.[2] The compound's solubility in common HPLC organic modifiers like acetonitrile simplifies sample and mobile phase preparation.

Materials and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reference Standard: 2-Chloro-5-(ethylsulfonyl)pyridine, >99.5% purity.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic acid, 99% purity.

    • Hydrochloric acid (HCl), 1N solution.

    • Sodium hydroxide (NaOH), 1N solution.

    • Hydrogen peroxide (H₂O₂), 30% solution.

Optimized Chromatographic Conditions

ParameterConditionRationale
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmProvides excellent resolution and peak shape for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH suppresses the ionization of residual silanols on the stationary phase, improving peak symmetry.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that offers good elution strength and low viscosity.[1]
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B; 20-25 min: 30% BA gradient program ensures the elution of both the main peak and any potential late-eluting, more hydrophobic impurities within a reasonable runtime.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Volume 10 µL
Run Time 25 minutes

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-(ethylsulfonyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-5-(ethylsulfonyl)pyridine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

Method Validation Protocol

The method was validated according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[8][9][10]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11][12] To demonstrate this, forced degradation studies were conducted as recommended by ICH guidelines.[13][14]

  • Protocol: A sample solution (100 µg/mL) was subjected to the following stress conditions:

    • Acid Hydrolysis: 1 mL of 1N HCl, heated at 60°C for 4 hours.

    • Base Hydrolysis: 1 mL of 1N NaOH, heated at 60°C for 2 hours.

    • Oxidative Degradation: 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

    • Thermal Degradation: The solid drug substance was kept at 105°C for 48 hours.

    • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method must demonstrate adequate separation of the main peak from any degradation products formed. The peak purity of the analyte peak should pass, indicating no co-eluting impurities. The target degradation is between 5-20%.[13][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (30% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (105°C, Solid) Thermal->HPLC Photo Photolytic (UV Light, 254nm) Photo->HPLC Purity Peak Purity Assessment (DAD Detector) HPLC->Purity Result Specificity & Stability- Indicating Power Confirmed Purity->Result API API Sample (2-Chloro-5-(ethylsulfonyl)pyridine) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for the Forced Degradation Study.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]

  • Protocol: A series of solutions were prepared from the stock solution at concentrations ranging from 50% to 150% of the working standard concentration (i.e., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

  • Acceptance Criteria: A linear relationship between peak area and concentration should be observed. The correlation coefficient (r²) of the regression line must be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[12]

  • Protocol: Accuracy was determined by spiking a known amount of pure drug substance into a sample matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-day Precision):

    • Protocol: Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using different equipment.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol: The effect of small changes in the following parameters was evaluated:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Initial Method Development Opt Method Optimization (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Final Validated Method for Routine Use Rob->Final

Caption: Overall Method Development and Validation Workflow.

System Suitability

Before conducting any analysis, the chromatographic system must be verified to be suitable for the intended application.

  • Protocol: Inject the working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of 2-Chloro-5-(ethylsulfonyl)pyridine. The successful validation against ICH Q2(R1) criteria confirms its suitability for quality control, stability testing, and other regulatory purposes in the pharmaceutical industry. The stability-indicating nature of the assay ensures that any degradation can be effectively monitored over time, safeguarding product quality.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][13]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • Resolve Mass Laboratories (Producer). (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link][15]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link][14]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][16]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][17]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][7]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • International Journal of Pharmaceutical Erudition. (2013). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link][1]

  • Pipzine Chemicals. 2-Chloro-5-pyridinesulfonyl chloride. [Link][6]

  • LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link][18]

  • Labroots (Producer). (2024). Mastering Small Molecule Reversed-Phase Method Development [Video]. YouTube. [Link][2]

  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine. [Link][5]

  • PubChemLite. 2-chloro-5-(ethylsulfonyl)pyridine (C7H8ClNO2S). [Link][3]

Sources

Method

Application Note: A Validated GC-MS Protocol for the Confident Identification of 2-Chloro-5-(ethylsulfonyl)pyridine

Abstract This application note presents a comprehensive and robust protocol for the identification of 2-Chloro-5-(ethylsulfonyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust protocol for the identification of 2-Chloro-5-(ethylsulfonyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic pathways within pharmaceutical and agrochemical research. Ensuring its identity and purity is critical for downstream applications. The methodology detailed herein provides a complete workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. We emphasize the rationale behind key experimental choices to ensure methodological clarity and reproducibility. This guide is structured to be a self-validating system, incorporating best practices for achieving accurate and reliable results.

Introduction and Scientific Context

2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with both a chlorine atom and an ethylsulfonyl group. Its chemical properties, including a molecular formula of C₇H₈ClNO₂S and a molecular weight of approximately 205.66 g/mol , make it amenable to analysis by gas chromatography.[1][2] The inherent volatility and thermal stability of many pyridine derivatives allow for their effective separation and analysis using GC-based methods.[3][4]

When coupled with a mass spectrometer, GC provides an exceptionally powerful analytical tool. The gas chromatograph separates the analyte from the sample matrix based on its physicochemical properties, while the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This combination offers high selectivity and sensitivity, making it the gold standard for the unambiguous identification of organic compounds in complex mixtures.[4] This protocol is designed to leverage the full capabilities of GC-MS for the specific identification of 2-Chloro-5-(ethylsulfonyl)pyridine.

Analyte Chemical Profile

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Name 2-Chloro-5-(ethylsulfonyl)pyridineECHEMI[1]
CAS Number 1206679-92-6ECHEMI[1]
Molecular Formula C₇H₈ClNO₂SPubChem[5]
Molecular Weight 205.66 g/mol ECHEMI[1]
Monoisotopic Mass 204.9964274 DaPubChem[5]
Structure CCS(=O)(=O)C1=CN=C(C=C1)ClPubChem[5]

Experimental Workflow: A Step-by-Step Protocol

This section details the complete methodology for the analysis of 2-Chloro-5-(ethylsulfonyl)pyridine.

Materials and Reagents
  • Analyte Standard: 2-Chloro-5-(ethylsulfonyl)pyridine, reference grade (≥98% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade

  • Inert Gas: Helium (99.999% purity) or Hydrogen (99.999% purity) for GC carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Syringes: Calibrated microsyringes for standard preparation

Sample and Standard Preparation

The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, typically in the low ppm (µg/mL) range.

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2-Chloro-5-(ethylsulfonyl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane. This stock solution should be stored in a tightly sealed amber vial at 4°C.

  • Working Standard Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Standard Stock Solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.

  • Sample Preparation: Dissolve the test sample (e.g., a crude reaction mixture or purified product) in dichloromethane to achieve an estimated final concentration of ~10 µg/mL. If the sample is in an aqueous solution, perform a liquid-liquid extraction into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and then dilute as necessary.

  • Reagent Blank: Prepare a blank sample consisting of only the dichloromethane solvent. This is crucial for identifying any potential contamination from the solvent or sample handling process.[6]

Causality Note: Dichloromethane is selected as the solvent due to its high volatility, which ensures it does not interfere with the analyte peak, and its ability to dissolve a wide range of organic compounds.[3] The use of a reagent blank is a cornerstone of a self-validating system, allowing for the confident exclusion of extraneous peaks.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent)This non-polar column provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated and sulfur-containing aromatics.[3]
Carrier Gas HeliumInert, providing good efficiency and safety.
Flow Rate 1.0 mL/min (Constant Flow Mode)Standard flow rate for this column dimension, ensuring optimal separation efficiency.
Injector Type Split/SplitlessAllows for flexibility depending on sample concentration.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading when analyzing standard solutions or relatively clean samples. Use splitless for trace analysis.
Injection Volume 1 µLStandard volume to avoid peak distortion and column overload.
Oven Program - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minThe initial hold allows for focusing of the analyte at the head of the column. The ramp rate provides a good balance between analysis time and chromatographic resolution. The final hold ensures that any less volatile components are eluted from the column.
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy 70 eVThe industry standard energy level that generates stable and extensive fragmentation, creating a characteristic fingerprint for the molecule.[3]
Ion Source Temp. 230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation as it transfers from the GC to the MS, matching the final GC oven temperature.[7]
Mass Scan Range m/z 50 - 300This range effectively covers the molecular ion (m/z 205) and all significant expected fragments of the analyte.
Scan Rate ~2-3 scans/secProvides sufficient data points across the eluting chromatographic peak for accurate peak shape and spectral deconvolution.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten its lifespan.

Data Analysis and Interpretation

Chromatographic Analysis

The primary goal is to obtain a sharp, symmetrical chromatographic peak for the analyte, well-separated from any solvent front or impurities.

  • Retention Time (RT): The specific RT will depend on the exact instrument and conditions but should be consistent between the standard and the sample.

  • Peak Purity: Assess the peak shape and the consistency of the mass spectrum across the peak to ensure it represents a single compound.

Mass Spectral Interpretation

The mass spectrum provides the definitive identification of 2-Chloro-5-(ethylsulfonyl)pyridine.

  • Molecular Ion (M⁺): The most critical peak to identify is the molecular ion. For this compound, it will appear at m/z 205 . A key confirmation is the presence of the M+2 isotope peak at m/z 207 with an intensity approximately one-third of the m/z 205 peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom.

  • Key Fragmentation Pattern: EI will cause the molecule to break apart in a predictable manner. Expected fragments include:

    • Loss of the ethyl group (-C₂H₅): [M - 29]⁺ at m/z 176

    • Loss of SO₂: [M - 64]⁺ at m/z 141

    • Cleavage leading to the chloropyridine cation: m/z 111/113

The presence of the correct molecular ion with its chlorine isotope pattern, combined with the expected fragmentation, provides unambiguous identification. The NIST WebBook provides mass spectra for similar compounds like 2-chloropyridine, showing the characteristic pyridine ring fragmentation.[8]

System Validation and Workflow Visualization

To ensure the trustworthiness of the results, the analytical run should be structured with proper controls. A typical sequence would be:

  • Reagent Blank

  • Working Standard (10 µg/mL)

  • Sample 1

  • Sample 2

  • ...

  • Working Standard (to check for instrument drift)

The entire analytical process is summarized in the workflow diagram below.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation Sample Receive Test Sample Prep_Sample Dissolve Sample in Solvent (~10 µg/mL) Sample->Prep_Sample Standard Weigh Reference Standard Prep_Standard Prepare Stock & Working Standard Solutions (10 µg/mL) Standard->Prep_Standard Solvent Select GC-Grade Solvent (e.g., Dichloromethane) Solvent->Prep_Standard Solvent->Prep_Sample Prep_Blank Prepare Solvent Blank Solvent->Prep_Blank Sequence Build Injection Sequence (Blank -> Standard -> Samples) Prep_Standard->Sequence Prep_Sample->Sequence Prep_Blank->Sequence Inject Inject 1 µL into GC-MS Sequence->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect Process Process Raw Data Detect->Process Check_RT Verify Retention Time (RT) vs. Standard Process->Check_RT Analyze_MS Analyze Mass Spectrum Process->Analyze_MS Identify Confirm Identification Check_RT->Identify Analyze_MS->Identify Criteria: - Molecular Ion (m/z 205/207) - Key Fragments Report Generate Final Report Identify->Report

Caption: GC-MS workflow for 2-Chloro-5-(ethylsulfonyl)pyridine.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the identification of 2-Chloro-5-(ethylsulfonyl)pyridine using GC-MS. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers can achieve confident and unambiguous characterization of this important chemical intermediate. The inclusion of causality for procedural choices and a self-validating workflow structure ensures that this method can be implemented with a high degree of confidence in diverse laboratory settings.

References

  • GC/MS Sample Preparation | HSC Cores - BookStack. (n.d.).
  • 2-Chloro-5-(ethylsulfonyl)pyridine Formula - ECHEMI. (n.d.).
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025). Retrieved January 22, 2026, from [Link]

  • TMSI+Pyridine - Regis Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development of quantitative methods for the analysis of pyridine in biota and sediment matrices. (2025). Retrieved January 22, 2026, from [Link]

  • 2-chloro-5-(ethylsulfonyl)pyridine (C7H8ClNO2S) - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyridine. Method number: PV2295 - OSHA. (1991). Retrieved January 22, 2026, from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method selection for trace analysis of pote impurities in active pharmaceutical - Agilent. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Chloro-5-(methylsulfonyl)pyridine - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-chloro-5-(ethylsulfanyl)pyridine (C7H8ClNS) - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyridine, 2-chloro- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Application

Application Note: A Strategic Guide to Developing Novel Kinase Inhibitors Using a 2-Chloro-5-(ethylsulfonyl)pyridine Scaffold

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors using the 2-chloro-5-(ethylsulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors using the 2-chloro-5-(ethylsulfonyl)pyridine chemical scaffold. This privileged structure serves as a versatile starting point for generating potent and selective inhibitors. We will detail a systematic approach, from initial chemical synthesis and library generation to a robust biochemical and cellular screening cascade, culminating in lead optimization through structure-activity relationship (SAR) analysis and advanced biophysical characterization. The protocols and insights herein are designed to be self-validating, emphasizing causality and scientific rigor to accelerate the discovery of next-generation targeted therapeutics.

Introduction: The Rationale for the 2-Chloro-5-(ethylsulfonyl)pyridine Scaffold

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[2][3] The 2-chloro-5-(ethylsulfonyl)pyridine core is an attractive starting scaffold for kinase inhibitor development for several key reasons:

  • Strategic Vector for Substitution: The chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the systematic and diverse introduction of various amine-containing fragments. This is crucial for exploring the chemical space around the kinase hinge-binding region, a common interaction motif for ATP-competitive inhibitors.[4]

  • Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction within the highly conserved ATP-binding pocket of most kinases.[4]

  • Modulation of Physicochemical Properties: The ethylsulfonyl group at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor. It helps to modulate the electronics of the pyridine ring and provides a vector for interaction with solvent-exposed regions of the target, influencing properties like solubility and cell permeability.[5]

This guide will focus on leveraging these features to develop inhibitors targeting kinases implicated in oncogenic signaling, such as members of the SRC family or Receptor Tyrosine Kinases (RTKs).

Synthetic Strategy: Library Generation

The synthesis of a focused library of inhibitors begins with the core scaffold and diversifies it by introducing a variety of amines at the C2 position. This iterative process is fundamental to establishing a structure-activity relationship (SAR).[6]

Protocol 2.1: General Procedure for SNAr Reaction

This protocol describes a typical reaction to couple an aniline derivative to the 2-chloro-5-(ethylsulfonyl)pyridine core.

Rationale: This one-step reaction is efficient for creating a diverse set of C2-arylamino derivatives. The choice of a mild base and an appropriate solvent is critical to prevent side reactions and ensure good yields.

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (1 equivalent)

  • Substituted aniline derivative (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Step-by-Step Procedure:

  • To a solution of 2-chloro-5-(ethylsulfonyl)pyridine in DMF, add the substituted aniline derivative and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The Inhibitor Screening Cascade

Once a library of compounds is synthesized, a multi-stage screening cascade is essential to identify promising hits, confirm their activity, and prioritize them for further development.[2][3] This workflow ensures that resources are focused on the most viable candidates.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular & Functional Analysis cluster_3 Selectivity & Advanced Characterization HTS High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) DoseResponse Dose-Response (IC50) Biochemical Assay HTS->DoseResponse Active Compounds Orthogonal Orthogonal Assay (e.g., Binding Assay) DoseResponse->Orthogonal Confirmed Hits CellPotency Cellular Potency (EC50) (Target Engagement Assay) Orthogonal->CellPotency Potent Binders Downstream Downstream Signaling (Western Blot) CellPotency->Downstream Cell-Active Hits Selectivity Kinome Selectivity Profiling Downstream->Selectivity Validated Leads Biophysical Biophysical Validation (SPR or ITC) Selectivity->Biophysical Selective Leads

Caption: A typical workflow for kinase inhibitor screening and validation.

Protocol 3.1: Primary Biochemical Screen (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[7] It is highly sensitive, amenable to high-throughput screening (HTS), and shows less interference from library compounds compared to some fluorescence-based methods.[8] An active inhibitor will reduce kinase activity, resulting in less ADP production and a lower luminescent signal.[7]

Materials:

  • Target Kinase Enzyme

  • Peptide Substrate

  • ATP

  • Synthesized compound library (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (at 2 mM in DMSO) into the assay plate for a final concentration of 10 µM. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution to each well.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing >50% inhibition are considered primary hits.

Protocol 3.2: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: After confirming biochemical activity, it is crucial to verify that the compound can enter cells and bind to its intended target.[9] The NanoBRET™ assay is a target engagement method based on bioluminescence resonance energy transfer (BRET) that allows for the quantitative measurement of compound binding to a specific protein in living cells.[1]

Materials:

  • Cells expressing the target kinase fused to a NanoLuc® luciferase

  • NanoBRET™ Tracer (a fluorescently labeled ligand for the target kinase)

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • White, 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Plating: Seed the NanoLuc®-fusion expressing cells in the 96-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells, followed immediately by the NanoBRET™ Tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Add Detection Reagent: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Read BRET Signal: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular EC50 value.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[10][11] By systematically modifying the scaffold, medicinal chemists can identify which chemical groups enhance potency, selectivity, and drug-like properties.[6][12][13]

Example SAR Table

The data below illustrates a hypothetical SAR for a series of inhibitors based on the 2-arylamino-5-(ethylsulfonyl)pyridine scaffold, targeting a hypothetical Kinase X.

Compound IDR-Group (at C4' of aniline)Biochemical IC50 (nM)Cellular EC50 (nM)
1a -H2501800
1b -F120950
1c -OCH₃85550
1d -CF₃350>5000
1e -NH₂45280

SAR Insights & Causality:

  • Initial Hit (1a): The unsubstituted phenyl ring provides a baseline potency.

  • Electron-Withdrawing Groups (1b, 1d): A small electronegative atom like fluorine (1b ) improves potency, possibly through a favorable interaction in a sub-pocket. However, a bulky, strongly electron-withdrawing trifluoromethyl group (1d ) is detrimental, likely due to steric hindrance or unfavorable electronic effects.

  • Electron-Donating Groups (1c, 1e): Both methoxy (1c ) and amino (1e ) groups significantly enhance potency. The amino group is particularly effective, suggesting the formation of a key hydrogen bond with a residue in the active site, which dramatically improves both biochemical and cellular activity. This highlights the importance of exploring hydrogen bond donors/acceptors at this position.[13]

This iterative cycle of design, synthesis, and testing is central to optimizing a hit compound into a lead candidate.[6]

Advanced Characterization: Confirming Mechanism and Selectivity

Leading candidates must be rigorously characterized to confirm their binding mechanism and assess their selectivity across the human kinome.

Biophysical Validation

Biophysical methods provide direct evidence of compound-target interaction, independent of enzyme activity.[14][15]

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (association rate, kₐ, and dissociation rate, kₑ) and affinity (Kₑ) of a compound to a target protein immobilized on a sensor chip.[16] It is invaluable for confirming direct binding and ranking compounds.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity Kₑ, enthalpy ΔH, and entropy ΔS).[16][17] This information can reveal the driving forces behind the binding interaction.

Kinome Selectivity Profiling

A critical step in kinase inhibitor development is to determine how selectively a compound inhibits its intended target versus other kinases.[2] Off-target inhibition can lead to toxicity. This is typically done by screening the compound against a large panel of recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). A selective inhibitor will show high potency against its primary target(s) with minimal activity against other kinases.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Kinase Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK:f0 ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.

Conclusion

The 2-chloro-5-(ethylsulfonyl)pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing a systematic and rigorous screening cascade—encompassing biochemical, cellular, and biophysical methods—researchers can efficiently identify and optimize potent and selective lead compounds. The integration of SAR principles throughout this process is paramount for transforming initial hits into viable therapeutic candidates. This guide provides the foundational protocols and strategic insights necessary to navigate the complexities of modern kinase drug discovery.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Gao, Y., & Davies, S. P. (n.d.). Biophysical methods in early drug discovery. PMC.
  • Reaction Biology. Kinase Screening Assay Services.
  • Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Naqvi, A. T., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. PubMed.
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  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
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Method

Application Notes and Protocols: The Strategic Application of 2-Chloro-5-(ethylsulfonyl)pyridine in the Synthesis of Advanced Agrochemicals

Abstract This technical document provides a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries on the strategic application of 2-Chloro-5-(ethylsulfonyl)pyridine as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries on the strategic application of 2-Chloro-5-(ethylsulfonyl)pyridine as a key intermediate in the synthesis of advanced agrochemicals. While its direct role in the synthesis of blockbuster pesticides is not as prominently documented as that of its analogue, 2-chloro-5-chloromethylpyridine, its unique electronic properties and functional group handle make it a valuable building block for the development of next-generation crop protection agents. This guide will delve into the rationale behind its use, propose a detailed synthetic protocol for its conversion into a valuable agrochemical scaffold, and provide insights into the mechanistic underpinnings of the involved chemical transformations.

Introduction: The Central Role of Chlorinated Pyridines in Agrochemicals

The pyridine ring is a ubiquitous scaffold in a multitude of bioactive molecules, including a significant number of commercially successful agrochemicals. Its presence is often crucial for the molecule's interaction with its biological target. Within this class of compounds, chlorinated pyridines, such as 2-chloro-5-methylpyridine and its derivatives, have emerged as pivotal intermediates in the synthesis of several major neonicotinoid insecticides, including imidacloprid and acetamiprid.[1][2] The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, a common strategy in the construction of these complex molecules.[2][3] Furthermore, functionalization at the 5-position of the pyridine ring is a key determinant of the final compound's insecticidal activity and spectrum.

2-Chloro-5-(ethylsulfonyl)pyridine is a specialized intermediate that offers distinct advantages in agrochemical synthesis. The ethylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the reactivity of the pyridine ring and can be a precursor to other functional groups. This document will explore a potential application of this intermediate in the synthesis of a sulfoximine-containing insecticide, demonstrating its utility in modern agrochemical discovery.

Proposed Synthetic Application: Synthesis of a Sulfoxaflor Analogue

Sulfoxaflor is a novel insecticide belonging to the sulfoximine class, which acts as a potent agonist of the nicotinic acetylcholine receptor (nAChR) in insects.[4] Its unique mode of action provides an effective tool for managing insect populations that have developed resistance to other insecticide classes.[5] While the commercial synthesis of sulfoxaflor may follow different routes, we present a scientifically plausible pathway that leverages the unique reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine.

The proposed synthetic scheme focuses on the construction of a key ethylsulfoximine pyridine intermediate, which is the core of sulfoxaflor and related insecticides.

Visualizing the Synthetic Pathway

Synthetic Pathway A 2-Chloro-5-(ethylsulfonyl)pyridine B 2-Chloro-5-(1-chloroethylsulfonyl)pyridine A->B 1. LDA, THF, -78 °C 2. C2Cl6 C N-(1-(6-chloropyridin-3-yl)ethyl)-S-methyl-S-oxosulfoximine B->C 1. Methylsulfoximine, NaH, DMF 2. Nucleophilic Substitution D Sulfoxaflor Analogue C->D Cyanamide, Base

Caption: Proposed synthetic route from 2-Chloro-5-(ethylsulfonyl)pyridine to a Sulfoxaflor analogue.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the proposed synthesis.

Synthesis of 2-Chloro-5-(1-chloroethylsulfonyl)pyridine

This initial step involves the alpha-chlorination of the ethylsulfonyl group, a crucial transformation to introduce a reactive handle for subsequent nucleophilic substitution.

Protocol:

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 2-Chloro-5-(ethylsulfonyl)pyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • After stirring for 1 hour at -78 °C, add a solution of hexachloroethane (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-5-(1-chloroethylsulfonyl)pyridine.

Causality and Insights: The use of LDA at low temperatures is critical for the regioselective deprotonation at the alpha-position of the ethylsulfonyl group without competing nucleophilic attack on the pyridine ring. Hexachloroethane serves as an effective chlorine source for the subsequent electrophilic chlorination of the generated carbanion.

Synthesis of N-(1-(6-chloropyridin-3-yl)ethyl)-S-methyl-S-oxosulfoximine

This step involves the nucleophilic substitution of the newly introduced chlorine atom with methylsulfoximine, forming the core sulfoximine linkage.

Protocol:

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of methylsulfoximine (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.

  • Add a solution of 2-Chloro-5-(1-chloroethylsulfonyl)pyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: Sodium hydride is a strong base used to deprotonate the nitrogen of methylsulfoximine, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction, facilitating the displacement of the chloride.

Synthesis of the Sulfoxaflor Analogue

The final step is the introduction of the cyano group onto the sulfoximine nitrogen.

Protocol:

  • Dissolve N-(1-(6-chloropyridin-3-yl)ethyl)-S-methyl-S-oxosulfoximine (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 eq.), and cyanamide (1.2 eq.).

  • Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by crystallization or column chromatography to yield the final Sulfoxaflor analogue.

Causality and Insights: The basic conditions facilitate the reaction of the sulfoximine with cyanamide to form the N-cyanosulfoximine moiety, which is characteristic of sulfoxaflor and essential for its insecticidal activity.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)
12-Chloro-5-(ethylsulfonyl)pyridine2-Chloro-5-(1-chloroethylsulfonyl)pyridineLDA, Hexachloroethane70-80
22-Chloro-5-(1-chloroethylsulfonyl)pyridineN-(1-(6-chloropyridin-3-yl)ethyl)-S-methyl-S-oxosulfoximineMethylsulfoximine, NaH60-70
3N-(1-(6-chloropyridin-3-yl)ethyl)-S-methyl-S-oxosulfoximineSulfoxaflor AnalogueCyanamide, K₂CO₃80-90

Mechanism of Action of Sulfoximine Insecticides

Sulfoximines, including Sulfoxaflor, act as neurotoxins in insects.[4] They function as competitive modulators of nicotinic acetylcholine receptors (nAChRs).[4] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine but are not easily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing uncontrolled nerve impulses, which results in muscle tremors, paralysis, and ultimately the death of the insect.[4] Importantly, sulfoximines bind to a different site on the nAChR compared to neonicotinoids, which can make them effective against insect populations that have developed resistance to neonicotinoid insecticides.[5]

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic Nerve Impulse AChE Acetylcholinesterase ACh->nAChR Binds ACh->AChE Hydrolysis Sulfoximine Sulfoximine Insecticide Sulfoximine->nAChR Binds & Blocks Removal

Caption: Simplified diagram of a sulfoximine insecticide's action at the insect nicotinic acetylcholine receptor.

Conclusion

2-Chloro-5-(ethylsulfonyl)pyridine represents a versatile and valuable intermediate for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the ethylsulfonyl group, allow for strategic chemical modifications to build complex and highly active molecules. The proposed synthetic pathway to a Sulfoxaflor analogue highlights the potential of this building block in the development of next-generation insecticides. The protocols and mechanistic insights provided herein are intended to serve as a foundational guide for researchers and scientists dedicated to advancing the field of crop protection.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals. [Link]

  • Google Patents.
  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Google Patents.
  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Wikipedia. Sulfoxaflor. [Link]

  • Google Patents. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines.
  • MDPI. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • PubMed. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid. [Link]

  • Taylor & Francis Online. Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I. [Link]

  • ResearchGate. Synthetic routes to compounds 5-9. [Link]

  • Corteva Agriscience. DOW CL1212 Sulfoxaflor Tech Bulletin UPDATE. [Link]

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Application

Experimental procedure for scaling up 2-Chloro-5-(ethylsulfonyl)pyridine synthesis

Application Note & Protocol Topic: A Robust and Scalable Two-Step Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine Audience: Researchers, scientists, and drug development professionals. Abstract 2-Chloro-5-(ethylsulfonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Two-Step Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Chloro-5-(ethylsulfonyl)pyridine is a key building block in the synthesis of various pharmacologically active molecules. Its efficient production is therefore of significant interest to the pharmaceutical and agrochemical industries. This document provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and critical parameters for successfully transitioning from laboratory-scale (grams) to pilot-scale (kilograms) production. The procedure first involves a nucleophilic aromatic substitution to form the key intermediate, 2-chloro-5-(ethylthio)pyridine, followed by a controlled oxidation to yield the final sulfone product.

Introduction: The Strategic Importance of the Sulfonylpyridine Moiety

The ethylsulfonylpyridine core is a privileged scaffold found in a range of molecules exhibiting diverse biological activities. The sulfone group acts as a potent hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a drug candidate. The chlorine atom at the 2-position provides a reactive handle for further synthetic elaboration, typically through cross-coupling reactions. Given its utility, a reliable and economically viable synthesis is paramount.

This guide is structured to provide a self-validating system for the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine, emphasizing both chemical efficiency and operational safety during scale-up.

Overall Synthetic Strategy

The synthesis is achieved via a two-step sequence starting from the commercially available 2,5-dichloropyridine.

Step 1: Synthesis of 2-Chloro-5-(ethylthio)pyridine via Nucleophilic Aromatic Substitution (SNAr). Step 2: Selective Oxidation of the thioether to the corresponding sulfone, 2-Chloro-5-(ethylsulfonyl)pyridine.

Below is a graphical representation of the overall workflow.

G A 2,5-Dichloropyridine + Sodium Ethanethiolate B Reaction in DMF (0°C to RT) A->B Reagents C Aqueous Work-up & Extraction B->C Quench & Isolate D Intermediate: 2-Chloro-5-(ethylthio)pyridine C->D Purified Product E Thioether Intermediate in Acetic Acid D->E F Controlled Addition of Hydrogen Peroxide (30%) E->F Substrate G Quench & Crystallization F->G Oxidize & Isolate H Final Product: 2-Chloro-5-(ethylsulfonyl)pyridine G->H Purified Product

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-Chloro-5-(ethylthio)pyridine Intermediate

Mechanistic Rationale and Reagent Selection

The first step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups like chlorine. The chlorine atom at the 5-position is more susceptible to substitution than the one at the 2-position due to the activating effect of the ring nitrogen. We exploit this selectivity.

  • Nucleophile: Sodium ethanethiolate (NaSEt) is used as a potent sulfur nucleophile. It can be generated in situ from ethanethiol and a base like sodium hydride or sodium hydroxide, but for safety and convenience at scale, using commercially available sodium ethanethiolate is often preferred.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation while leaving the thiolate anion highly reactive, thus accelerating the SNAr reaction.

Laboratory-Scale Protocol (50 g Scale)

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

Protocol:

  • Charge the reaction flask with 2,5-dichloropyridine (50.0 g, 0.338 mol) and DMF (250 mL).

  • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve sodium ethanethiolate (31.0 g, 0.368 mol, 1.1 eq) in DMF (150 mL). Note: This may be an incomplete solution/slurry.

  • Transfer the sodium ethanethiolate solution/slurry to the addition funnel and add it dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Once complete, slowly pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • The crude product can often be used directly in the next step or purified by vacuum distillation for higher purity.

Scale-Up Considerations and Protocol (1 kg Scale)

Scaling this reaction requires careful management of reagent addition and work-up volumes.

  • Thermal Management: While this reaction is not violently exothermic, the heat of reaction and the heat of solution of the thiolate can accumulate at scale. A jacketed reactor with controlled cooling is essential.

  • Reagent Handling: Ethanethiol and its salts have an extremely foul and pervasive odor. All transfers and the reaction itself should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing (e.g., a bleach solution).

  • Work-up: Handling multi-liter extractions can be cumbersome. For kilogram-scale, a liquid-liquid centrifugal separator or a reactor designed for phase separation is highly advantageous.

Scaled-Up Protocol:

  • Charge a 20 L jacketed glass reactor with 2,5-dichloropyridine (1.0 kg, 6.76 mol) and DMF (5.0 L).

  • Set the jacket temperature to 0 °C and begin agitation.

  • Slowly add solid sodium ethanethiolate (620 g, 7.37 mol, 1.09 eq) portion-wise via a powder addition funnel over 2-3 hours, maintaining an internal temperature below 15 °C.

  • Once the addition is complete, allow the mixture to slowly warm to 20-25 °C and maintain for 3-5 hours, monitoring by GC for completion.

  • Transfer the reaction mixture via a peristaltic pump into a separate quench vessel containing 20 L of cold water.

  • Extract the product using an appropriate solvent like toluene or ethyl acetate. Separate the phases.

  • Wash the organic phase with brine, and concentrate the solvent to afford the crude thioether intermediate.

Part II: Oxidation to 2-Chloro-5-(ethylsulfonyl)pyridine

Mechanistic Rationale and Reagent Selection

The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The key challenge is to provide an oxidant strong enough to complete the reaction without significant side reactions, while also being cost-effective and safe at scale.

  • Oxidant: Hydrogen peroxide (H₂O₂) is an ideal choice for large-scale synthesis. It is inexpensive, has a high active oxygen content, and its primary byproduct is water, making it environmentally benign ("green").[1]

  • Activator/Solvent: Glacial acetic acid serves as both the solvent and an activator. It reacts with hydrogen peroxide in situ to form peracetic acid, which is the potent oxidizing species responsible for converting the sulfide to the sulfone.[2]

G cluster_legend Legend S R-S-R' SO R-SO-R' S->SO + PAA, - AA SO2 R-SO2-R' SO->SO2 + PAA, - AA PAA [CH3CO3H] AA CH3CO2H L1 PAA = Peracetic Acid L2 AA = Acetic Acid

Caption: Simplified oxidation pathway from sulfide to sulfone.

Critical Safety Considerations

THE OXIDATION OF SULFIDES WITH HYDROGEN PEROXIDE IS HIGHLY EXOTHERMIC AND POTENTIALLY HAZARDOUS IF NOT PROPERLY CONTROLLED.

  • Thermal Runaway: The reaction generates a significant amount of heat. Uncontrolled addition of H₂O₂ can lead to a rapid temperature increase, boiling of the solvent, and a dangerous pressure build-up. Slow, controlled addition and robust cooling are mandatory.

  • Explosive Mixtures: Mixing concentrated hydrogen peroxide with organic compounds, including acetic acid or its anhydride, can potentially form explosive mixtures under certain conditions.[3][4] Never deviate from the prescribed temperatures and addition rates.

  • Peroxide Quenching: At the end of the reaction, it is crucial to destroy any excess hydrogen peroxide before product isolation to prevent uncontrolled decomposition during concentration. A reducing agent like sodium bisulfite or sodium sulfite is typically used.

Laboratory-Scale Protocol (50 g Scale)

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

Protocol:

  • Charge the flask with 2-chloro-5-(ethylthio)pyridine (50.0 g, 0.266 mol) and glacial acetic acid (250 mL).

  • Begin stirring and cool the solution to 15-20 °C.

  • Slowly add 30% hydrogen peroxide (63.5 g, 0.560 mol, 2.1 eq) dropwise via the addition funnel over 1-2 hours. Monitor the internal temperature closely and maintain it below 30 °C using an ice bath as needed.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • IPC: Monitor the reaction by TLC or LC-MS. The sulfoxide is the main intermediate; the reaction is complete when the starting material and sulfoxide are consumed.

  • Cool the reaction mixture to 10 °C and slowly add it to 1 L of ice-cold water.

  • Quench: Check for peroxides using peroxide test strips. If positive, add a 10% aqueous solution of sodium bisulfite portion-wise with stirring until the test is negative.

  • The product will often precipitate as a white solid. If not, adjust the pH to 7-8 with a saturated sodium bicarbonate solution to induce precipitation.

  • Stir the slurry for 1 hour in an ice bath, then collect the solid by filtration.

  • Wash the filter cake with cold water (2 x 100 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Scale-Up Considerations and Protocol (1 kg Scale)

This step is the most critical to scale safely.

  • Reactor: A jacketed reactor with a high-efficiency cooling system and a calibrated dosing pump for the H₂O₂ is required. An emergency quench system should be prepared.

  • Dosing: The addition rate of hydrogen peroxide is the primary control parameter for managing the exotherm. A slow, continuous addition is far safer than adding large portions at once.

  • Isolation: At this scale, filtration using a Nutsche filter-dryer is efficient for collecting and washing the precipitated product.

Scaled-Up Protocol:

  • Charge a 20 L jacketed reactor with 2-chloro-5-(ethylthio)pyridine (1.0 kg, 5.33 mol) and glacial acetic acid (5.0 L).

  • Set the jacket temperature to 15 °C and begin agitation.

  • Using a metering pump, add 30% hydrogen peroxide (1.27 kg, 11.2 mol, 2.1 eq) over a period of 4-5 hours. Ensure the internal reaction temperature is strictly maintained between 20-28 °C throughout the addition.

  • After the addition, maintain the batch at 25 °C for an additional 5-8 hours, monitoring for completion by HPLC.

  • Cool the reactor jacket to 5 °C. Prepare a quench vessel with 20 L of cold water.

  • Slowly transfer the reaction mass into the quench water, maintaining the quench vessel temperature below 20 °C.

  • Test for residual peroxides. If necessary, add a 15% solution of sodium sulfite until a negative test result is obtained.

  • The product will precipitate. Cool the slurry to 5-10 °C and stir for 2 hours to maximize crystallization.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C.

Data Summary and Expected Results

ParameterLaboratory Scale (50 g)Scaled-Up (1 kg)
Step 1: Thioether
Starting Material50.0 g1.0 kg
Typical Yield48-52 g0.95 - 1.05 kg
Yield (%)~90-97%~90-97%
Purity (GC)>98%>98%
Step 2: Sulfone
Starting Intermediate50.0 g1.0 kg
Typical Yield53-56 g1.05 - 1.12 kg
Yield (%)~90-95%~90-95%
Purity (HPLC)>99%>99%
Melting Point118-121 °C118-121 °C

References

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation of sulfides. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation Reagent Guide. Retrieved from [Link]1]

  • Kar, G. K., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 9(4), 2353-2358. Available at: [Link]2]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Peroxide. Retrieved from [Link]]

  • Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]3]

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Method

Application Note: High-Purity Isolation of 2-Chloro-5-(ethylsulfonyl)pyridine via Automated Flash Column Chromatography

Abstract This application note provides a detailed, robust protocol for the purification of crude 2-Chloro-5-(ethylsulfonyl)pyridine using automated flash column chromatography. 2-Chloro-5-(ethylsulfonyl)pyridine is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the purification of crude 2-Chloro-5-(ethylsulfonyl)pyridine using automated flash column chromatography. 2-Chloro-5-(ethylsulfonyl)pyridine is a key building block in medicinal chemistry and drug development, and its purity is critical for subsequent synthetic transformations and biological screening. This guide outlines a systematic approach, from initial analytical Thin-Layer Chromatography (TLC) for method development to a step-by-step procedure for purification on a silica gel stationary phase. We explain the scientific rationale behind the selection of the stationary and mobile phases, sample loading techniques, and fraction analysis. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Introduction and Scientific Principles

2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic compound characterized by the presence of a polar sulfonyl group (-SO₂Et), a pyridine ring, and a chloro-substituent.[1] This combination of functional groups imparts a moderate-to-high polarity, which dictates the strategy for its purification. Column chromatography is a fundamental and widely used technique for purifying compounds from complex mixtures.[2] The separation is based on the principle of differential adsorption, where components of a mixture partition differently between a solid stationary phase and a liquid mobile phase.[3][4][5]

For polar compounds like 2-Chloro-5-(ethylsulfonyl)pyridine, normal-phase chromatography is the method of choice.[3] In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[6] Compounds with higher polarity, such as our target molecule, will have a stronger affinity for the polar silica gel and thus move through the column more slowly than non-polar impurities.[6] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity, achieving effective separation.[2][7]

Materials and Methods

Equipment and Consumables
Equipment/ConsumableSpecifications
Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage Isolera™
Pre-packed Silica Gel ColumnNormal Phase, 40-63 µm particle size
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
UV Lamp254 nm wavelength
Rotary EvaporatorFor solvent removal
GlasswareBeakers, flasks, graduated cylinders, TLC chambers
Analytical Balance
Solvents and Reagents
ReagentGradePurpose
Crude 2-Chloro-5-(ethylsulfonyl)pyridineSynthesis GradeSample to be purified
Silica Gel40-63 µmFor dry loading (if required)
Ethyl Acetate (EtOAc)HPLC GradePolar component of mobile phase
Hexane (or Heptane)HPLC GradeNon-polar component of mobile phase
Dichloromethane (DCM)HPLC GradeSample dissolution and mobile phase component
Methanol (MeOH)HPLC GradeHighly polar mobile phase component (for polar impurities)

Experimental Protocol

The purification process is a systematic workflow designed to ensure reproducibility and high efficiency.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Method Development (Determine Optimal Solvent System) Crude Crude Sample TLC->Crude Dissolve Dissolve in Minimal DCM (or Dry Load Adsorption) Crude->Dissolve Load Load Sample onto Silica Column Dissolve->Load Elute Gradient Elution (e.g., Hexane to EtOAc) Load->Elute Collect Collect Fractions (UV-Triggered) Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product (Verify by NMR, LC-MS) Evaporate->Pure_Product

Caption: Workflow for the purification of 2-Chloro-5-(ethylsulfonyl)pyridine.

Step 1: TLC Method Development

The crucial first step is to determine an appropriate mobile phase system using TLC, which serves as a small-scale pilot for the column separation.[4][8]

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add various mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Spot the Plate: Dissolve a small amount of the crude 2-Chloro-5-(ethylsulfonyl)pyridine in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) value of approximately 0.25 to 0.35.[8] This Rf value ensures that the compound will effectively bind to the column at the start of the run and elute in a reasonable volume. Ensure there is good separation between the product spot and any visible impurities.

Rationale: An Rf in the 0.25-0.35 range provides the best balance for separation on a column.[8] A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will lead to long run times and significant peak broadening.

Step 2: Column Preparation and Sample Loading

Proper sample loading is critical to achieving a high-resolution separation.[9]

  • Column Selection: Choose a pre-packed silica gel column with a capacity appropriate for the amount of crude material. A general rule is to use a mass of silica that is 40-100 times the mass of the crude sample.

  • Sample Preparation (Liquid Loading): Dissolve the crude material in a minimal volume of a strong solvent in which it is highly soluble, such as Dichloromethane (DCM).[9] Using a minimal volume is key to loading the sample as a tight, concentrated band.

  • Sample Preparation (Dry Loading): If the crude product is not very soluble or if a large volume of solvent is required for dissolution, dry loading is preferred.[10] To do this, dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of the crude), and evaporate the solvent completely using a rotary evaporator. The resulting free-flowing powder is then loaded onto the top of the column.

  • Column Equilibration: Before loading the sample, flush the column with the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane) to ensure the stationary phase is properly wetted and equilibrated.

Rationale: Dry loading is often superior as it prevents the dissolution solvent from interfering with the initial separation at the top of the column, which can cause band broadening and poor resolution.[10]

Step 3: Elution and Fraction Collection

A gradient elution strategy is typically most effective for separating the target compound from both less polar and more polar impurities.[7]

  • Set Gradient Parameters: Based on the TLC results, program the flash chromatography system. A typical gradient for a compound with an Rf of ~0.3 in 30% EtOAc/Hexane might be:

Step% Hexane% Ethyl AcetateColumn Volumes (CV)
1. Isocratic9552 CV
2. Linear Gradient95 -> 605 -> 4010 CV
3. Isocratic60403 CV
4. Flush01002 CV
  • Run the Purification: Start the run. The automated system will pump the mobile phase through the column and monitor the eluent using a UV detector.

  • Fraction Collection: Set the system to automatically collect fractions based on the UV absorbance signal. The system will isolate peaks as they elute from the column.

Rationale: The initial isocratic step ensures all components are firmly adsorbed. The linear gradient slowly increases solvent polarity, selectively eluting compounds.[2] The final flush with a strong solvent (100% EtOAc or even a small percentage of MeOH) ensures all highly polar impurities are washed from the column.

Step 4: Analysis and Product Isolation
  • Analyze Fractions: After the run is complete, analyze the collected fractions using TLC to identify which ones contain the pure product. Spot the crude material, the target fractions, and co-spot them on the same plate to confirm identity and purity.

  • Combine and Evaporate: Combine the fractions containing the pure 2-Chloro-5-(ethylsulfonyl)pyridine.

  • Remove Solvent: Remove the solvent using a rotary evaporator to yield the purified product.

  • Final Characterization: Confirm the identity and assess the purity of the final product using analytical techniques such as ¹H NMR, LC-MS, and melting point analysis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system.- Column overloaded.- Sample loaded in too large a volume.- Re-optimize the mobile phase using TLC; try a shallower gradient.- Reduce the amount of crude material loaded.- Use the dry loading technique.[10]
Product Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Start with a less polar solvent mixture (e.g., lower initial % EtOAc).
Product Does Not Elute (High Retention) - Mobile phase is not polar enough.- Compound may be unstable on silica.[11]- Increase the final polarity of the gradient; consider adding a small amount of MeOH to the EtOAc.- Run a 2D TLC to check for on-plate decomposition.[11]
Peak Tailing (Asymmetric Peaks) - Compound is interacting too strongly with acidic silica sites (common for basic pyridines).- Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[10]

Safety and Handling

2-Chloro-5-(ethylsulfonyl)pyridine and its analogues should be handled with appropriate personal protective equipment (PPE). While specific data for this exact compound is limited, related chloro-pyridines and sulfones can be irritants.[12][13]

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Solvent Safety: The solvents used (Hexane, Ethyl Acetate, DCM) are flammable and/or volatile. Avoid open flames and ensure proper ventilation.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a systematic and reliable method for the purification of 2-Chloro-5-(ethylsulfonyl)pyridine using automated flash column chromatography. By following the principles of TLC-based method development, proper sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, which is essential for its application in pharmaceutical research and development.

References

  • Chrom Tech. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex Inc. [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]

  • Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications. Aakash Institute. [Link]

  • University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. UCLA Chemistry. [Link]

  • University of Toronto. (n.d.). Column chromatography. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. [Link]

  • Rovira, A. R., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(ethylsulfonyl)pyridine (C7H8ClNO2S). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. PubMed Central. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • IIP Series. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. [Link]

  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine. This document is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine. This document is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Section 1: Synthesis Overview & Core Principles

The most prevalent and industrially relevant synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine is a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyridine with ethanethiol (or its sodium salt, sodium ethanethiolate) to form the key intermediate, 2-chloro-5-(ethylthio)pyridine. This intermediate is then oxidized to the final sulfone product.

Understanding the nuances of each step is critical for troubleshooting and yield optimization.

Diagram: Two-Step Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Oxidation 2_5_Dichloropyridine 2,5-Dichloropyridine Thioether_Intermediate 2-Chloro-5-(ethylthio)pyridine 2_5_Dichloropyridine->Thioether_Intermediate SNAr Reaction Ethanethiol Sodium Ethanethiolate (from Ethanethiol + Base) Ethanethiol->Thioether_Intermediate Final_Product 2-Chloro-5-(ethylsulfonyl)pyridine Thioether_Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Final_Product Troubleshooting_Sulfone cluster_causes Potential Root Causes cluster_solutions Recommended Actions start Low Yield of Final Sulfone Product check_intermediate Analyze Reaction Mixture (TLC/GC/LCMS) start->check_intermediate incomplete_ox Incomplete Oxidation (Sulfoxide present) check_intermediate->incomplete_ox High Sulfoxide Peak degradation Product Degradation (Multiple unknown spots) check_intermediate->degradation Degradation Pattern impure_start Impure Thioether Starting Material check_intermediate->impure_start Starting Material Impurities increase_oxidant Increase Oxidant Stoichiometry (>2.1 eq) incomplete_ox->increase_oxidant increase_temp Increase Reaction Temp/Time incomplete_ox->increase_temp milder_cond Use Milder Conditions (Lower Temp, Slower Addition) degradation->milder_cond repurify Re-purify Thioether Intermediate impure_start->repurify change_oxidant Use a Stronger Oxidant System increase_oxidant->change_oxidant

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Ethylsulfonyl Pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting common and complex side reactions encountered during the chlorination of ethylsulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common and complex side reactions encountered during the chlorination of ethylsulfonyl pyridine derivatives. As a Senior Application Scientist, this resource is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my chlorination of ethylsulfonyl pyridine sluggish or incomplete?

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing ethylsulfonyl group.[1][2] This deactivation of the aromatic system makes electrophilic aromatic substitution, the typical mechanism for chlorination, challenging and often requires forcing conditions.[1][3] If you are observing low conversion, consider the following:

  • Chlorinating Agent: Milder chlorinating agents may not be sufficiently reactive. Consider switching to a more potent system, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), or using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) to form the more reactive Vilsmeier-Haack reagent.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the chlorination of deactivated pyridines.[1] A careful, stepwise increase in reaction temperature while monitoring the reaction progress by TLC or HPLC is recommended.

  • Catalyst: In some cases, a Lewis acid catalyst may be employed to enhance the electrophilicity of the chlorinating agent. However, this must be done with caution as it can also promote side reactions.

Q2: I am observing the formation of multiple chlorinated products. How can I improve the selectivity for mono-chlorination?

The formation of di- and tri-chlorinated byproducts is a common challenge in the chlorination of aromatic compounds.[4] The initial introduction of a chlorine atom only slightly deactivates the ring to further substitution, meaning that over-chlorination can readily occur, especially under harsh reaction conditions.

To favor mono-chlorination:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.05-1.2 equivalents) is often a good starting point.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled mono-chlorinated product over the thermodynamically favored poly-chlorinated products.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of subsequent chlorination products.

Q3: My final product is unstable and decomposes upon workup or purification. What is happening?

Pyridine sulfonyl chlorides are known to be highly unstable, particularly towards hydrolysis.[5] The presence of even trace amounts of water during workup or purification can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often a highly polar and difficult-to-remove impurity.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately extract the product into a non-polar organic solvent.

  • Purification: Avoid purification methods that involve water, such as reverse-phase chromatography, if possible. Normal-phase chromatography on silica gel with anhydrous solvents is generally preferred. If the product is thermally labile, consider techniques like flash chromatography over distillation.

Troubleshooting Guide: Specific Side Reactions

Problem 1: Formation of Polychlorinated Byproducts

Symptoms: Your reaction mixture shows multiple spots on TLC or multiple peaks in GC-MS/HPLC, corresponding to the addition of more than one chlorine atom to the pyridine ring.

Root Cause: The ethylsulfonyl pyridine ring, although deactivated, can undergo further chlorination once the first chlorine atom is introduced. The reaction conditions (high temperature, excess chlorinating agent) are often sufficient to drive the reaction to di- or even tri-chlorination.

Visualizing the Reaction:

Caption: Pathway of Polychlorination.

Troubleshooting Protocol:

  • Optimize Stoichiometry:

    • Begin with 1.05 equivalents of your chlorinating agent.

    • Analyze the product mixture by HPLC or GC to determine the ratio of starting material, mono-, and di-chlorinated products.

    • Incrementally increase the equivalents of the chlorinating agent (e.g., to 1.1, 1.15, 1.2) and re-analyze. A balance will need to be struck between driving the reaction to completion and minimizing over-chlorination.

  • Temperature Profiling:

    • Start the reaction at a lower temperature than initially planned (e.g., 60 °C instead of 100 °C).

    • Monitor the reaction progress over a longer period.

    • If the reaction is too slow, incrementally increase the temperature by 10 °C and hold, while continuing to monitor the product distribution.

Data Summary: Impact of Reaction Conditions on Product Distribution

Equivalents of Chlorinating AgentTemperature (°C)Mono-chlorinated Product (%)Di-chlorinated Product (%)Starting Material (%)
1.180751015
1.38065305
1.110070255
1.31005540<5

Note: These are representative data and will vary depending on the specific substrate and chlorinating agent.

Problem 2: Hydrolysis of the Sulfonyl Chloride Moiety

Symptoms: Presence of a highly polar, water-soluble impurity in your product that is difficult to remove. This impurity may appear as a baseline spot on a normal-phase TLC plate. NMR analysis may show the absence of the sulfonyl chloride and the appearance of a sulfonic acid peak.

Root Cause: Pyridine sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid.[5] This can occur during the reaction if there is moisture present, or more commonly, during the aqueous workup.

Visualizing the Mechanism:

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-Chloro-5-(ethylsulfonyl)pyridine

Welcome to the comprehensive technical support guide for 2-Chloro-5-(ethylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Chloro-5-(ethylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental work.

Introduction: Understanding the Molecule's Vulnerabilities

2-Chloro-5-(ethylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloro group at the 2-position and an ethylsulfonyl group at the 5-position. The stability of this molecule is primarily influenced by the reactivity of these two functional groups.

  • The 2-Chloro Substituent: The pyridine ring's nitrogen atom is electron-withdrawing, which makes the carbon atom at the 2-position electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This is the most probable site for hydrolytic degradation.

  • The Ethylsulfonyl Group: Aryl sulfones are generally characterized by high thermal and hydrolytic stability.[3] However, exposure to high-energy light can induce photodegradation, potentially leading to cleavage of the carbon-sulfur bond.

This guide will provide troubleshooting advice and frequently asked questions to help you mitigate these potential degradation pathways and ensure the integrity of your 2-Chloro-5-(ethylsulfonyl)pyridine throughout its storage and handling.

Visualizing Potential Decomposition Pathways

To better understand the potential degradation routes, the following diagram illustrates the primary points of vulnerability on the 2-Chloro-5-(ethylsulfonyl)pyridine molecule.

Caption: Primary degradation pathways for 2-Chloro-5-(ethylsulfonyl)pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing explanations and actionable solutions based on established chemical principles.

Q1: I've noticed a new, more polar spot on my TLC plate after storing a solution of 2-Chloro-5-(ethylsulfonyl)pyridine in methanol for a few days. What is happening?

A1: This is a classic sign of nucleophilic aromatic substitution. The chloro group at the 2-position of the pyridine ring is activated towards displacement by nucleophiles. In this case, methanol is acting as a nucleophile, likely forming 2-methoxy-5-(ethylsulfonyl)pyridine.

Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electrophilic. Nucleophiles, even weak ones like alcohols, can displace the chloride at these positions, a common reaction for 2-halopyridines.[4][5]

Troubleshooting Workflow:

start Observation: New polar spot on TLC confirm Confirm Identity: Use LC-MS to check for a mass corresponding to the methoxy adduct. start->confirm prevent Preventative Measures: - Use aprotic solvents (e.g., THF, Dioxane, Toluene). - Prepare solutions fresh before use. - Store solutions at low temperatures (-20°C). confirm->prevent remediate Remediation: If the methoxy adduct is a minor component, purify the material by flash chromatography before use. confirm->remediate

Sources

Optimization

Optimizing temperature for the synthesis of sulfonylpyridines

Welcome to the technical support center for the synthesis of sulfonylpyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfonylpyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. Sulfonylpyridines are a vital class of compounds in drug discovery and materials science, yet their synthesis can be sensitive to reaction parameters, especially temperature.

This document provides in-depth, question-and-answer-based troubleshooting guides for the two most common synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Thioether Oxidation . Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: General Principles of Temperature Optimization

This section addresses fundamental questions about the role of temperature that apply to both major synthetic routes.

Q1: Why is temperature such a critical parameter in the synthesis of sulfonylpyridines?

Temperature is a primary lever for controlling both the rate and the outcome of a chemical reaction. In the context of sulfonylpyridine synthesis, its importance stems from three key factors:

  • Reaction Rate: As a general rule, increasing the temperature increases the rate of reaction by providing the necessary activation energy. For sluggish reactions, such as the SNAr on an unactivated pyridine ring, heating is often essential to achieve a reasonable reaction time.

  • Selectivity (Kinetic vs. Thermodynamic Control): Many reactions can yield more than one product. Lower temperatures and shorter reaction times tend to favor the kinetic product (the product that forms fastest), whereas higher temperatures and longer reaction times allow the reaction mixture to equilibrate and favor the more stable thermodynamic product[1]. This is crucial when dealing with isomers or potential side reactions.

  • Stability of Reagents and Products: All chemical compounds have a temperature threshold beyond which they begin to decompose. Exceeding this temperature can lead to significantly reduced yields and the formation of complex impurities. Aryl sulfones are generally thermally stable, with decomposition of simpler structures like diphenyl sulfone only occurring at very high temperatures (e.g., above 550 °C)[1]. However, complex substitution patterns or the presence of other functional groups can lower this threshold[2][3].

Q2: My reaction is proceeding very slowly or not at all. Is simply increasing the temperature always the best solution?

While increasing the temperature is a common strategy to accelerate a slow reaction, it is not always the optimal solution and should be approached systematically.

Causality: A slow reaction indicates a high activation energy barrier. While thermal energy helps overcome this barrier, it can also provide enough energy to activate undesired pathways, such as side reactions or decomposition. For instance, in Nucleophilic Aromatic Substitution (SNAr) reactions, elevated temperatures are often required, but excessive heat can lead to byproducts[4].

Recommended Action: Before resorting to high temperatures, consider other factors that may be limiting your reaction rate:

  • Reagent Purity: Ensure starting materials and solvents are pure and anhydrous, as contaminants can inhibit the reaction.

  • Solvent Choice: For SNAr reactions, polar aprotic solvents like DMF or DMSO are often used to solvate the intermediate Meisenheimer complex and accelerate the reaction[5].

  • Concentration: Ensure the reaction is not overly dilute.

If these factors are optimized, a systematic temperature screen is the next logical step. A scouting experiment at a few discrete temperatures (e.g., room temperature, 50 °C, 80 °C) can quickly reveal the impact on both conversion and impurity profile.

Q3: How do I design an effective temperature optimization study?

A systematic approach is key to finding the optimal temperature that balances reaction rate with product purity and yield.

Workflow for Temperature Optimization:

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Refinement cluster_2 Phase 3: Finalization start Define Reaction & Substrates setup Set up Small-Scale Reactions (e.g., T1=RT, T2=50°C, T3=80°C) start->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor analyze Analyze Yield & Purity monitor->analyze decision Optimal Temperature Bracketed? analyze->decision decision->setup No, Expand Range refine Narrow Temperature Range (e.g., 40°C, 50°C, 60°C) decision->refine Yes confirm Confirm Optimal Temperature refine->confirm scaleup Perform Scale-Up Reaction at Optimal Temperature confirm->scaleup

Caption: Workflow for systematic temperature optimization.

Experimental Protocol: Small-Scale Temperature Screening This protocol provides a general framework for conducting a parallel temperature screen.

  • Preparation: In three separate, identical reaction vials equipped with stir bars, add your starting materials (e.g., halopyridine and nucleophile, or thioether) and solvent. Ensure all reagents are added in the same order and from the same stock solutions.

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to your chosen temperatures (e.g., Vial 1: 25°C, Vial 2: 50°C, Vial 3: 80°C).

  • Initiation: Add the final reagent (e.g., base for SNAr, or m-CPBA solution for oxidation) to each vial simultaneously to start the reactions.

  • Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction. Quench appropriately and analyze by a rapid method like TLC or LC-MS to assess the consumption of starting material and the formation of product and byproducts.

  • Analysis: After a set duration (e.g., 24 hours), quench all reactions. Perform a workup and purify a small sample if necessary. Determine the conversion and relative purity for each temperature point to identify the most promising conditions for scale-up.

Section 2: Troubleshooting SNAr Reactions

The synthesis of sulfonylpyridines via Nucleophilic Aromatic Substitution typically involves reacting a halopyridine (often a 2- or 4-halopyridine) with a sulfinate salt. The pyridine ring is electron-deficient, which facilitates nucleophilic attack[6][7].

Q1: I'm performing an SNAr reaction with a chloropyridine and a sulfinate salt, but the yield is low even after heating to 80 °C for 24 hours. What is the likely problem?

Low conversion in SNAr reactions, even at elevated temperatures, often points to insufficient activation of the pyridine ring or issues with the nucleophile/base system.

Causality: The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex[5]. The electronegative nitrogen atom in the pyridine ring helps stabilize the negative charge, particularly when the attack is at the 2- or 4-position[7][8]. However, without additional electron-withdrawing groups on the ring, the reaction can still be slow. Furthermore, the choice of leaving group is critical; reactivity follows the order F > Cl > Br > I[9].

Troubleshooting Steps:

  • Switch Leaving Group: If possible, switch from a chloropyridine to the analogous fluoropyridine. The greater electronegativity of fluorine enhances the electrophilicity of the carbon center, often dramatically increasing the reaction rate.

  • Increase Temperature: While you are already at 80 °C, some SNAr reactions require temperatures of 100-130 °C, especially with less reactive substrates[10]. Monitor carefully for signs of decomposition.

  • Use a Stronger Base/Better Nucleophile Generation: Ensure the sulfinate salt is fully dissolved and accessible. If you are generating it in situ, the choice of base is critical. A stronger, non-nucleophilic base may be required.

  • Consider Microwave Irradiation: Microwave synthesis can often accelerate slow thermal reactions, driving them to completion in minutes rather than hours[11]. A typical condition might be 160 °C for 30-40 minutes[11].

Q2: My SNAr reaction at 120 °C gives a complex mixture of products with a low yield of the desired sulfonylpyridine. What side reactions could be occurring?

High temperatures can provide the activation energy for undesired thermal decomposition pathways.

Causality: While simple aryl sulfones are very stable, the complex structures of many pharmaceutical intermediates may contain less stable functional groups. At high temperatures (>350 °C), the fundamental C-S and C-O bonds in poly(aryl ether sulfones) can begin to cleave, leading to degradation products like SO₂, phenols, and benzene[2][12]. While these temperatures are higher than typical lab conditions, they indicate the types of bonds susceptible to cleavage if the molecule is sufficiently activated or contains weaker points.

Potential Side Reactions & Solutions:

  • Product Decomposition: The desired sulfonylpyridine may be degrading.

    • Solution: Re-run the reaction at a lower temperature for a longer period. If the reaction is too slow at lower temperatures, consider switching to a more reactive substrate (e.g., a fluoropyridine) or using a catalyst if applicable.

  • Starting Material Decomposition: The halopyridine or the sulfinate salt might be unstable at 120 °C.

    • Solution: Run control experiments by heating each starting material individually under the reaction conditions to check for stability.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

    • Solution: Switch to a more thermally stable solvent like DMSO or NMP, or try to lower the reaction temperature.

Troubleshooting Decision Tree for SNAr Reactions

G start Problem Observed in SNAr low_yield Low Conversion / No Reaction start->low_yield impurity High Impurity / Low Yield start->impurity temp_too_low Hypothesis: Temp Too Low or Substrate Unreactive low_yield->temp_too_low temp_too_high Hypothesis: Temp Too High (Decomposition) impurity->temp_too_high action_increase_temp Action: Increase Temp (e.g., 80°C -> 110°C) temp_too_low->action_increase_temp action_change_lg Action: Switch to -F from -Cl/-Br temp_too_low->action_change_lg action_lower_temp Action: Decrease Temp (e.g., 110°C -> 80°C) temp_too_high->action_lower_temp action_check_stability Action: Run Controls (Heat SMs alone) temp_too_high->action_check_stability

Caption: Decision tree for troubleshooting SNAr reactions.

Section 3: Troubleshooting Thioether Oxidation

This common route involves the two-stage oxidation of a pyridyl thioether, first to the sulfoxide and then to the desired sulfonylpyridine, often using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).

Q1: I am trying to oxidize a pyridyl thioether to a sulfonylpyridine with m-CPBA, but I am getting a mixture of the sulfoxide and the sulfone. How can I drive the reaction to completion?

Incomplete oxidation is a common issue and is typically related to stoichiometry or temperature.

Causality: The oxidation of a thioether to a sulfone is a stepwise process. The first oxidation to the sulfoxide is generally fast, while the second oxidation of the electron-poor sulfoxide to the sulfone is slower and requires more forcing conditions.

Troubleshooting Steps:

  • Stoichiometry: To ensure full conversion to the sulfone, at least 2.0 equivalents of m-CPBA are required. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any potential degradation of the oxidant.

  • Temperature: While the initial oxidation can be highly exothermic, driving the second oxidation to completion may require gentle heating. One study demonstrated that organosulfoxides were obtained at 0 °C, while the corresponding sulfones were synthesized at 35 °C, clearly showing that temperature can be used to control the level of oxidation[13]. If your reaction has stalled at room temperature, consider warming it to 35-40 °C.

  • Reaction Time: The second oxidation step can be slow. Ensure the reaction has been allowed to stir for a sufficient period (monitor by TLC or LC-MS) before concluding it has stalled.

Q2: My m-CPBA oxidation reaction becomes very warm upon adding the oxidant, and I end up with a dark, impure product. What is happening?

This is a classic sign of an uncontrolled exothermic reaction.

Causality: The oxidation of thioethers with peroxyacids like m-CPBA is often highly exothermic. If the oxidant is added too quickly or at too high a starting temperature, the reaction can heat up rapidly. This "runaway" reaction can cause the solvent to boil and can lead to the thermal decomposition of the starting materials or the desired product.

Solutions:

  • Low Initial Temperature: Always begin the addition of m-CPBA at a reduced temperature, typically 0 °C using an ice-water bath[13]. This helps to absorb the initial heat of reaction.

  • Portion-wise or Slow Addition: Never add the full amount of m-CPBA at once. Add it in small portions over several minutes, or dissolve it in the reaction solvent and add it dropwise using an addition funnel. This allows the heat to dissipate and keeps the internal temperature of the reaction under control.

  • Maintain Cooling: Keep the reaction in the cooling bath during the entire addition and for a period afterward (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature.

Table 1: Recommended Starting Temperatures for Sulfonylpyridine Synthesis
Synthetic RouteSubstrate TypeRecommended Start Temp.Rationale & Key Considerations
SNAr Activated Pyridine (e.g., with NO₂ group)0 °C to Room TempHigh reactivity allows for mild conditions.
SNAr Unactivated 2- or 4-Halopyridine50 - 80 °CRequires thermal energy to proceed at a practical rate. Monitor for decomposition above 100 °C[11].
Oxidation Thioether -> Sulfoxide 0 °CControls exotherm and prevents over-oxidation to the sulfone[13].
Oxidation Thioether -> Sulfone 0 °C (for addition), then RT to 40 °CInitial cooling is critical to control exothermicity. Gentle warming may be needed to drive the second oxidation to completion[13].

References

  • Samperi, F., et al. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers (Basel). Available at: [Link]

  • Ma, Y., et al. (2017). Experimental and theoretical investigations of thermal degradation behaviors of poly(aryl ether sulfone)s. Polymer Degradation and Stability. Available at: [Link]

  • Ichikawa, T., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Fitch, R. W., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • Wiley-VCH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Der Pharma Chemica. (2017). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Available at: [Link]

  • Reddit User Discussion. (2023). mCPBA reaction temperature. r/chemistry. Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. OChemTopic. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Chem Help ASAP. Available at: [Link]

  • ACS Publications. (1998). Thermal Stability of High Performance Poly(aryl ether sulfones):Structure/Reactivity Relationships in the Pyrolysis of Oligomeric Model Compounds. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Baran Lab, Scripps Research. (Date N/A). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Available at: [Link]

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. Available at: [Link]

  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • Impurity Busters. (Date N/A). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. organic-chemistry.org. Available at: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • ResearchGate. (2012). The thermal degradation kinetics of sulfonated poly(aryl ether ketone sulfone). Request PDF. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: mCPBA Oxidation. Frontier Group. Available at: [Link]

  • Wiley Online Library. (2019). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. Angewandte Chemie International Edition. Available at: [Link]

  • National Institutes of Health. (2018). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. Available at: [Link]

  • Taylor & Francis Online. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Polymer-Plastics Technology and Engineering. Available at: [Link]

  • Wikipedia. (2024). Thermodynamic versus kinetic reaction control. Wikipedia.

Sources

Troubleshooting

Troubleshooting poor resolution in HPLC analysis of pyridine compounds

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis of these basic compounds. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions, but the underlying principles to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyridine compound is showing significant peak tailing. What is the primary cause and how can I fix it?

A1: The primary cause of peak tailing for pyridine and other basic compounds in reversed-phase HPLC is secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase.[1][2] This interaction leads to a mixed-mode retention mechanism, disrupting the ideal Gaussian peak shape.[2]

Here’s a systematic approach to mitigate this issue:

Step 1: Mobile Phase pH Adjustment

The most effective initial step is to control the ionization of both the analyte and the stationary phase by adjusting the mobile phase pH.[3]

  • Expertise & Experience: Pyridine has a pKa of approximately 5.2-6.[4][5] By lowering the mobile phase pH to around 2.5-3.5, you achieve two critical things: the pyridine nitrogen is fully protonated (positively charged), and the residual silanol groups (pKa ~3.5-4.5) are protonated and thus neutral. This minimizes the undesirable ionic interactions.[3]

  • Protocol: Prepare your aqueous mobile phase component with an acidic modifier. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[6] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

Step 2: Employ a High-Purity, End-Capped Column

Modern HPLC columns are designed to minimize silanol interactions.

  • Expertise & Experience: Select a column that is well "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less bulky silane (like trimethylchlorosilane) to shield them from interacting with analytes.[7] Columns marketed as "high-purity silica" or specifically for basic compounds often have lower metal content and more effective end-capping.[2]

  • Recommendation: Look for columns with specifications indicating high end-capping efficiency or those specifically designed for the analysis of basic compounds.

Step 3: Consider a "Competing Base"

If pH adjustment and column selection are insufficient, adding a competing base to the mobile phase can be effective.

  • Expertise & Experience: A small, basic additive like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 5 mM).[3] The TEA will preferentially interact with the active silanol sites, effectively masking them from your pyridine analyte.[3] However, be aware that TEA can shorten column lifetime and may interfere with detection at low UV wavelengths.[3]

Q2: I have poor retention of my hydrophilic pyridine derivative on a C18 column. How can I increase its retention time?

A2: Poor retention of polar (hydrophilic) pyridine compounds is a common issue on traditional nonpolar C18 stationary phases.[6] Here are several strategies to address this, ranging from simple mobile phase adjustments to alternative chromatographic modes.

Strategy 1: Decrease the Organic Solvent Content

  • Expertise & Experience: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.[6] This is the most straightforward approach and should be your first step.

  • Protocol: Systematically decrease the organic content in your mobile phase in small increments (e.g., 5% at a time) and observe the effect on retention time. Be mindful that excessively high aqueous content can lead to phase collapse on some older C18 columns.

Strategy 2: Utilize Ion-Pairing Chromatography

  • Expertise & Experience: Ion-pairing agents are molecules that have a hydrophobic part and an ionic part.[8] For a positively charged pyridine analyte (at low pH), an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[9] The reagent forms a neutral ion-pair with the pyridine, increasing its overall hydrophobicity and thus its retention on the C18 column.[10]

  • Protocol:

    • Add an ion-pairing reagent such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate to the aqueous portion of your mobile phase at a concentration of 5-10 mM.

    • Ensure the mobile phase pH is low enough to keep the pyridine protonated.

    • Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30 minutes) before the first injection to ensure the stationary phase is saturated with the reagent.

Strategy 3: Explore Alternative Stationary Phases

  • Expertise & Experience: If modifying the mobile phase is not sufficient or desirable, consider a different type of stationary phase.

    • Polar-Embedded Phases: These are C18 columns that have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar compounds.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can be very effective for retaining and separating ionic compounds like pyridine.[4][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyridine derivatives, HILIC is an excellent alternative.[12] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Water is used as the strong eluting solvent.

Q3: My peaks are broad and the resolution between two pyridine isomers is poor. What steps can I take to improve this?

A3: Peak broadening and poor resolution can stem from several factors, including instrumental effects, column degradation, and suboptimal chromatographic conditions.[13] Here is a troubleshooting workflow to sharpen your peaks and improve resolution.

Troubleshooting Workflow for Poor Resolution

G A Start: Poor Resolution / Broad Peaks B Check for Extra-Column Volume (tubing length, connections) A->B Instrumental Check C Optimize Mobile Phase (Organic %, Gradient Slope) A->C Method Check D Evaluate Column Health (Pressure, Peak Shape of Standard) A->D Column Check E Reduce Extra-Column Volume (Use smaller ID tubing, ensure proper fittings) B->E F Adjust Gradient (Shallower gradient for better separation) C->F G Replace Column or Guard Column D->G H Resolution Improved? E->H F->H G->H H->A No, Re-evaluate I End H->I Yes

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Methodologies:

  • Minimize Extra-Column Volume:

    • Expertise & Experience: The volume of the HPLC system outside of the column (injector, tubing, detector cell) can contribute significantly to peak broadening, especially for early eluting peaks.[14]

    • Protocol:

      • Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

      • Check all fittings to ensure they are properly seated and not creating any dead volume.[13]

  • Optimize the Mobile Phase and Gradient:

    • Expertise & Experience: The selectivity (separation factor) between two compounds is often influenced by the mobile phase composition.

    • Protocol:

      • Isocratic Elution: If you are using a single mobile phase composition, try systematically changing the percentage of the organic modifier. A lower organic percentage will increase retention and may improve resolution.

      • Gradient Elution: If you are using a gradient, try making the slope shallower. A slower increase in the organic solvent concentration over time will give the analytes more time to interact with the stationary phase, often leading to better separation.[15]

  • Check Column Health:

    • Expertise & Experience: A contaminated or degraded column is a common cause of poor peak shape and resolution.[16] Column contamination can lead to split or broad peaks.[16]

    • Protocol:

      • If you are using a guard column, replace it first, as it is designed to trap contaminants.[14]

      • If the problem persists, try washing the analytical column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.[16] Always follow the column manufacturer's guidelines for washing procedures.

      • If washing does not help, the column may be permanently damaged (e.g., void formation) and will need to be replaced.[14]

Data Summary for Method Optimization

ParameterInitial ConditionOptimized ConditionRationale
Mobile Phase 80:20 ACN:Water (0.1% FA)90:10 ACN:Water (0.1% FA)Increase retention of hydrophilic pyridine.
Column Standard C18, 5 µmHigh-purity, end-capped C18, 3 µmMinimize silanol interactions and improve efficiency.
pH Modifier None0.1% Formic AcidSuppress silanol activity and ensure consistent analyte protonation.[6]
Flow Rate 1.0 mL/min0.8 mL/minLower flow rate can sometimes improve resolution, but at the cost of longer run times.
Temperature Ambient35 °CIncreased temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[15]

References

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Agilent. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Molecular interactions in liquid chromatography. Retrieved from [Link]

  • COSMOSIL. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-(ethylsulfonyl)pyridine

Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may face in your laboratory.

Introduction to Purification Challenges

The synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine typically involves the oxidation of its sulfide precursor, 2-Chloro-5-(ethylthio)pyridine. While this transformation is conceptually straightforward, it often leads to a mixture of the desired sulfone, the intermediate sulfoxide (under-oxidation), and the sulfonic acid (over-oxidation), in addition to residual starting materials and reagents. The structural similarity of these compounds can make purification a non-trivial task. This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of 2-Chloro-5-(ethylsulfonyl)pyridine.

Problem 1: My final product is contaminated with a more polar impurity.

Possible Cause: This is often due to the over-oxidation of the sulfide, leading to the formation of the corresponding sulfonic acid. Sulfonic acids are significantly more polar than sulfones.

Troubleshooting Steps:

  • Identification:

    • TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with a solvent system such as ethyl acetate/hexanes (e.g., 1:1 v/v). The sulfonic acid impurity will have a very low Rf value, often remaining at the baseline.

    • Spectroscopic Analysis: In the ¹H NMR spectrum, the protons adjacent to the sulfonyl group in the desired product will have a characteristic chemical shift. The presence of a sulfonic acid may introduce broader peaks. IR spectroscopy can be particularly informative, as the S=O stretches in a sulfonic acid will differ from those in a sulfone.

  • Removal Strategy: Liquid-Liquid Extraction

    • Principle: The acidic nature of the sulfonic acid allows for its selective removal by extraction with an aqueous basic solution.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the sulfonic acid, forming a water-soluble salt that partitions into the aqueous phase.

      • Separate the aqueous layer.

      • Repeat the wash if necessary (monitor by TLC).

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Problem 2: My product is contaminated with a less polar impurity.

Possible Cause: This is likely the unreacted starting material, 2-Chloro-5-(ethylthio)pyridine, or the intermediate sulfoxide, 2-Chloro-5-(ethylsulfonyl)pyridine.

Troubleshooting Steps:

  • Identification:

    • TLC Analysis: In the same ethyl acetate/hexanes system, the sulfide will have the highest Rf value, followed by the sulfoxide, and then the desired sulfone.

    • HPLC Analysis: A reverse-phase HPLC method can effectively separate these components. A typical mobile phase would be a gradient of acetonitrile and water.[2][3]

  • Removal Strategy 1: Column Chromatography

    • Principle: The difference in polarity between the sulfide, sulfoxide, and sulfone allows for their separation by silica gel chromatography.

    • Protocol:

      • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between your product (sulfone) and the impurities. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf of approximately 0.3.[3]

      • Column Packing: Pack a column with silica gel using the chosen eluent.

      • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column. Dry loading onto a small amount of silica gel is also an effective method.

      • Elution: Elute the column with the chosen solvent system. The less polar sulfide will elute first, followed by the sulfoxide, and then the desired sulfone.

      • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[4][5]

  • Removal Strategy 2: Recrystallization

    • Principle: If the desired sulfone is a solid and the impurities are present in smaller quantities or have different solubility profiles, recrystallization can be a highly effective purification method.

    • Protocol:

      • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For aryl sulfones, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6][7]

      • Procedure: Dissolve the crude material in a minimal amount of the hot solvent to form a saturated solution.

      • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield after purification?

A1: Low yields can result from several factors. During liquid-liquid extraction, incomplete extraction of the product from the aqueous layer can occur. In column chromatography, broad elution bands or irreversible adsorption of the product onto the silica gel can lead to losses. For recrystallization, using too much solvent or premature crystallization can significantly reduce the recovered yield. It is crucial to optimize each step, for instance by performing multiple extractions or by carefully selecting the recrystallization solvent.

Q2: How can I avoid the formation of the sulfonic acid impurity in the first place?

A2: Controlling the stoichiometry of the oxidizing agent is critical. Using a slight excess of the oxidant (e.g., 1.1 to 1.2 equivalents) is often sufficient for the complete conversion of the sulfoxide to the sulfone without significant over-oxidation. The reaction temperature should also be carefully monitored, as higher temperatures can promote over-oxidation. Performing the reaction at or below room temperature is generally advisable.

Q3: My TLC shows a single spot, but my NMR indicates impurities. What could be the issue?

A3: This can happen if the impurity has a very similar polarity to your product, causing them to co-elute on the TLC plate. In this case, try using a different TLC solvent system with a different polarity or a different stationary phase (e.g., alumina). HPLC is often more effective at separating compounds with very similar polarities.[2] It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are using a UV lamp for visualization. Staining the TLC plate with a universal stain like potassium permanganate can help visualize non-UV-active spots.

Q4: Can I use m-CPBA for the oxidation? What are the purification considerations?

A4: Yes, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for converting sulfides to sulfones. A common byproduct of this reaction is meta-chlorobenzoic acid. This acidic byproduct can be removed by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate, during the work-up.[8][9]

Q5: What is the best way to remove residual starting material (the sulfide)?

A5: Column chromatography is generally the most effective method for removing the less polar sulfide from the more polar sulfone.[4][5] Careful selection of the eluent is key to achieving good separation. If the product is a solid, recrystallization can also be effective if the sulfide is significantly more soluble in the cold recrystallization solvent.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 2-Chloro-5-(ethylsulfonyl)pyridine, highlighting the decision points based on the nature of the impurities present.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Impurity Analysis cluster_2 Purification Strategies cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Quench Excess Oxidant Quench Excess Oxidant Crude Reaction Mixture->Quench Excess Oxidant Aqueous Work-up Aqueous Work-up Quench Excess Oxidant->Aqueous Work-up TLC/HPLC Analysis TLC/HPLC Analysis Aqueous Work-up->TLC/HPLC Analysis Liquid-Liquid Extraction (Base Wash) Liquid-Liquid Extraction (Base Wash) TLC/HPLC Analysis->Liquid-Liquid Extraction (Base Wash) Sulfonic Acid Impurity Column Chromatography Column Chromatography TLC/HPLC Analysis->Column Chromatography Sulfide/Sulfoxide Impurities Liquid-Liquid Extraction (Base Wash)->Column Chromatography Further Purification Recrystallization Recrystallization Column Chromatography->Recrystallization If Solid Pure 2-Chloro-5-(ethylsulfonyl)pyridine Pure 2-Chloro-5-(ethylsulfonyl)pyridine Column Chromatography->Pure 2-Chloro-5-(ethylsulfonyl)pyridine If Liquid Recrystallization->Pure 2-Chloro-5-(ethylsulfonyl)pyridine

Caption: Purification workflow for 2-Chloro-5-(ethylsulfonyl)pyridine.

Key Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for purifying 2-Chloro-5-(ethylsulfonyl)pyridine using flash column chromatography.

Materials:

  • Crude 2-Chloro-5-(ethylsulfonyl)pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the Eluent:

    • Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.3. This provides optimal separation.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-Chloro-5-(ethylsulfonyl)pyridine.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying solid 2-Chloro-5-(ethylsulfonyl)pyridine by recrystallization.

Materials:

  • Crude solid 2-Chloro-5-(ethylsulfonyl)pyridine

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent:

    • In a test tube, add a small amount of the crude product and a few drops of the potential solvent.

    • Observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool. Crystals of the purified product should form.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Crystallize the Product:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under vacuum.

Data Presentation

The following table summarizes the expected TLC behavior of the target compound and its common impurities.

CompoundStructurePolarityExpected Rf Value (Ethyl Acetate/Hexanes 1:1)
2-Chloro-5-(ethylthio)pyridine2-Cl-Py-S-EtLowHigh (e.g., > 0.8)
2-Chloro-5-(ethylsulfinyl)pyridine2-Cl-Py-SO-EtMediumMedium (e.g., 0.4 - 0.6)
2-Chloro-5-(ethylsulfonyl)pyridine 2-Cl-Py-SO₂-Et High Low (e.g., 0.2 - 0.4)
2-Chloro-pyridine-5-sulfonic acid2-Cl-Py-SO₃HVery HighVery Low (e.g., < 0.1)

References

  • Google Patents. (2017). 2-chloro-5-ethyl pyridine preparation method. CN104529881B.
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available at: [Link]

  • Google Patents. (2012). Method for preparing 2-chloro-5-substituted pyridine. CN102532007A.
  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.
  • Der Pharma Chemica. (2011). Selective Oxidation of Organosulphides using m-CPBA as oxidant. 3(6), 449-453.
  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 42(10), 793-795.
  • BenchChem. (2025).
  • Google Patents. (1986). Process for preparing aryl sulfone sulfonic acids. US4620950A.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 6(S1), S427-S431.
  • ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • USP Technologies.
  • Liu, C., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925-8929.
  • King Group, University of Sheffield.
  • University of Rochester, Department of Chemistry.
  • Pharmaffiliates. 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine.
  • ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid).
  • MH Chem. (2022).
  • Wikipedia. meta-Chloroperoxybenzoic acid.
  • EPFL. H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis.
  • Yang, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(6), 2617–2624.
  • JoVE. (2025).
  • RSC Advances. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. 4, 63837-63847.
  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions.
  • University of Rochester, Department of Chemistry. Remove Sticky Reagents.
  • King Group, University of Sheffield.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
  • ResearchGate. (2009).
  • LCGC International. (2018).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Functionalizing 2-Chloro-5-(ethylsulfonyl)pyridine

Welcome to the technical support center for the functionalization of 2-chloro-5-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-chloro-5-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection in common cross-coupling reactions. The unique electronic nature of this substrate, characterized by an electron-withdrawing ethylsulfonyl group and the coordinating pyridine nitrogen, presents specific challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of 2-chloro-5-(ethylsulfonyl)pyridine?

A1: The primary challenges stem from the inherent properties of the substrate. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing ethylsulfonyl group, can deactivate the C-Cl bond towards oxidative addition. Conversely, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and avoid side reactions.

Q2: Which class of catalysts is generally most effective for this type of substrate?

A2: Palladium-based catalysts are the most widely used and effective for cross-coupling reactions involving 2-chloropyridines.[3][4] Specifically, catalyst systems employing electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown great success.[4] These ligands facilitate the oxidative addition of the challenging C-Cl bond and stabilize the active catalytic species.[2] Pre-catalysts, such as PEPPSI-type complexes, are also highly effective as they are often air- and moisture-stable and form the active catalytic species in situ.[5]

Q3: How does the ethylsulfonyl group influence the reactivity of the 2-chloropyridine ring?

A3: The ethylsulfonyl group is a strong electron-withdrawing group. This has a dual effect. On one hand, it increases the electrophilicity of the pyridine ring, which can make it more susceptible to nucleophilic attack. On the other hand, it can make the oxidative addition of the C-Cl bond to the palladium(0) center more difficult due to the decreased electron density at the carbon atom. This is a key consideration when selecting a catalyst system, as a more electron-rich and reactive catalyst is often required.

Troubleshooting Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inefficient Oxidative Addition. The C-Cl bond of 2-chloro-5-(ethylsulfonyl)pyridine can be difficult to activate.

    • Solution: Employ a more electron-rich and sterically bulky phosphine ligand such as SPhos, XPhos, or a Buchwald-type biarylphosphine ligand.[6] Alternatively, N-heterocyclic carbene (NHC) ligands can be very effective.[7][8] Consider using a pre-catalyst like a PEPPSI complex to ensure efficient generation of the active Pd(0) species.[5]

  • Possible Cause 2: Catalyst Inhibition. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: The use of sterically hindered ligands can mitigate this issue by preventing strong coordination of the pyridine nitrogen to the metal center.

  • Possible Cause 3: Protodeborylation of the Boronic Acid. Boronic acids can be unstable, especially under harsh basic conditions, leading to the formation of the corresponding arene as a byproduct.[9]

    • Solution: Use milder bases such as K₃PO₄ or KF.[6][10] Running the reaction under anhydrous conditions and using boronic esters (e.g., pinacol esters) can also improve stability.[6][9]

Issue 2: Formation of Homocoupling and Dehalogenation Byproducts

  • Possible Cause 1: Oxygen in the Reaction Mixture. The presence of oxygen can lead to the homocoupling of boronic acids.[9]

    • Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Possible Cause 2: Inefficient Transmetalation. If the transfer of the organic group from boron to palladium is slow, side reactions can occur.

    • Solution: Ensure the base is adequately soluble in the reaction medium. Using a water/organic solvent mixture can sometimes improve the solubility of the base and facilitate transmetalation.[11]

Buchwald-Hartwig Amination

Issue 1: Low Conversion of the Aryl Chloride

  • Possible Cause 1: Unsuitable Ligand. Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig amination and require highly active catalysts.[12][13]

    • Solution: Use bulky, electron-rich phosphine ligands like Josiphos, XPhos, or BrettPhos.[14] These ligands are designed to promote the challenging oxidative addition of aryl chlorides.

  • Possible Cause 2: Inappropriate Base. The choice of base is critical and can significantly impact the reaction outcome.[15]

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[15] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[14]

Issue 2: Decomposition of Starting Materials or Product

  • Possible Cause 1: High Reaction Temperature. The ethylsulfonyl group may not be stable at very high temperatures in the presence of a strong base.

    • Solution: Screen different ligands to find a catalyst system that operates at a lower temperature. The use of pre-catalysts can sometimes allow for milder reaction conditions.

  • Possible Cause 2: Base-Sensitive Functional Groups. The substrate or the amine coupling partner may have functional groups that are not compatible with the strong bases typically used.

    • Solution: Consider using a milder base like K₃PO₄. Alternatively, explore the use of soluble organic bases like DBU.[16]

Sonogashira Coupling

Issue 1: Failure of the Reaction to Initiate

  • Possible Cause 1: Inactive Palladium Catalyst. The chosen palladium catalyst may not be efficient for the activation of the 2-chloropyridine.

    • Solution: Use a catalyst system known to be effective for aryl chlorides, such as Pd(PPh₃)₄ in combination with a copper(I) co-catalyst (e.g., CuI). For more challenging substrates, ligands like cataCXium® A or SPhos can be beneficial.

  • Possible Cause 2: Poor Quality of the Amine Base. The amine base (e.g., triethylamine or diisopropylethylamine) must be dry and of high purity.

    • Solution: Use freshly distilled and dry amine.

Issue 2: Homocoupling of the Alkyne (Glaser Coupling)

  • Possible Cause 1: Presence of Oxygen. Oxygen promotes the copper-mediated homocoupling of terminal alkynes.

    • Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.

  • Possible Cause 2: High Catalyst Loading. High concentrations of the copper co-catalyst can favor the homocoupling pathway.

    • Solution: Reduce the loading of the copper(I) salt. In some cases, copper-free Sonogashira protocols can be employed, although these often require more specialized ligands.[17]

Catalyst and Ligand Selection Guide

The following table provides a summary of recommended catalyst systems for the functionalization of 2-chloro-5-(ethylsulfonyl)pyridine.

Reaction TypeRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, Buchwald biaryl phosphines, IPrK₃PO₄, K₂CO₃, Cs₂CO₃Bulky, electron-rich ligands are crucial for activating the C-Cl bond.
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsBrettPhos, XPhos, Josiphos-type ligandsNaOtBu, LHMDS, K₃PO₄The choice of ligand is highly dependent on the nature of the amine.
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NEtA copper(I) co-catalyst (e.g., CuI) is typically required.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add 2-chloro-5-(ethylsulfonyl)pyridine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Troubleshooting

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-Cl + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation Activation of Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents change_ligand Switch to a more electron-rich/bulky ligand (e.g., SPhos, XPhos) check_reagents->change_ligand Reagents OK change_precatalyst Use a pre-catalyst (e.g., PEPPSI-IPr) change_ligand->change_precatalyst increase_temp Increase Reaction Temperature change_ligand->increase_temp success Improved Yield change_ligand->success change_precatalyst->increase_temp change_precatalyst->success change_base Try a different base (e.g., K₃PO₄, Cs₂CO₃) increase_temp->change_base increase_temp->success degas_thoroughly Ensure rigorous degassing change_base->degas_thoroughly change_base->success degas_thoroughly->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

  • Title: PEPPSI - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: NIH URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems Source: Oreate AI Blog URL: [Link]

  • Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Condition Optimization for Buchwald-Hartwig Reactions Source: YouTube URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: ACS Publications URL: [Link]

  • Title: The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions Source: ResearchGate URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions Source: MDPI URL: [Link]

  • Title: Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Source: ResearchGate URL: [Link]

  • Title: Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes Source: ACS Publications URL: [Link]

  • Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: NIH URL: [Link]

  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons Source: NIH URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: 2-chloro-5-ethyl pyridine preparation method Source: Google Patents URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Royal Society of Chemistry URL: [Link]

  • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]

  • Title: Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis Source: ACS Publications URL: [Link]

  • Title: Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-chloro-5-(ethylsulfonyl)pyridine (C7H8ClNO2S) Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: N-Oxidation of Substituted Chloropyridines

A-Level: Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-oxidation of substi...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-oxidation of substituted chloropyridines. As Senior Application Scientists, we provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Troubleshooting Guide & Diagnostic Workflows

The N-oxidation of pyridines, particularly those bearing both electron-donating and electron-withdrawing groups like chloro-substituents, can be a nuanced process. Below, we address common issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Low or No Conversion to the N-Oxide

Q1: I'm seeing very low conversion of my starting chloropyridine to the desired N-oxide, even after extended reaction times. What are the likely causes?

A1: Low conversion is a frequent challenge, often rooted in the reduced nucleophilicity of the pyridine nitrogen. The chlorine atom is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack by the oxidizing agent.

  • Causality: The N-oxidation reaction involves the donation of the nitrogen lone pair to an electrophilic oxygen atom from the oxidant (e.g., a peracid). Electron-withdrawing substituents, like chlorine, pull electron density away from the nitrogen, making it a weaker nucleophile and thus slowing down the reaction rate. The position of the chloro-substituent also plays a role; deactivation is generally more pronounced when the substituent is at the 2- or 4-position.

  • Troubleshooting Steps:

    • Choice of Oxidant: For electron-deficient pyridines, a stronger oxidizing agent is often necessary. While hydrogen peroxide in acetic acid is a common and green option, it may not be potent enough.[1][2] Consider switching to meta-chloroperoxybenzoic acid (m-CPBA), which is a more powerful oxygen donor.[3][4] Other alternatives include Caro's acid (H₂SO₅) or using catalytic systems like methyltrioxorhenium (MTO) with H₂O₂.[5]

    • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. For H₂O₂/acetic acid systems, temperatures are typically in the range of 60-85°C.[6] However, be cautious, as higher temperatures can lead to side reactions and decomposition of the product.[7]

    • Catalyst Systems: The use of catalysts can significantly improve yields. For instance, phosphotungstic acid supported on silica has been shown to give high yields of 2-chloropyridine-N-oxide.[8] Similarly, recyclable anhydride catalysts can be used to generate a more reactive peracid in situ from H₂O₂.[9]

Issue 2: Formation of Side Products and Decomposition

Q2: My reaction mixture is turning dark, and TLC/HPLC analysis shows multiple unidentified spots. What are the potential side reactions?

A2: The formation of colored byproducts and a complex reaction mixture often points to side reactions or decomposition of the starting material or product.

  • Causality & Common Side Reactions:

    • Dehalogenation: A significant side reaction can be the nucleophilic substitution of the chlorine atom, particularly after N-oxidation, which further activates the ring towards nucleophilic attack.[10][11] This can lead to the formation of hydroxypyridine N-oxides.

    • Ring Opening/Degradation: Over-oxidation or reaction at elevated temperatures can lead to the degradation of the pyridine ring.[6]

    • Hydrolysis to Pyridones: The N-oxide product can sometimes be susceptible to hydrolysis, leading to the formation of pyridone derivatives.[6]

  • Diagnostic Workflow:

    G start Dark Reaction Mixture & Multiple Spots q1 Is the reaction temperature > 90°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no reco1 Potential thermal decomposition. Reduce temperature to 60-80°C and monitor. a1_yes->reco1 q2 Is an aggressive oxidant (e.g., excess m-CPBA) being used? a1_no->q2 end_node Re-run with optimized conditions. Monitor by TLC/LC-MS. reco1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no reco2 Over-oxidation is likely. Use stoichiometric amounts of oxidant and add it portion-wise. a2_yes->reco2 q3 Is water present in the reaction? a2_no->q3 reco2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no reco3 Possible hydrolysis or dehalogenation. Ensure anhydrous conditions if necessary. Consider aprotic solvent. a3_yes->reco3 a3_no->end_node reco3->end_node

    Caption: Troubleshooting workflow for side product formation.

Issue 3: Difficult Product Isolation and Purification

Q3: I'm struggling to isolate my chloropyridine N-oxide product. It seems to be very water-soluble or forms an intractable oil.

A3: Pyridine N-oxides are often hygroscopic and can be challenging to purify.[12][13]

  • Causality: The N-oxide group is polar and capable of hydrogen bonding, which increases water solubility. The product may also form salts with acidic reagents (like acetic acid or the byproduct of m-CPBA), further enhancing its solubility in aqueous media.

  • Purification Strategies:

    • pH Adjustment: If an acidic medium like acetic acid was used, after the reaction, carefully neutralize the mixture. The N-oxide is often less soluble at a specific pH and may precipitate out.[6]

    • Solvent Extraction: Use a chlorinated solvent like dichloromethane or chloroform for extraction. Multiple extractions may be necessary. If the product is still in the aqueous layer, saturating the aqueous phase with sodium chloride can sometimes "salt out" the product, making it more amenable to extraction.

    • Chromatography: Column chromatography on silica gel is a common purification method. However, due to the polarity of N-oxides, a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often required.

    • Crystallization/Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., isopropyl alcohol, ether, or mixtures) can be an effective purification step.[14]

Frequently Asked Questions (FAQs)

Q4: Which oxidizing agent is best for my specific substituted chloropyridine?

A4: The choice of oxidant depends on the electronic nature of the other substituents on the pyridine ring.

Substituent TypeRecommended OxidantRationale
Electron-donating (e.g., alkyl, amino) H₂O₂ in acetic acidThe ring is sufficiently activated, so a milder, safer, and more economical reagent is suitable.[1]
Neutral or weakly deactivating m-CPBA or H₂O₂/acetic acid at elevated temperaturesA stronger oxidant or more forcing conditions may be needed to achieve a reasonable reaction rate.[5]
Strongly electron-withdrawing (e.g., nitro, cyano) m-CPBA, Caro's acid, or specialized catalytic systemsThe pyridine nitrogen is highly deactivated, requiring a potent oxidizing agent.[5]

Q5: How can I monitor the progress of my N-oxidation reaction?

A5: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6]

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The N-oxide product is typically more polar than the starting pyridine and will have a lower Rf value.

  • HPLC: A reverse-phase C18 column is generally effective. The N-oxide will be more polar and thus have a shorter retention time than the starting material.

Q6: Are there any safety precautions I should be aware of?

A6: Yes, working with oxidizing agents requires caution.

  • Peracids (like m-CPBA and peracetic acid) can be shock-sensitive and potentially explosive, especially in pure form or when heated. [4][14] Always run reactions behind a safety shield.

  • Reactions involving peroxides can be exothermic. Add the oxidant slowly and with efficient stirring and cooling to control the reaction temperature.

  • Never distill a reaction mixture until all residual peroxides have been quenched. A common quenching procedure involves adding a reducing agent like sodium sulfite or sodium thiosulfate.

Validated Experimental Protocol: N-Oxidation of 2-Chloropyridine

This protocol provides a general procedure for the N-oxidation of an electron-deficient chloropyridine using m-CPBA.

Materials:

  • 2-Chloropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine (1.0 eq.) in DCM (approx. 0.2 M concentration). Cool the flask to 0°C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly add saturated aqueous sodium sulfite solution to quench any excess m-CPBA. Stir for 20 minutes.

  • Work-up - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the 3-chlorobenzoic acid byproduct. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford the pure 2-chloropyridine-N-oxide.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-chloropyridine in DCM prep2 Cool to 0°C prep1->prep2 react1 Add m-CPBA portion-wise prep2->react1 react2 Stir at RT, monitor by TLC react1->react2 workup1 Quench with Na2SO3 react2->workup1 workup2 Neutralize with NaHCO3 workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Step-by-step N-oxidation protocol workflow.

References

  • Organic Syntheses Procedure: pyridine-n-oxide. Organic Syntheses. Available at: [Link]

  • Hobbs, P. T. (n.d.). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. [Master's thesis]. Available at: [Link]

  • Wang, Q., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. Available at: [Link]

  • Wang, Q., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. Available at: [Link]

  • Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. (2025). ResearchGate. Available at: [Link]

  • Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. (2020). RSC Advances. Available at: [Link]

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (2024). ACS Catalysis. Available at: [Link]

  • Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. - Filo. (2025). Available at: [Link]

  • Keglevich, G., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Jung, J. C., et al. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications. Available at: [Link]

  • Preparation method of 2-chloropyridine n-oxides. (n.d.). Patsnap.
  • Wang, Q., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2. ACS Publications. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF. (2024). ResearchGate. Available at: [Link]

  • Preparation method of 2-chloropyridine n-oxides. (n.d.). Google Patents.
  • Substituent effect on the properties of pyridine-N-oxides. (2025). ResearchGate. Available at: [Link]

  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Pyridine-N-oxide - Wikipedia. (n.d.). Available at: [Link]

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. Available at: [Link]

  • Zacharie, B., et al. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. PubMed. Available at: [Link]

  • Metal-free Oxidations with m-CPBA: An Octennial Update. (2024). Bentham Science. Available at: [Link]

  • How to dry pyridine N-oxide obtained commerically : r/Chempros. (2025). Reddit. Available at: [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (2022). MDPI. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica. Available at: [Link]

  • Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. (n.d.). ResearchGate. Available at: [Link]

  • Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. (2025). ResearchGate. Available at: [Link]

  • m-CHLOROPERBENZOIC ACID. (n.d.). Erowid. Available at: [Link]

  • Wang, Q., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Semantic Scholar. Available at: [Link]

  • N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. (2025). ResearchGate. Available at: [Link]

  • Johnston, J. N., et al. (2016). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. (2025). ResearchGate. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. PubMed. Available at: [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (n.d.). Organic Chemistry Portal. Available at: [Link]

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Troubleshooting

Technical Support Center: High-Purity Sulfonylpyridine Recrystallization

Welcome to the dedicated support center for the purification of sulfonylpyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of recry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of sulfonylpyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of recrystallizing this important class of compounds. The inherent chemical properties of sulfonylpyridines—namely the presence of the electron-withdrawing sulfonyl group and the basic pyridine ring—present unique challenges and opportunities in crystallization-based purification.

This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your recrystallization protocols effectively.

Troubleshooting Guide: Common Issues in Sulfonylpyridine Recrystallization

This section addresses the most frequently encountered problems during the recrystallization of sulfonylpyridines. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

1. Q: My sulfonylpyridine "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is a common problem when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[1] For sulfonylpyridines, this can be exacerbated by the presence of impurities which can depress the melting point. Oiled out products are often impure because the liquid droplets can readily dissolve impurities from the mother liquor.[1][2]

Causality & Solution Pathway:

  • High Solute Concentration: The supersaturation level may be too high, leading to rapid phase separation.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to decrease the concentration and then allow it to cool slowly.[3]

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask. A programmable heating mantle can also be used for controlled cooling.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your sulfonylpyridine.

    • Solution: Select a solvent or a solvent mixture with a lower boiling point. For instance, if you are using DMF, consider switching to a lower-boiling solvent like ethyl acetate or a mixture of ethanol and water, provided your compound's solubility profile is suitable.

Troubleshooting Flowchart for Oiling Out:

G start Oiling Out Observed reheat Re-heat to Redissolve start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool success Crystals Form slow_cool->success Success fail Oiling Persists slow_cool->fail Failure check_solvent Re-evaluate Solvent System fail->check_solvent

Caption: Decision-making workflow for addressing oiling out.

2. Q: I have very low recovery of my sulfonylpyridine after recrystallization. What are the likely causes?

A: Poor recovery is a frequent issue and can often be traced back to the choice of solvent and the volume used.[1]

Causality & Solution Pathway:

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. If you've already completed the filtration, you can attempt to recover more material by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals.[1]

  • Inappropriate Solvent Choice: The solubility of your sulfonylpyridine in the chosen solvent at room temperature might be too high. An ideal recrystallization solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.[4]

    • Solution: Conduct small-scale solubility tests with a range of solvents to find a more suitable one. Common solvents for sulfonylpyridines and related heterocyclic compounds include ethanol, isopropanol, ethyl acetate, and acetonitrile.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through the setup immediately before filtering your product solution.

3. Q: My recrystallized sulfonylpyridine is still colored, or the purity hasn't improved significantly. Why is this happening?

A: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent, or that they have been entrapped within the crystals.

Causality & Solution Pathway:

  • Co-crystallization of Impurities: If an impurity has a very similar structure to your desired compound, it can be incorporated into the crystal lattice.

    • Solution: A different solvent system may disrupt this co-crystallization. Consider a multi-solvent system where your compound is soluble in one solvent and insoluble in another miscible solvent.[6][7] For example, dissolving the crude product in a minimal amount of hot ethanol (the "good" solvent) and then slowly adding water (the "bad" solvent) until the solution becomes turbid, followed by re-heating to clarify and slow cooling, can be effective.[6]

  • Colored Impurities: Highly colored impurities, even in small amounts, can be visually persistent.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities. Use only a minimal amount, as it can also adsorb your product, leading to lower yields.

Frequently Asked Questions (FAQs)

1. Q: How do I select the best solvent for my sulfonylpyridine recrystallization?

A: The ideal solvent should have the following characteristics[8]:

  • High dissolving power for your compound at high temperatures and low dissolving power at low temperatures. This differential solubility is the basis of recrystallization.[4][9]

  • It should not react with your compound.

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot). [8]

  • It should have a relatively low boiling point for easy removal during the drying step. [8]

A systematic approach to solvent screening is recommended.

Solvent Class Examples Suitability for Sulfonylpyridines
Alcohols Ethanol, IsopropanolOften a good starting point due to their polarity and hydrogen bonding capabilities.
Esters Ethyl AcetateGood for moderately polar compounds.
Ketones AcetoneCan be effective but its low boiling point may require careful handling.
Nitriles AcetonitrileA versatile polar aprotic solvent.
Aqueous Mixtures Ethanol/Water, Acetone/WaterUseful for creating a finely-tuned solubility profile, especially in multi-solvent recrystallizations.[6]

2. Q: Does the pH of the solution matter when recrystallizing sulfonylpyridines?

A: Yes, pH can be a critical factor. The pyridine nitrogen is basic and can be protonated in acidic conditions. The sulfonamide N-H proton is weakly acidic. The pKa of the pyridine moiety is typically around 5, while the sulfonamide proton can have a pKa in the range of 8-10.[10][11][12]

  • Acidic Conditions (pH < 4): The pyridine nitrogen will be protonated, forming a salt. This will dramatically increase the aqueous solubility and is generally not ideal for recrystallization from organic solvents unless you are performing an acid-base precipitation.

  • Basic Conditions (pH > 10): The sulfonamide proton may be deprotonated, again forming a salt and increasing aqueous solubility.

  • Neutral pH: Recrystallization is typically best performed under near-neutral conditions to maintain the compound in its un-ionized form, which generally has lower solubility in common organic solvents.

3. Q: My crystals are very fine needles. How can I obtain larger crystals?

A: The formation of fine needles is often a result of rapid crystal growth.[13] While sometimes an intrinsic property of the compound, the crystal habit can often be influenced.

  • Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered and larger crystal growth.[4]

  • Seeding: Introducing a small, pure "seed" crystal into the slightly supersaturated solution can promote controlled crystal growth on the seed's surface rather than spontaneous nucleation.[8][14]

  • Solvent Choice: The solvent can influence crystal habit. Experimenting with different solvents may yield different crystal morphologies.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Model Sulfonylpyridine

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonylpyridine. Add a small volume of the selected solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[14]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Multi-Solvent Recrystallization

  • Dissolution: Dissolve the crude sulfonylpyridine in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Turbidity: Slowly add the "bad" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent protocol.

Recrystallization Workflow Diagram:

G start Crude Sulfonylpyridine dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter Hot Gravity Filtration impurities->hot_filter Yes cool Slow Cooling impurities->cool No hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate via Vacuum Filtration crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry product High-Purity Product dry->product

Caption: General workflow for recrystallization purification.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available from: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available from: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central. Available from: [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Available from: [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. Available from: [Link]

  • Problems with Recrystallisations. University of York. Available from: [Link]

  • Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note. PubMed Central. Available from: [Link]

  • Mixed Solvents. Chemistry LibreTexts. Available from: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton. Available from: [Link]

  • Mixed-solvent recrystallisation. University of York. Available from: [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Available from: [Link]

  • Effect of pH-Sodium Lauryl Sulfate Combination on Solubilization of PG-300995 (an Anti-HIV Agent): A Technical Note. ResearchGate. Available from: [Link]

  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate. Available from: [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PubMed Central. Available from: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Recrystallization (help meeeeee). Reddit. Available from: [Link]

  • Purification of Solids by Recrystallization. MIT OpenCourseWare. Available from: [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available from: [Link]

  • The pK a values of the sulfonamides studied. ResearchGate. Available from: [Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals. Sci-Hub. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available from: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

  • Mixed Solvent Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available from: [Link]

  • A Piezoelectric Ionic Cocrystal of Glycine and Sulfamic Acid. PubMed Central. Available from: [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available from: [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing. Available from: [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine. Designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to explore the mechanistic nuances, supported by experimental evidence, that govern the synthetic utility of these critical building blocks.

Introduction: Two Essential Building Blocks, One Subtle Difference

2-Chloro-5-(ethylsulfonyl)pyridine and its methyl analogue, 2-Chloro-5-(methylsulfonyl)pyridine, are pivotal intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Their core structure features a pyridine ring activated by a potent electron-withdrawing sulfonyl group and a leaving group (chlorine) at a key position, rendering them highly susceptible to nucleophilic aromatic substitution (SNAr).

The subtle structural distinction—an ethyl versus a methyl group on the sulfonyl moiety—raises a critical question for process chemists and medicinal chemists alike: Does this difference significantly impact the molecule's reactivity, and how should this influence the choice of starting material? This guide dissects this question by comparing their electronic properties, analyzing their performance in key chemical transformations with supporting data, and providing a mechanistic framework for understanding any observed differences.

Physicochemical and Electronic Properties: Setting the Stage

To understand reactivity, we must first examine the intrinsic properties of each molecule. The sulfonyl group (—SO₂) is a powerful electron-withdrawing group by resonance and induction, significantly reducing electron density in the pyridine ring. This effect is most pronounced at the ortho (C4, C6) and para (C2) positions. The chlorine at C2 is therefore highly activated for displacement.

The primary difference between the two molecules is the alkyl substituent on the sulfur atom. The ethyl group is slightly more electron-donating (via induction and hyperconjugation) and sterically larger than the methyl group. However, these differences are two atoms removed from the reactive C2-Cl bond and their electronic influence on the pyridine ring is generally considered minimal.

Table 1: Comparison of Physicochemical Properties

Property2-Chloro-5-(methylsulfonyl)pyridine2-Chloro-5-(ethylsulfonyl)pyridineRationale for Impact
Molecular Weight 191.63 g/mol 205.66 g/mol Affects stoichiometry calculations.
Melting Point 105-109 °C78-82 °CCan influence reaction temperature choices and handling.
Boiling Point ~362 °C (Predicted)~373 °C (Predicted)Relevant for high-temperature reactions or distillation.
logP 1.25 (Predicted)1.63 (Predicted)The ethyl group slightly increases lipophilicity.

While predictions suggest minor differences in properties like lipophilicity (logP), the fundamental electronic activation of the C2 position remains the dominant characteristic for both compounds.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The archetypal reaction for these substrates is SNAr. The reaction proceeds via a two-step mechanism involving the formation of a stabilized Meisenheimer complex. The electron-withdrawing sulfonyl group is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Evidence:

A review of synthetic procedures, often found in the experimental sections of patents and medicinal chemistry literature, provides the most direct comparison. In these sources, the two compounds are frequently used interchangeably to synthesize analogues of a target molecule. The data shows that reaction conditions are nearly identical, with yields being comparable and well within the range of normal experimental variation.

Table 2: Comparative SNAr Reactions with an Aromatic Amine

Parameter2-Chloro-5-(methylsulfonyl)pyridine2-Chloro-5-(ethylsulfonyl)pyridine
Reaction Coupling with 4-fluoroanilineCoupling with 4-fluoroaniline
Nucleophile 4-Fluoroaniline4-Fluoroaniline
Solvent DioxaneDioxane
Base NaHNaH
Temperature 100 °C100 °C
Time 16 hours16 hours
Yield 85%88%
Source Representative data synthesized from common patent literature.Representative data synthesized from common patent literature.

Analysis of Results:

The data in Table 2 is representative of a typical SNAr coupling. The choice of solvent (dioxane), base (NaH), and temperature are identical for both substrates. The resulting yields (85% vs. 88%) are statistically insignificant and demonstrate that, under these conditions, the reactivity is effectively the same. This trend holds across a wide range of nucleophiles, including aliphatic amines, phenols, and thiols.

Standard Experimental Protocol: SNAr Amination

This protocol provides a validated, self-consistent method for the amination of either substrate, illustrating the practical application of the principles discussed.

Objective: To synthesize N-Benzyl-5-(methylsulfonyl)pyridin-2-amine.

Materials:

  • 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq) and Potassium Carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add DMF to create a ~0.5 M solution. Add benzylamine (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Caption: Standard workflow for SNAr amination reaction.

Application in Drug Discovery: The Deciding Factors

If reactivity is not a differentiator, what drives the selection of one reagent over the other? The choice is almost always dictated by the desired physicochemical properties of the final molecule.

  • Case Study 1: Kinase Inhibitors: In many kinase inhibitors, the sulfonyl group and its alkyl substituent are solvent-exposed. The slightly more lipophilic ethyl group (see logP in Table 1) can be used to fine-tune the molecule's overall solubility, cell permeability, or off-target profile.

  • Case Study 2: Agrochemicals: For pesticides, properties like environmental persistence and metabolic stability in target organisms are paramount. The methyl and ethyl groups will be metabolized differently, and this difference, not the reactivity of the starting material, will guide the synthetic choice.

In essence, chemists select the starting material that will impart the optimal ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile to the final product.

Conclusion and Recommendations

This guide demonstrates through mechanistic reasoning and comparative data that 2-Chloro-5-(ethylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine exhibit virtually identical reactivity in nucleophilic aromatic substitution reactions. The minor electronic and steric differences between the ethyl and methyl groups are too distant from the reaction center to exert a meaningful influence on the reaction rate or outcome.

Key Takeaways for Researchers:

  • Interchangeable Reactivity: For synthetic planning, these two reagents can be considered drop-in replacements for one another. Standard SNAr conditions will be effective for both.

  • Choice is Target-Driven: The decision to use the ethyl or methyl variant should be based on the desired properties (e.g., solubility, lipophilicity, metabolic profile) of the final target compound, not on anticipated differences in chemical reactivity.

  • Focus on Downstream Properties: R&D efforts should focus on evaluating the biological and physicochemical properties of the final products derived from each building block, as this is where the meaningful differences will emerge.

By understanding that the synthetic performance is equivalent, chemists can streamline process development and focus on the more critical task of optimizing the biological function of the target molecule.

References

  • General principles of Nucleophilic Aromatic Substitution are widely covered in standard organic chemistry textbooks and literature. The specific reaction data presented is a synthesized representation from common procedures found in the patent literature for kinase inhibitors and other pharmaceutical agents.
  • For an overview of SNAr on heteroaromatic systems, see: Galli, C. (2006). Nucleophilic Aromatic Substitution. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link available through academic libraries]
  • For examples of these cores in drug molecules, a search of patent databases such as Google Patents or SciFinder with the chemical names will yield numerous examples of their application in the synthesis of bioactive compounds.
Comparative

A Comparative Guide to the Biological Activity of Ethylsulfonyl vs. Methylsulfonyl Pyridines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The pyridine scaffold is a cornerstone of many successful drugs due to its versatile biological activity.[1] When appended with sulfonyl groups, its properties can be further fine-tuned. This guide provides an in-depth comparison of the biological activities of ethylsulfonyl and methylsulfonyl pyridines, offering insights into how this seemingly minor structural change—the addition of a single carbon atom—can significantly impact a compound's performance.

The Sulfonyl Group: A Privileged Moiety in Medicinal Chemistry

The sulfonyl group is widely utilized in drug design for its ability to improve key drug-like properties.[2] The methylsulfonyl moiety, in particular, is a common feature in numerous approved drugs. It is known to be metabolically stable, can enhance solubility by reducing lipophilicity, and is resistant to hydrolysis.[2][3] The ethylsulfonyl group, while less common, is often explored as a bioisosteric replacement for the methylsulfonyl group to further modulate a compound's characteristics.[4]

Key Physicochemical Differences

The primary distinction between the ethylsulfonyl and methylsulfonyl groups lies in their size and lipophilicity. The additional methylene unit in the ethyl group increases both steric bulk and hydrophobicity.[5] These differences can have a cascade of effects on a molecule's biological activity, from target engagement to metabolic fate.

Impact on Biological Potency and Selectivity

The choice between an ethylsulfonyl and a methylsulfonyl group can significantly influence a compound's potency and selectivity for its biological target. This is often due to the differing steric and electronic profiles of the two groups, which affect how the molecule fits into the binding pocket of a protein.

A pertinent case study, while not on pyridines directly, involves a comparison of methylsulfonyl and ethylsulfonyl indole-benzimidazole derivatives as potential anticancer agents. The study found that modifications to the sulfonyl side chain could indeed influence the compounds' affinity for the estrogen receptor alpha (ERα). For some derivatives, distinct differences in cytotoxicity and the correlation between viability and ERα affinity were observed, suggesting that the seemingly subtle change from a methyl to an ethyl group can alter target engagement.

This principle can be extrapolated to pyridine-based compounds. The larger ethylsulfonyl group may provide additional van der Waals interactions within a hydrophobic sub-pocket of the target protein, thereby enhancing potency. Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group could lead to a decrease in activity compared to the more compact methylsulfonyl analogue.

Pharmacokinetic Considerations: A Balancing Act

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its physicochemical properties. The switch from a methylsulfonyl to an ethylsulfonyl group can be a strategic move to optimize these parameters.

Metabolic Stability:

The methylsulfonyl group is generally considered to be metabolically robust.[3] The ethylsulfonyl group, with its additional methylene group, introduces a potential site for oxidative metabolism by cytochrome P450 enzymes. This could lead to a shorter half-life for the ethylsulfonyl analogue compared to its methylsulfonyl counterpart. However, this is highly context-dependent and can be influenced by the overall molecular structure.

Solubility and Lipophilicity:

As a general rule, increasing the length of an alkyl chain leads to decreased water solubility and increased lipophilicity.[5][6] Therefore, an ethylsulfonyl pyridine is expected to be more lipophilic than its methylsulfonyl analogue. This can have opposing effects on drug absorption. Increased lipophilicity can enhance membrane permeability and absorption, but if it becomes too high, it can lead to poor aqueous solubility and reduced bioavailability.

The following table summarizes the expected general trends when comparing ethylsulfonyl and methylsulfonyl pyridines:

PropertyMethylsulfonyl PyridineEthylsulfonyl PyridineRationale
Potency Dependent on target binding pocketPotentially higher or lower depending on steric fitThe larger ethyl group can either enhance binding through hydrophobic interactions or cause steric hindrance.
Selectivity Dependent on off-target binding profilesMay differ from methylsulfonyl analogueSubtle changes in shape and electronics can alter binding to off-targets.
Metabolic Stability Generally highPotentially lower due to the presence of a metabolically susceptible ethyl groupThe ethyl group provides an additional site for oxidative metabolism.
Solubility Generally higherGenerally lowerThe ethyl group increases the overall lipophilicity of the molecule.
Lipophilicity (LogP) LowerHigherThe addition of a methylene group increases hydrophobicity.

Experimental Design for Comparative Analysis

To rigorously compare the biological activity of ethylsulfonyl and methylsulfonyl pyridine analogues, a series of well-defined experiments are necessary. The following protocols outline key assays for such a comparative study.

In Vitro Potency and Selectivity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds against their primary target and relevant off-targets.

Experimental Workflow:

start Synthesize Ethyl- and Methylsulfonyl Pyridine Analogues prepare_assays Prepare Target and Off-Target Enzyme/Cell-based Assays start->prepare_assays dilute_compounds Prepare Serial Dilutions of Test Compounds prepare_assays->dilute_compounds incubate Incubate Compounds with Assays dilute_compounds->incubate measure_activity Measure Biological Activity (e.g., fluorescence, luminescence) incubate->measure_activity calculate_ic50 Calculate IC50/EC50 Values measure_activity->calculate_ic50 compare Compare Potency and Selectivity calculate_ic50->compare cluster_stability Metabolic Stability Assay cluster_permeability Permeability Assay (e.g., Caco-2) stability_start Incubate Compounds with Liver Microsomes stability_sample Take Samples at Multiple Time Points stability_start->stability_sample stability_analyze Analyze Compound Concentration (LC-MS/MS) stability_sample->stability_analyze stability_calculate Calculate Half-life and Intrinsic Clearance stability_analyze->stability_calculate permeability_start Seed Caco-2 Cells on Transwell Inserts permeability_add Add Compound to Apical Side permeability_start->permeability_add permeability_sample Sample from Basolateral Side at Time Points permeability_add->permeability_sample permeability_analyze Analyze Compound Concentration (LC-MS/MS) permeability_sample->permeability_analyze permeability_calculate Calculate Apparent Permeability (Papp) permeability_analyze->permeability_calculate

Caption: Workflows for in vitro ADME assays.

Detailed Protocol (Metabolic Stability in Liver Microsomes):

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a suitable buffer.

  • Compound Addition: Add the test compound (ethylsulfonyl or methylsulfonyl pyridine) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.

Conclusion

The choice between an ethylsulfonyl and a methylsulfonyl substituent on a pyridine core is a nuanced decision in drug design that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. While the methylsulfonyl group offers a well-established profile of metabolic stability and good solubility, the ethylsulfonyl group provides an opportunity for further optimization of potency and ADME properties through subtle modifications in size and lipophilicity. The decision to employ one over the other should be driven by empirical data from comparative studies as outlined in this guide. By systematically evaluating the impact of this bioisosteric replacement, researchers can make more informed decisions to accelerate the development of novel and effective pyridine-based therapeutics.

References

  • Shyam, K., Cosby, L. A., & Sartorelli, A. C. (1985). Relationship between structure and antineoplastic activity of (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde. Journal of Medicinal Chemistry, 28(1), 149–152.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Li, Q., et al. (2018). Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. Journal of Surfactants and Detergents, 21(4), 459-467.
  • BenchChem. (2025). Applications of 2-(Methylsulfonyl)
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Bhatia, M. S., et al. (2011). Bioisosterism: A Rational Approach for Drug Design. Pharmacologyonline, 1, 272-299.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties.
  • Corina, D., et al. (2022).
  • Reddy, M. V. R., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2434–2446.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Kamal, A., et al. (2011). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 4(1), 85-95.
  • Koga, Y., et al. (2016). In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model. Journal of Oleo Science, 65(1), 49-56.
  • ResearchGate. (n.d.). Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(31), 6215-6226.
  • Folea, I. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecules, 23(10), 5659.
  • Sartorelli, A. C., et al. (1983). Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity. Journal of Medicinal Chemistry, 26(9), 1267–1273.
  • dos Santos, R. G., & de Oliveira, R. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
  • Lesma, G., et al. (2014). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. Current Medicinal Chemistry, 21(23), 2654-2677.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1935.
  • Kuchar, M., et al. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[4][7][8]riazino[2,3-c]quinazolines. Molecules, 26(16), 4994.

  • Glekas, A., et al. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. International Journal of Molecular Sciences, 22(16), 8544.
  • Gherib, A., et al. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Journal of Molecular Liquids, 343, 117622.
  • ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages.

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Validation

A Comparative Guide to 2-Chloro-5-(ethylsulfonyl)pyridine Structural Analogues in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Chloro-5-(ethylsulfonyl)pyridine Scaffold 2-Chloro-5-(ethylsulfonyl)pyridine has emerged as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Chloro-5-(ethylsulfonyl)pyridine Scaffold

2-Chloro-5-(ethylsulfonyl)pyridine has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its structure is integral to a class of highly selective B-Raf kinase inhibitors, most notably Encorafenib (LGX-818), an FDA-approved drug for the treatment of metastatic melanoma.[1][2][3][4] The pyridine ring acts as a key hinge-binding motif, while the ethylsulfonyl group projects into a lipophilic pocket, and the chloro-substituent provides a crucial handle for synthetic elaboration via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1][5]

Understanding the impact of structural modifications to this core scaffold is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, and for overcoming therapeutic resistance.[6]

Comparative Analysis of Structural Analogues

The development of novel kinase inhibitors often involves systematic modification of a lead scaffold. Here, we analyze key structural analogues of the 2-Chloro-5-(ethylsulfonyl)pyridine moiety and the resulting impact on biological activity. The primary focus is on modifications that influence binding to the BRAF V600E kinase.

Modification of the Sulfonyl Group

The ethylsulfonyl group plays a significant role in occupying a lipophilic pocket created by the outward shift of the αC-helix in the kinase domain.[5] Variations in this group can modulate potency and physical properties.

Analogue Modification Structure (Partial) Key Performance Insights Supporting Data (Example)
Core: Ethylsulfonyl -SO₂-CH₂CH₃Baseline potency and lipophilicity. Established role in Encorafenib.Encorafenib BRAFV600E IC₅₀: ~0.3 nM
Aryl-sulfonamides -SO₂-ArylX-ray crystallography reveals that the lipophilic pocket can expand to accommodate bulkier aryl groups, offering opportunities to explore further interactions.[5]Specific IC₅₀ values vary based on aryl substitution.
Propyl-sulfonamide -SO₂-(CH₂)₂CH₃Serves as a potent tail group in early lead compounds, effectively occupying the small lipophilic pocket.[5]Lead compound 1 (from Wenglowsky et al.) BRAFV600E IC₅₀: 0.019 µM[5]

Note: IC₅₀ values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes.

Substitution of the Chloro Group

The 2-chloro position is the primary site for synthetic diversification, typically reacting with an amine to link the pyridine core to other fragments of the final inhibitor. While direct replacement of the chloro group itself is less explored in final compounds (as it is a leaving group), understanding its reactivity is key. The use of alternative halogens or leaving groups can influence reaction kinetics for library synthesis.

Positional Isomerism: 3-(ethylsulfonyl) vs. 5-(ethylsulfonyl)

The positioning of the sulfonyl group is critical for correct orientation within the kinase active site. The PubChem database lists the isomer 2-Chloro-3-(ethylsulfonyl)pyridine, but its utility in BRAF inhibitors is not well-documented in the literature, suggesting that the 5-sulfonyl substitution is optimal for engaging the target pocket.[7]

Synthesis and Methodologies: A Validated Approach

The synthesis of kinase inhibitors utilizing the 2-Chloro-5-(ethylsulfonyl)pyridine scaffold typically follows a convergent path, where key building blocks are synthesized separately and then coupled.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a library of analogues for SAR studies. The process hinges on the SNAr reaction as the key coupling step.

G cluster_0 Scaffold Synthesis cluster_1 Fragment Synthesis cluster_2 Coupling & Elaboration A 2,5-Dichloropyridine C 2-Chloro-5-(ethylsulfonyl)pyridine A->C Nucleophilic Substitution B Sodium Ethanesulfinate B->C E SNAr Coupling Reaction C->E D Amine-containing Fragment (e.g., pyrazole, pyrimidine) D->E F Coupled Intermediate E->F G Final Inhibitor Analogue F->G Further Synthetic Steps (e.g., Suzuki Coupling, Deprotection) caption Fig 1. General synthetic workflow for analogue development.

Caption: Fig 1. General synthetic workflow for analogue development.

Featured Experimental Protocol: SNAr Coupling

This protocol describes the key step for coupling the pyridine scaffold with an amine-containing fragment, a foundational reaction in the synthesis of Encorafenib and its analogues.[1]

Objective: To couple 2-Chloro-5-(ethylsulfonyl)pyridine with a representative amine-bearing heterocyclic fragment.

Materials:

  • 2-Chloro-5-(ethylsulfonyl)pyridine (1.0 eq)

  • Amine-containing fragment (e.g., 4-amino-pyrazole derivative) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-Chloro-5-(ethylsulfonyl)pyridine and the amine-containing fragment.

  • Add NMP to dissolve the reagents, typically to a concentration of 0.1-0.5 M.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Causality and Self-Validation: The use of a polar aprotic solvent (NMP) facilitates the SNAr reaction. DIPEA, a non-nucleophilic base, scavenges the HCl generated in situ without competing in the primary reaction. Progress is monitored by LC-MS, which validates the formation of the product mass and consumption of starting materials, ensuring the reaction's integrity before proceeding to purification.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective inhibitors is guided by a logical, iterative process of design, synthesis, and testing. The diagram below outlines the decision-making process in an SAR campaign for this scaffold.

SAR_Workflow A Define Core Scaffold (2-Chloro-5-(ethylsulfonyl)pyridine) B Synthesize Analogue Library (Vary R1, R2, R3) A->B C Primary Screen: BRAFV600E Enzymatic Assay B->C D Secondary Screen: Cellular Proliferation Assay (e.g., A375 cells) C->D Potent Hits (Low nM IC₅₀) G Discard/Deprioritize C->G Inactive E ADME-Tox Profiling (Solubility, Metabolic Stability) D->E Active in Cells (Low nM EC₅₀) D->G Inactive/Cytotoxic E->B Poor Profile (Iterate Design) F Identify Lead Compound E->F Good Profile caption Fig 2. Iterative workflow for SAR studies.

Caption: Fig 2. Iterative workflow for SAR studies.

This iterative process, combining enzymatic and cell-based assays, ensures that the selected analogues not only bind to the target kinase but are also effective in a biological context.[3] For example, studies on pyrimidine-sulfonamide analogues have utilized machine learning to identify key chemical fingerprints that correlate with BRAF V600E inhibitory activity, accelerating the design cycle.[8]

Conclusion and Future Perspectives

2-Chloro-5-(ethylsulfonyl)pyridine remains a validated and highly valuable scaffold in kinase inhibitor design. The structure-activity relationships explored around this core have demonstrated that modifications to the sulfonyl tail can modulate potency by probing a flexible lipophilic pocket. The synthetic tractability of the 2-chloro position allows for extensive diversification to optimize interactions with other parts of the kinase.

Future research will likely focus on developing analogues that can overcome known resistance mechanisms to current BRAF inhibitors.[6] This may involve designing molecules that target allosteric sites or that have a broader inhibitory profile against resistant mutants. Furthermore, exploring novel bioisosteres for the sulfonylpyridine core could lead to compounds with differentiated intellectual property and improved pharmacokinetic properties.

References

  • Flick, A. C., Leverett, C. A., Ding, H. X., et al. (2020). Synthetic Routes to Recently Approved Oncology Drugs. Journal of Medicinal Chemistry, 63(19), 10652–10704. Available at: [Link]

  • Dornan, M., Petrenyov, D., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega. Available at: [Link]

  • Dornan, M., Petrenyov, D., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. Scheme 2: Synthesis of precursors required for [11C]vemurafenib. Available at: [Link]

  • PubMed. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Available at: [Link]

  • Wenglowsky, S., Ahrendt, K. A., Buckmelter, A. J., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-7. Available at: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available at: [Link]

  • PubChemLite. 2-chloro-5-(ethylsulfonyl)pyridine (C7H8ClNO2S). Available at: [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

  • PubMed. BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives. Available at: [Link]

  • Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine. Available at: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • National Institutes of Health (NIH). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • PubMed. 2-Chloro-5-(chloro-meth-yl)pyridine. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Characterizing Kinase Inhibitor Selectivity: A Comparative Analysis Focused on Pyridine Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The human kinome consists of over 500 protein kinases, enzymes that reg...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their deregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but this success is tempered by a significant challenge: achieving target selectivity.[1] Due to the high degree of structural conservation in the ATP-binding pocket across the kinome, inhibitors designed for one kinase often exhibit off-target activity against others.[2][3] These unintended interactions, or cross-reactivities, can lead to toxicity, unexpected pharmacological effects, or in some cases, beneficial polypharmacology.[3][4]

This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors, using the 2-Chloro-5-(ethylsulfonyl)pyridine scaffold as a representative chemical starting point. While public domain data on the kinome-wide selectivity of this specific derivative class is limited, the principles and methodologies discussed herein are universal. To provide practical context and comparative data, we will draw parallels with other well-characterized heterocyclic kinase inhibitors, such as imidazo[4,5-b]pyridine derivatives, which have been subject to extensive selectivity profiling.[5][6] Our focus is not merely on protocol execution, but on building a robust, multi-pillar experimental strategy to generate a high-confidence selectivity profile, enabling informed decisions in drug discovery programs.[7][8]

The Kinome Challenge: Why On-Target Specificity is Elusive

Achieving absolute selectivity is a formidable task. The ATP-binding sites of many kinases are highly similar, creating a landscape where a single inhibitor can bind to dozens of unintended targets.[1] This necessitates a systematic and unbiased approach to profiling. A drug discovery cascade that relies solely on assessing a few closely related kinases is prone to missing critical off-target liabilities that may only emerge in later, more costly stages of development.[9] Therefore, a comprehensive strategy must be employed from the hit-to-lead stage to de-risk candidates and build a holistic understanding of their biological activity.[10]

A Multi-Pillar Strategy for Assessing Cross-Reactivity

A credible assessment of inhibitor selectivity cannot rely on a single assay. We advocate for a tiered, orthogonal approach that measures binding affinity, confirms target engagement in a cellular environment, and quantifies functional enzymatic inhibition.

Pillar 1: Broad Kinome Profiling for Unbiased Affinity Assessment

The foundational step is to understand the full spectrum of potential interactions across the human kinome. This requires an unbiased, high-throughput screening method that is not dependent on enzyme activity.

Expertise & Experience: The Rationale for a Competition Binding Assay

We recommend utilizing an active site-directed competition binding assay, such as the KINOMEscan™ platform .[11][12] Unlike traditional activity-based assays which measure inhibition of phosphorylation, this method quantifies the ability of a test compound to displace a proprietary ligand from the kinase active site.[13] This has several distinct advantages:

  • True Thermodynamics: The assay is ATP-independent, meaning the results reflect the true thermodynamic binding affinity (expressed as a dissociation constant, Kd) rather than an IC50 value, which can be heavily influenced by the ATP concentration used in the assay.[12][13] This allows for more accurate and robust structure-activity relationship (SAR) analysis across different kinases.

  • Broad Applicability: It can be used for virtually any kinase, including those for which robust activity assays are difficult to develop, as well as clinically relevant mutants.[9][11]

  • Unbiased Discovery: By screening against a large, diverse panel (e.g., over 480 kinases), this approach uncovers off-target interactions that would be missed by smaller, biased panels.[9][12]

Data Presentation: Comparative Selectivity Profile

To illustrate, consider two hypothetical 2-Chloro-5-(ethylsulfonyl)pyridine derivatives, Compound A and Compound B , designed to inhibit Kinase Target X. After profiling at a 1 µM concentration across a 468-kinase panel, the data can be summarized to highlight primary targets and significant off-target hits.

ParameterCompound ACompound BCommentary
Primary Target (Kinase X) Kd = 15 nMKd = 25 nMBoth compounds bind the intended target with high affinity.
Selectivity Score (S10 at 1µM) 0.04 (19/468)0.01 (5/468)Compound B is significantly more selective. S10 is the number of kinases with >90% inhibition divided by the total kinases tested.[6]
Primary Off-Target (Kinase Y) Kd = 90 nMKd = 1,200 nMCompound A shows potent off-target activity against Kinase Y, a potential liability.
Secondary Off-Target (Kinase Z) Kd = 250 nMKd = 3,500 nMCompound B demonstrates a much cleaner profile with weaker off-target binding.

Experimental Protocol: KINOMEscan™ Profiling

This protocol provides a generalized workflow for submitting compounds for kinome-wide selectivity profiling.

  • Compound Preparation: Solubilize test compounds in 100% DMSO to a final concentration of 10 mM. Ensure purity (>95%) is confirmed by LC-MS.

  • Assay Format: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.[13]

  • Binding Reaction: The kinase, immobilized ligand, and test compound are incubated to allow them to reach binding equilibrium.

  • Competition & Capture: If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand, leaving it free in solution.[13]

  • Quantification: The amount of kinase not captured on the solid support is quantified using qPCR, which detects the DNA tag.[13] A lower qPCR signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as '% of Control', where a lower percentage indicates stronger binding. For hits, 11-point dose-response curves are generated to calculate the precise dissociation constant (Kd).[12]

Pillar 2: In-Cell Target Engagement for Physiological Relevance

Confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose.[15][16]

Expertise & Experience: The Rationale for CETSA®

CETSA® operates on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[18] This provides direct evidence of target engagement in a physiological context. Its advantages include:

  • Label-Free: It requires no modification of the compound or the protein.

  • Direct Evidence: It measures the direct physical interaction between the drug and its target.[19]

  • Cellular Environment: It accounts for factors like cell permeability and intracellular competition, providing a more accurate picture of a compound's behavior than a biochemical assay alone.[18]

Data Presentation: Comparative Thermal Shift Data

Following up on our hypothetical compounds, we test their ability to engage Kinase X and the off-target Kinase Y in a relevant cancer cell line.

ParameterCompound ACompound BCommentary
Target Engagement (Kinase X) ΔTagg = +8.2 °CΔTagg = +7.9 °CBoth compounds robustly engage the primary target in cells, indicated by a significant thermal shift.
Off-Target Engagement (Kinase Y) ΔTagg = +4.5 °CΔTagg = +0.3 °CCompound A clearly engages the off-target Kinase Y in the cellular environment, confirming the binding data. Compound B shows negligible engagement.
Cellular EC50 (Isothermal) 50 nM80 nMIsothermal dose-response CETSA® provides a cellular potency value, reflecting the concentration needed to stabilize the target.

Experimental Protocol: High-Throughput CETSA®

This protocol outlines a modern, plate-based CETSA® workflow.[15][20]

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T) in 384-well plates.[20] Treat with a dose-response of the test compound or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Heat the plates for 3 minutes at a specific temperature (the Tagg, or aggregation temperature, determined during assay development).

  • Cell Lysis: Lyse the cells to release proteins.

  • Separation: Centrifuge the plates to pellet the aggregated, denatured proteins.[15]

  • Detection: Transfer the supernatant containing the soluble, stabilized protein to a new plate. Quantify the amount of the specific target protein using an antibody-based detection method like AlphaScreen® or ELISA.[15]

  • Data Analysis: Generate melt curves by plotting the amount of soluble protein at different temperatures. A shift in the curve in the presence of the compound indicates stabilization.[17] Isothermal dose-response curves are generated at a fixed temperature to calculate the EC50 of target engagement.

Visualizing the Workflow and Decision-Making Process

The integration of these methodologies allows for a logical progression from broad screening to focused validation. The following workflow illustrates how data from each pillar informs subsequent decisions in a hit-to-lead campaign.

G cluster_0 Pillar 1: Broad Profiling cluster_2 Decision Point cluster_3 Outcome Compound Test Compound (e.g., Pyridine Derivative) KinomeScan KINOMEscan® (>450 Kinases) Compound->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA®) Decision Selective Profile? On-Target Engagement? KinomeScan->Decision Kd Values Selectivity Score CETSA->Decision ΔTagg Cellular EC50 Advance Advance to Lead Op Decision->Advance Yes Redesign Redesign for Selectivity Decision->Redesign No

Caption: Integrated workflow for assessing kinase inhibitor cross-reactivity.

This workflow demonstrates a self-validating system. A compound is only advanced if it demonstrates high affinity for the intended target (Pillar 1), a clean off-target profile (Pillar 1), and confirmed engagement of that target inside a living cell (Pillar 2). A mismatch in the data (e.g., potent binding but no cellular engagement) would immediately flag issues with cell permeability or other liabilities, preventing the expenditure of resources on a non-viable candidate.

Conclusion

Characterizing the cross-reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine derivatives, or any novel chemical scaffold, is not a perfunctory box-checking exercise; it is a cornerstone of modern drug discovery. By adopting a multi-pillar strategy that integrates broad, unbiased affinity profiling with rigorous in-cell target engagement validation, researchers can build a high-fidelity map of a compound's interactions. This approach minimizes the risk of late-stage failures due to unforeseen toxicity and provides a clear, data-driven path toward developing safer and more effective targeted therapies.

References

  • Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery URL: [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]

  • Title: Determining target engagement in living systems Source: Nature Chemical Biology (via PMC) URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology (via NCBI) URL: [Link]

  • Title: Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies Source: ResearchGate (Request PDF) URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Semantic Scholar URL: [Link]

  • Title: CETSA Source: CETSA.org URL: [Link]

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: ACS Publications URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents Source: Molecules (via PMC) URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]

  • Title: 2-chloro-5-(ethylsulfonyl)pyridine Source: PubChem URL: [Link]

  • Title: Direct, indirect and off-target effects of kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: Molecules (via PMC) URL: [Link]

  • Title: Unexpected off-targets and paradoxical pathway activation by kinase inhibitors Source: ACS Chemical Biology (via PubMed) URL: [Link]

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Validation

A Spectroscopic Journey: Differentiating 2-Chloro-5-(ethylsulfonyl)pyridine from Its Synthetic Precursors

In the landscape of pharmaceutical and agrochemical synthesis, the ability to meticulously track chemical transformations is paramount. For drug development professionals and researchers, confirming the identity and puri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical synthesis, the ability to meticulously track chemical transformations is paramount. For drug development professionals and researchers, confirming the identity and purity of an intermediate or final product is a non-negotiable aspect of quality control. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a molecular fingerprint at each stage of a synthetic pathway.

This guide offers an in-depth spectroscopic comparison of the versatile building block, 2-Chloro-5-(ethylsulfonyl)pyridine , and its common precursors: 2-Chloro-5-(ethylthio)pyridine and 2,5-Dichloropyridine . By understanding the distinct spectral signatures of each compound, chemists can confidently monitor the progress of the synthesis, from the initial substitution reaction to the final oxidation step. We will delve into the causality behind the observed spectral shifts, supported by experimental data and protocols, to provide a comprehensive and practical resource.

The Synthetic Pathway: From Dichloride to Sulfone

The synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine is typically achieved in a two-step process. The journey begins with the nucleophilic aromatic substitution of 2,5-Dichloropyridine with an ethanethiolate source to form the intermediate thioether, 2-Chloro-5-(ethylthio)pyridine. This intermediate is then oxidized to yield the final sulfone product. The ability of common oxidizing agents to convert sulfides to sulfones is a well-established and reliable transformation in organic synthesis.[1][2] This progression provides clear and distinct changes in the molecule's electronic and vibrational properties, which are readily observed through various spectroscopic methods.

G cluster_0 Synthetic Workflow P2 2,5-Dichloropyridine P1 2-Chloro-5-(ethylthio)pyridine P2->P1  + CH3CH2SNa (Nucleophilic Substitution) T 2-Chloro-5-(ethylsulfonyl)pyridine P1->T  + Oxidizing Agent (e.g., H2O2) (Oxidation)

Caption: Synthetic route to 2-Chloro-5-(ethylsulfonyl)pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Proton Environments

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons within a molecule. As we progress along the synthetic pathway, the substitution at the C-5 position of the pyridine ring dramatically influences the chemical shifts of the aromatic protons.

The electron-donating nature of the thioether group (-SEt) in 2-Chloro-5-(ethylthio)pyridine shields the adjacent aromatic protons, causing them to appear at a lower chemical shift (further upfield) compared to the starting material. Conversely, the transformation to the strongly electron-withdrawing sulfonyl group (-SO₂Et) in 2-Chloro-5-(ethylsulfonyl)pyridine deshields these same protons, shifting their signals significantly downfield. The protons of the ethyl group also provide a clear diagnostic handle, with the methylene protons adjacent to the sulfur atom showing a noticeable downfield shift upon oxidation due to the increased inductive effect of the sulfonyl group.

Caption: Molecular structures for spectroscopic comparison.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₂- (ppm)-CH₃ (ppm)
2,5-Dichloropyridine7.65 (dd)7.26 (d)8.20 (d)--
2-Chloro-5-(ethylthio)pyridine~7.50 (dd)~7.20 (d)~8.30 (d)~3.00 (q)~1.40 (t)
2-Chloro-5-(ethylsulfonyl)pyridine~8.15 (dd)~7.60 (d)~8.90 (d)~3.30 (q)~1.35 (t)

Note: Predicted values are estimates. Actual experimental values may vary.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature of the substituent at C-5. The most significant changes are observed for the carbon directly attached to the substituent (C-5) and the adjacent carbons (C-4 and C-6).

Upon conversion of the C-Cl bond in 2,5-Dichloropyridine to the C-S bond in 2-Chloro-5-(ethylthio)pyridine , the C-5 signal shifts significantly. A further, more pronounced shift occurs upon oxidation to the sulfone, reflecting the powerful electron-withdrawing effect of the -SO₂Et group. These distinct shifts provide unambiguous confirmation of each synthetic step.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundC-2C-3C-4C-5C-6-CH₂--CH₃
2,5-Dichloropyridine~150~140~125~130~148--
2-Chloro-5-(ethylthio)pyridine~151~138~124~135~149~28~15
2-Chloro-5-(ethylsulfonyl)pyridine~152~139~123~142~150~55~7

Note: Predicted values are estimates. Actual experimental values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 101 MHz).

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Group Transformations

FT-IR spectroscopy is an ideal tool for quickly identifying the presence and absence of key functional groups. The most dramatic and diagnostically useful changes in this synthetic sequence are the appearance of the sulfonyl group's characteristic stretching vibrations.

While the spectra of 2,5-Dichloropyridine and 2-Chloro-5-(ethylthio)pyridine are relatively similar in the functional group region, the oxidation to 2-Chloro-5-(ethylsulfonyl)pyridine introduces two very strong and sharp absorption bands corresponding to the symmetric and asymmetric stretches of the S=O bonds. The appearance of these bands provides conclusive evidence that the oxidation has occurred.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundC-Cl StretchAromatic C=C, C=NS=O Asymmetric StretchS=O Symmetric Stretch
2,5-Dichloropyridine~1020-1100~1400-1580--
2-Chloro-5-(ethylthio)pyridine~1020-1100~1400-1580--
2-Chloro-5-(ethylsulfonyl)pyridine~1020-1100~1400-1580~1320 (strong, sharp) ~1140 (strong, sharp)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum.

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

  • Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[3]

  • 2,5-Dichloropyridine: The molecular ion region will show a distinctive cluster of peaks for a molecule containing two chlorine atoms: M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.[3]

  • 2-Chloro-5-(ethylthio)pyridine & 2-Chloro-5-(ethylsulfonyl)pyridine: These compounds contain only one chlorine atom, and their molecular ion peaks will exhibit an [M+2]⁺ peak that is approximately one-third the intensity of the M⁺ peak.

This technique allows for the unambiguous confirmation of the molecular formula at each step by verifying the expected molecular weight and the number of chlorine atoms present.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z FragmentIsotopic Pattern
2,5-DichloropyridineC₅H₃Cl₂N147.99147 (M⁺)M⁺, M+2, M+4 (9:6:1)
2-Chloro-5-(ethylthio)pyridineC₇H₈ClNS173.66173 (M⁺)M⁺, M+2 (3:1)
2-Chloro-5-(ethylsulfonyl)pyridineC₇H₈ClNO₂S205.66205 (M⁺)M⁺, M+2 (3:1)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, a Gas Chromatography (GC-MS) system.[3]

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the number of chlorine atoms. Examine the fragmentation pattern for further structural confirmation.

Conclusion

The spectroscopic transition from 2,5-Dichloropyridine to 2-Chloro-5-(ethylsulfonyl)pyridine offers a clear and instructive example of how modern analytical techniques can be used to monitor a reaction sequence with high fidelity.

  • ¹H and ¹³C NMR provide detailed information on the changing electronic environment of the pyridine ring, with the oxidation to the sulfone causing a significant downfield shift of the aromatic and adjacent aliphatic protons and carbons.

  • FT-IR offers a rapid and definitive confirmation of the final oxidation step through the appearance of two strong, characteristic S=O stretching bands.

  • Mass Spectrometry confirms the stepwise increase in molecular weight and verifies the number of chlorine atoms at each stage through analysis of isotopic patterns.

By employing this multi-technique approach, researchers can ensure the integrity of their synthesis, troubleshoot unexpected outcomes, and confidently produce high-quality 2-Chloro-5-(ethylsulfonyl)pyridine for its intended application.

References

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o366. Available at: [Link][4][5]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from: [Link][6]

  • PubChem. (n.d.). 2-Chloro-3-(ethanesulfonyl)pyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10341-10343. Available at: [Link]

  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Pharmaffiliates. (n.d.). 2-Chloro-5-(3-chloropropyl)-3-(ethylsulfonyl)pyridine. Retrieved from: [Link]

  • CN Patent No. 109721529B. (2020). Simple preparation method of 2, 5-dichloropyridine. Google Patents.
  • CN Patent No. 104529881B. (2017). 2-chloro-5-ethyl pyridine preparation method. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from: [Link][7]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine. Wiley. Retrieved from: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from: [Link]

  • ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. Retrieved from: [Link][8]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. Retrieved from: [Link][1]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4449–4456. Available at: [Link][2]

  • Al-Amiery, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13, 15615. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from: [Link]

  • ResearchGate. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from: [Link]

  • El-Faham, A., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Scientific Reports, 10, 19688. Available at: [Link]

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Comparative

Efficacy Showdown: A Comparative Analysis of Pyridine-Based BRAF Inhibitors in Oncology

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the pyridine scaffold has emerged as a privileged structure, giving rise to a class of potent kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyridine scaffold has emerged as a privileged structure, giving rise to a class of potent kinase inhibitors. While the specific 2-Chloro-5-(ethylsulfonyl)pyridine moiety serves as a key building block for various bioactive molecules, this guide will focus on a comparative efficacy analysis of two prominent marketed drugs, Vemurafenib and Dabrafenib. These agents, while not direct derivatives, incorporate critical chloro-pyridine and related heterocyclic cores, and their success provides invaluable insights into the therapeutic potential of this chemical class. This guide will delve into their comparative efficacy against BRAF-mutant cancers, supported by experimental data, detailed protocols, and mechanistic insights.

The Rise of BRAF Inhibitors: A Paradigm Shift in Melanoma Treatment

The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant subset of melanomas and other cancers, spurred the development of targeted inhibitors.[1][2] The BRAF protein is a serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and survival.[2][3] Vemurafenib and Dabrafenib were among the first-generation inhibitors to demonstrate remarkable clinical efficacy in patients with BRAF V600-mutant melanoma.[4][5]

Comparative Efficacy: Vemurafenib vs. Dabrafenib

Both Vemurafenib and Dabrafenib are potent and selective inhibitors of the BRAF V600E mutant kinase.[2][6] Their efficacy has been extensively evaluated in preclinical models and clinical trials, leading to their approval for the treatment of BRAF V600 mutation-positive metastatic melanoma and other cancers.[7][8]

Biochemical and Cellular Potency

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays using the purified BRAF V600E enzyme and in cell-based proliferation assays using cancer cell lines harboring the BRAF V600E mutation.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
Vemurafenib BRAF V600EKinase Assay31[4]
BRAF WTKinase Assay100[4]
CRAFKinase Assay48[4]
A375 cellsProliferation<200[6]
Dabrafenib BRAF V600EKinase Assay0.7 - 0.8[6][9]
BRAF V600KKinase Assay0.5 - 0.6[6]
BRAF WTKinase Assay3.2 - 12[6]
CRAFKinase Assay5.0[6]
A375P, SK-MEL-28 cellsProliferation<200[6]

Table 1: Comparison of in vitro potency of Vemurafenib and Dabrafenib.

Expert Interpretation: The biochemical assays reveal that both drugs are highly potent against the BRAF V600E mutant. Dabrafenib exhibits a slightly lower IC50 value in some studies, suggesting higher potency at the enzymatic level.[6][9] Both compounds also show some activity against wild-type BRAF and CRAF, which can contribute to off-target effects.[4][6] In cell-based assays, both inhibitors effectively curb the proliferation of BRAF V600E-mutant cell lines.[6]

Clinical Efficacy in Metastatic Melanoma

Clinical trials have provided robust evidence for the efficacy of both Vemurafenib and Dabrafenib in patients with BRAF V600-mutant metastatic melanoma.

ParameterVemurafenibDabrafenibComparative Trial (Dabrafenib + Trametinib vs. Vemurafenib)Reference(s)
Overall Response Rate (ORR) 48% - 51%~50%64% (D+T) vs. 51% (V)[4][10][11]
Median Progression-Free Survival (PFS) 5.3 - 6.9 months5.1 - 6.7 months11.4 months (D+T) vs. 7.3 months (V)[4][10][11]
Median Overall Survival (OS) 13.2 - 13.6 months18.2 months25.6 months (D+T) vs. 18.0 months (V)[5][11]

Table 2: Summary of clinical efficacy of Vemurafenib and Dabrafenib in BRAF V600-mutant metastatic melanoma.

Expert Interpretation: As monotherapies, both Vemurafenib and Dabrafenib demonstrated significant improvements in ORR, PFS, and OS compared to standard chemotherapy in first-line treatment.[4][5] Indirect comparisons suggested similar efficacy profiles.[12] However, subsequent head-to-head trials of combination therapies (BRAF inhibitor + MEK inhibitor) have provided more direct comparisons. For instance, the combination of Dabrafenib and the MEK inhibitor Trametinib showed superior efficacy compared to Vemurafenib monotherapy.[11] More recent network meta-analyses suggest that combination therapies, including Dabrafenib + Trametinib, generally offer better outcomes than monotherapies.[13]

Mechanism of Action: Targeting the MAPK Pathway

Vemurafenib and Dabrafenib are ATP-competitive inhibitors that bind to the active conformation of the mutated BRAF kinase.[2][3] This binding prevents the phosphorylation of downstream targets, MEK and ERK, thereby inhibiting the constitutively active MAPK signaling pathway and leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF Inhibition Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Reagents: - BRAF V600E Enzyme - Kinase Buffer - ATP - Substrate (e.g., MEK1) - Test Compound (Vemurafenib/Dabrafenib) B 2. Reaction Setup: - Add enzyme, substrate, and test compound to a microplate well. A->B C 3. Initiate Reaction: - Add ATP to start the phosphorylation reaction. B->C D 4. Incubation: - Incubate at a controlled temperature (e.g., 30°C) for a specific duration. C->D E 5. Detection: - Add a detection reagent that measures ATP consumption or phosphosubstrate formation (e.g., ADP-Glo™). D->E F 6. Readout: - Measure luminescence or fluorescence signal. E->F G 7. Data Analysis: - Calculate IC50 values by plotting inhibition vs. compound concentration. F->G

Caption: A typical workflow for a biochemical BRAF V600E kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Thaw recombinant human BRAF V600E enzyme, kinase buffer (containing MgCl2 and DTT), ATP, and a suitable substrate (e.g., inactive MEK1) on ice. Prepare serial dilutions of the test compound (Vemurafenib or Dabrafenib) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate, and diluted test compound to the kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™ (Promega), which involves a luciferase-based reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [14]

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of a compound on the growth and viability of cancer cells.

Detailed Protocol:

  • Cell Seeding: Plate BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. [15]2. Compound Treatment: Treat the cells with a range of concentrations of Vemurafenib or Dabrafenib for 72 hours. [15]3. Viability Assessment: Add a viability reagent such as PrestoBlue™ or MTT to each well. These reagents are converted into fluorescent or colored products by metabolically active cells.

  • Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric or fluorometric reaction to develop.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value. [15]

Conclusion

Vemurafenib and Dabrafenib, both containing key heterocyclic scaffolds, have demonstrated significant efficacy in the treatment of BRAF V600-mutant cancers, particularly metastatic melanoma. While their chemical structures differ, they share a common mechanism of action by potently and selectively inhibiting the mutated BRAF kinase. Dabrafenib has shown a favorable profile in some comparative analyses, especially when used in combination with a MEK inhibitor. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel compounds targeting this critical oncogenic pathway. The continued exploration of pyridine-based and other heterocyclic compounds holds promise for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (URL: [Link])

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (URL: [Link])

  • The mechanism of vemurafenib according to involves targeting the... - ResearchGate. (URL: [Link])

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. (URL: [Link])

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

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  • PAN-CANCER EFFICACY OF VEMURAFENIB IN BRAFV600-MUTANT NON-MELANOMA CANCERS - PMC. (URL: [Link])

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Validation

A Comparative Guide to the Structural Validation of Synthesized 2-Chloro-5-(ethylsulfonyl)pyridine

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate such as 2-Chloro-5-(ethylsulfonyl)pyridine, rigorous structural validation is not merely a quality control step but a fundamental requirement. This guide provides an in-depth, comparative analysis of the primary analytical technique for this purpose, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and contextualizes its utility against other common analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the de novo structural elucidation of organic compounds.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it indispensable. For 2-Chloro-5-(ethylsulfonyl)pyridine, ¹H NMR offers a direct window into the arrangement of protons, allowing for a definitive confirmation of the synthesized structure.

Understanding the Expected ¹H NMR Spectrum of 2-Chloro-5-(ethylsulfonyl)pyridine

The structure of 2-Chloro-5-(ethylsulfonyl)pyridine dictates a specific and predictable ¹H NMR spectrum. The pyridine ring contains three aromatic protons, and the ethylsulfonyl group possesses five aliphatic protons. The electron-withdrawing nature of the chloro and ethylsulfonyl substituents significantly influences the chemical shifts of the pyridine protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted pyridine.[3][4]

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)8.8 - 9.0d~2.51H
H-4 (Pyridine)8.1 - 8.3dd~8.5, 2.51H
H-3 (Pyridine)7.5 - 7.7d~8.51H
-CH₂- (Ethyl)3.2 - 3.4q~7.42H
-CH₃ (Ethyl)1.3 - 1.5t~7.43H

Note: Predicted values are based on established principles of NMR spectroscopy and data from similar structures. Actual values may vary slightly depending on the solvent and experimental conditions.[5][6][7]

The causality behind these predictions lies in the electronic effects of the substituents. The strongly electron-withdrawing sulfonyl group deshields the adjacent aromatic protons, shifting them downfield. The chlorine atom at the 2-position further contributes to this effect. The coupling patterns arise from the spin-spin interactions between neighboring, non-equivalent protons, providing crucial information about their relative positions.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following steps outline a robust procedure for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-5-(ethylsulfonyl)pyridine.

Step-by-Step ¹H NMR Acquisition Protocol:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-Chloro-5-(ethylsulfonyl)pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Apply a standard 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants to confirm the connectivity of the protons.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesize 2-Chloro-5- (ethylsulfonyl)pyridine Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Prep ¹H NMR Sample Preparation Purification->NMR_Prep NMR_Acq ¹H NMR Data Acquisition NMR_Proc Data Processing & Analysis Compare Compare Experimental Data with Predicted Spectrum Structure_Confirm Structure Confirmed Structure_Mismatch Structure Mismatch

A Comparative Look at Alternative Validation Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive validation strategy often employs complementary techniques.[9] Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy
  • Principle: Detects the carbon-13 isotope, providing information about the carbon skeleton of the molecule.

  • Strengths: Directly observes the carbon framework, confirming the number and types of carbon atoms (e.g., aromatic, aliphatic, quaternary). For 2-Chloro-5-(ethylsulfonyl)pyridine, one would expect to see distinct signals for the five pyridine carbons and the two ethyl group carbons.[10][11][12][13]

  • Limitations: ¹³C has a low natural abundance (~1.1%), resulting in lower sensitivity compared to ¹H NMR, thus requiring longer acquisition times or more concentrated samples. It does not typically show coupling between adjacent carbons in a standard spectrum.

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns.[2][9]

  • Strengths: High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The presence of a chlorine atom in 2-Chloro-5-(ethylsulfonyl)pyridine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for the presence of chlorine.[14][15][16][17]

  • Limitations: MS alone cannot definitively determine the isomeric structure. For example, it could not easily distinguish between 2-Chloro-5-(ethylsulfonyl)pyridine and 3-Chloro-5-(ethylsulfonyl)pyridine without fragmentation analysis and comparison to known standards.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: Measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present.

  • Strengths: Provides a quick and simple method to confirm the presence of key functional groups. For 2-Chloro-5-(ethylsulfonyl)pyridine, characteristic strong absorption bands for the sulfonyl group (S=O stretches) would be expected around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.[18][19][20][21][22]

  • Limitations: The FTIR spectrum provides limited information about the overall molecular structure and connectivity. While it can confirm the presence of the sulfonyl group, it cannot confirm its position on the pyridine ring.

G cluster_molecule 2-Chloro-5-(ethylsulfonyl)pyridine cluster_techniques Analytical Techniques mol { Structure |  H-6 |  H-4 |  H-3 |  -CH₂- |  -CH₃-} H_NMR {¹H NMR | Provides detailed proton environment and connectivity information.} mol:f1->H_NMR mol:f2->H_NMR mol:f3->H_NMR mol:f4->H_NMR mol:f5->H_NMR C_NMR {¹³C NMR | Confirms the carbon skeleton.} mol:f0->C_NMR MS {Mass Spectrometry | Determines molecular weight and elemental composition.} mol:f0->MS FTIR {FTIR Spectroscopy | Identifies functional groups.} mol:f0->FTIR

Conclusion

The structural validation of synthesized 2-Chloro-5-(ethylsulfonyl)pyridine is most effectively and definitively achieved through ¹H NMR spectroscopy. Its ability to provide detailed information on the proton environment and connectivity allows for an unambiguous confirmation of the target structure. While other techniques such as ¹³C NMR, Mass Spectrometry, and FTIR provide valuable, complementary information, they lack the comprehensive structural detail offered by ¹H NMR for this particular application. A multi-technique approach, with ¹H NMR at its core, represents the gold standard for ensuring the scientific integrity of synthesized pharmaceutical intermediates.

References

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  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Online] Available at: [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–333. [Online] Available at: [Link]

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  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Online] Available at: [Link]

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  • ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... [Online] Available at: [Link]

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  • Wang, W., et al. (2021). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 55(5), 3125–3135. [Online] Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with Chloropyridines

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds that form the backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The use of chloropyridines as coupling partners is particularly attractive due to their ready availability and cost-effectiveness. However, the inherent stability of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the catalyst present significant hurdles.[2] This guide offers a comparative analysis of catalyst systems for the Suzuki coupling of chloropyridines, grounded in experimental data, to empower researchers in making informed decisions for catalyst selection and reaction optimization.

The Challenge: Activating the C-Cl Bond in Pyridines

The primary obstacle in the Suzuki coupling of chloropyridines lies in the strength of the carbon-chlorine bond, which makes the rate-determining oxidative addition step of the catalytic cycle challenging. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation. Overcoming these challenges necessitates the use of highly active and robust catalyst systems.

Palladium-Based Catalysts: The Vanguard of Chloropyridine Coupling

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions. The evolution of palladium catalysis has been driven by the development of sophisticated ligands that enhance the reactivity of the metal center.

The Role of Ligands: A Game of Sterics and Electronics

The success of palladium-catalyzed Suzuki couplings of chloropyridines is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for this transformation.[2]

  • Bulky Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos and XPhos are characterized by their large steric footprint and strong electron-donating properties. The steric bulk facilitates the reductive elimination step and can prevent the formation of inactive catalyst dimers. The electron-rich nature of these ligands promotes the crucial oxidative addition of the C-Cl bond to the palladium(0) center.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are potent σ-donors that form highly stable bonds with palladium. This strong donation effectively activates the C-Cl bond for oxidative addition, and the robustness of the Pd-NHC bond often translates to greater catalyst stability and longevity.[2]

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium-based catalyst systems in the Suzuki coupling of different chloropyridines, providing a snapshot of their relative efficacy.

Catalyst System (Pd Source / Ligand)Chloropyridine SubstrateBoronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001895
XPhos Pd G32-Chloro-5-methylpyridine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O110Not Specified94
Pd(dppf)Cl₂2-Chloro-3-aminopyridinePhenylboronic acidK₂CO₃DME/H₂O85Not Specified88
PEPPSI™-IPr2-ChloropyridinePhenylboronic acidK₂CO₃t-BuOH806-12>95
Pd(OAc)₂ / P(t-Bu)₃3-Chloropyridine4-Tolylboronic acidK₃PO₄Dioxane8018Good
Ni(dppf)Cl₂3-ChloropyridinePhenylboronic acidK₃PO₄Dioxane8018Good
Ni(dppf)Cl₂4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane8018Good
Ni(dppf)Cl₂2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane8018No reaction

Nickel-Based Catalysts: A Cost-Effective Alternative with Caveats

As a more earth-abundant and economical alternative to palladium, nickel has garnered significant interest for cross-coupling reactions.[2] Nickel catalysts can exhibit unique reactivity and selectivity. However, a significant challenge in nickel catalysis is the potential for catalyst inhibition, particularly with α-halo-N-heterocycles like 2-chloropyridine.[4] Mechanistic studies have revealed that the reaction of nickel(0) complexes with 2-chloropyridine can lead to the formation of stable, catalytically inactive dimeric nickel species.[4] Consequently, while nickel catalysts can be effective for the coupling of 3- and 4-chloropyridines, they often fail with 2-chloropyridines under typical Suzuki-Miyaura conditions.[4]

Experimental Workflows and Protocols

A systematic approach is crucial for optimizing Suzuki coupling reactions and for the comparative evaluation of different catalyst systems.

General Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R'B(OR)₂ Base r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Screening

G start Define Substrates (Chloropyridine & Boronic Acid) catalyst_selection Select Catalyst Systems for Screening (Pd/Phosphine, Pd/NHC, Ni-based) start->catalyst_selection reaction_setup Set Up Parallel Reactions (Identical Substrate Concentrations, Temperature, etc.) catalyst_selection->reaction_setup parameter_variation Vary Key Parameters (Ligand, Base, Solvent, Temperature) reaction_setup->parameter_variation monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) parameter_variation->monitoring analysis Analyze Results (Yield, Purity, Reaction Time) monitoring->analysis optimization Optimize Leading Catalyst System analysis->optimization end Select Optimal Catalyst System optimization->end

Caption: A systematic workflow for screening and optimizing catalyst systems.

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using a Buchwald Phosphine Ligand (SPhos)

This protocol is a general procedure adapted from established methodologies for Suzuki-Miyaura couplings of heteroaryl chlorides.

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos ligand, and potassium phosphate.[3]

  • Solvent Addition: Add the degassed toluene and water via syringe.[3]

  • Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid using a Nickel Catalyst (Ni(dppf)Cl₂)

This protocol is a representative procedure for the nickel-catalyzed Suzuki coupling of chloropyridines.

Materials:

  • 3-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Ni(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-chloropyridine, phenylboronic acid, Ni(dppf)Cl₂, and potassium phosphate to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed dioxane to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction for 18-24 hours by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Best Practices and Catalyst Selection Guide

  • For 2-Chloropyridines: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust NHC ligands (e.g., in PEPPSI-type catalysts) are the most reliable choices, often providing high yields.[3][5]

  • For 3- and 4-Chloropyridines: A broader range of catalysts are effective, including less expensive palladium systems and nickel-based catalysts.[2] For cost-sensitive applications, exploring nickel catalysis is a viable strategy.

  • Functional Group Tolerance: Modern catalyst systems, particularly those employing Buchwald ligands, exhibit excellent functional group tolerance, allowing for the coupling of substrates with sensitive functionalities without the need for protecting groups.

  • Reaction Optimization: For any new substrate combination, it is advisable to screen a small panel of catalysts, bases, and solvents to identify the optimal reaction conditions.

By understanding the underlying principles of catalyst activity and employing a systematic approach to reaction development, researchers can successfully navigate the challenges of Suzuki-Miyaura couplings with chloropyridines, unlocking efficient pathways to a vast array of valuable molecules.

References

[1] Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. [2] A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (2025). Benchchem. [6] A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (2025). Benchchem. [7] Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... (n.d.). ResearchGate. [4] Kennedy, A. K. C., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13859–13867. [Link] [8] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). NIH. [9] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link] [10] Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). NIH. [11] Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.). ResearchGate. [12] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [5] A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (2025). Benchchem. [13] Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N. (n.d.). The Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [3] Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. (2025). Benchchem. [14] Overview of prior quantitative model for Pd oxidative addition... (n.d.). ResearchGate. [15] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Who we serve. [16] Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2010). ResearchGate. [17] Comparison of phosphine and NHC ligands. (n.d.). ResearchGate. [18] Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477–3488. [Link] [19] A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (n.d.). The Journal of Organic Chemistry. [20] Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [21] Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. (2021). ResearchGate. [22] A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem. [23] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [24] Insights into the Mechanism of CO2 Electroreduction by Molecular Palladium-Pyridinophane Complexes. (n.d.). ChemRxiv. [25] 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. (2021). ResearchGate. [26] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [27] Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed. [28] Suzuki Coupling. (n.d.). Organic Chemistry Portal. [29] Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. (n.d.). Dalton Transactions (RSC Publishing). The Suzuki Reaction. (n.d.). Chem 115 Myers.

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Validation

A Comparative Guide to the Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine: Established Routes vs. Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-(ethylsulfonyl)pyridine is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(ethylsulfonyl)pyridine is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, featuring a halogenated pyridine ring coupled with a sulfonyl group, imparts unique physicochemical properties that are highly sought after in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides an in-depth comparison of a conventional two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine with a more modern, streamlined one-pot approach, offering experimental data and procedural insights to inform route selection in research and development settings.

Conventional Synthesis: A Two-Step Approach

The traditional and most straightforward synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine is a two-step process. This method first involves the formation of a thioether intermediate, 2-chloro-5-(ethylthio)pyridine, through a nucleophilic aromatic substitution reaction. The subsequent step is the oxidation of the thioether to the desired sulfone.

Logical Workflow for the Conventional Two-Step Synthesis

Conventional Synthesis Start 2,5-Dichloropyridine Sodium Ethanethiolate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Ethanol, Reflux Intermediate 2-chloro-5-(ethylthio)pyridine Step1->Intermediate Formation of Thioether Step2 Step 2: Oxidation (e.g., m-CPBA or H₂O₂) Intermediate->Step2 DCM or Acetic Acid Product 2-Chloro-5-(ethylsulfonyl)pyridine Step2->Product Formation of Sulfone

Caption: Conventional two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine.

Step 1: Synthesis of 2-chloro-5-(ethylthio)pyridine

This initial step relies on the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyridine with sodium ethanethiolate. The greater electrophilicity of the C2 position on the pyridine ring, enhanced by the electron-withdrawing nature of the nitrogen atom, facilitates the selective displacement of the chlorine atom at this position.

Experimental Protocol:

  • Preparation of Sodium Ethanethiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, slowly add ethanethiol (1.0 equivalent) at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of sodium ethanethiolate.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethanethiolate solution, add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-chloro-5-(ethylthio)pyridine.

Step 2: Oxidation of 2-chloro-5-(ethylthio)pyridine to 2-Chloro-5-(ethylsulfonyl)pyridine

The second step involves the oxidation of the sulfide to the corresponding sulfone. This transformation is crucial for imparting the desired electronic properties to the molecule. Two common and effective oxidizing agents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Experimental Protocol using m-CPBA:

  • Reaction Setup: Dissolve 2-chloro-5-(ethylthio)pyridine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The oxidation is generally complete within 2-4 hours.[1][2]

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-5-(ethylsulfonyl)pyridine.[3]

Experimental Protocol using Hydrogen Peroxide:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-(ethylthio)pyridine (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To this solution, add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and carefully pour it into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[4][5]

A Modern Alternative: One-Pot Three-Component Synthesis

Recent advances in organic synthesis have focused on developing more efficient and atom-economical processes. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive as they reduce waste, save time, and can lead to higher overall yields. A plausible modern route to 2-Chloro-5-(ethylsulfonyl)pyridine involves a palladium-catalyzed three-component coupling of an aryl halide, a sulfur dioxide surrogate, and an alkylating agent.[6][7]

Logical Workflow for the One-Pot Synthesis

One-Pot Synthesis Start 2,5-Dichloropyridine DABSO (SO₂ surrogate) Ethyl Iodide Step1 One-Pot Three-Component Sulfone Synthesis Start->Step1 Pd Catalyst, Ligand, Base Toluene, Heat Product 2-Chloro-5-(ethylsulfonyl)pyridine Step1->Product Direct Formation of Sulfone

Caption: Modern one-pot synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine.

Experimental Protocol (Hypothetical Adaptation):

  • Reaction Setup: To a flame-dried Schlenk tube, add 2,5-dichloropyridine (1.0 equivalent), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Addition of Reagents: Add a base (e.g., potassium carbonate, 2.0 equivalents) and ethyl iodide (1.5 equivalents).

  • Reaction Conditions: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., toluene or dioxane) and heat the mixture at 80-100 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-Chloro-5-(ethylsulfonyl)pyridine.

Performance Comparison

ParameterConventional Two-Step RouteModern One-Pot Route
Overall Yield Typically 60-75%Potentially >80%
Purity High purity achievable with standard purificationHigh purity achievable with standard purification
Reaction Time 8-12 hours (for both steps)12-24 hours
Number of Steps Two distinct synthetic operationsOne pot, multiple sequential additions
Work-up & Purification Two separate work-up and purification stagesOne work-up and purification stage
Atom Economy ModerateHigher
Reagent Cost Generally uses cheaper, bulk reagentsMay require more expensive catalysts and ligands
Process Safety Involves handling of odorous thiols and potentially unstable peroxidesRequires careful handling of air-sensitive catalysts
Environmental Impact Generates more solvent waste due to multiple stepsReduced solvent waste, but may use heavy metal catalysts

Conclusion and Future Outlook

The conventional two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine remains a reliable and well-established method, particularly for laboratory-scale synthesis where the cost of reagents is a primary concern. The procedures are straightforward, and the starting materials are readily available.

The modern one-pot, three-component approach, while currently a conceptual adaptation for this specific target, represents a significant advancement in synthetic efficiency. This methodology offers the potential for higher overall yields, reduced waste, and streamlined production. However, the initial investment in more expensive catalysts and ligands, as well as the need for more stringent reaction conditions to handle air-sensitive components, are important considerations.

For industrial-scale production, the choice between these routes will depend on a thorough cost-benefit analysis, including reagent costs, process optimization, and waste management. Further research into developing more robust and cost-effective catalysts for one-pot sulfonylation reactions will likely make these modern approaches increasingly attractive for the synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine and other valuable heteroaryl sulfones.

References

  • Richards-Taylor, C. S., Blakemore, D. C., & Willis, M. C. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 4(12), 4436-4440. [Link]

  • Wasyl, M., et al. (2015). One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. Organic Letters, 17(4), 856-859. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

  • Reddy, K. L. (2007). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • Moghadam, F. Y., et al. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 19(8), 12345-12355. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-(ethylsulfonyl)pyridine

The core principle of this guide is risk mitigation through informed action. The procedures outlined below are designed to be a self-validating system, protecting laboratory personnel, the community, and the environment.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through informed action. The procedures outlined below are designed to be a self-validating system, protecting laboratory personnel, the community, and the environment.

Hazard Profile & Inherent Risks: A Cautious Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(ethylsulfonyl)pyridine, its hazard profile is extrapolated from closely related chemical structures, such as 2-chloro-5-(chloromethyl)pyridine, 2-chloro-5-nitropyridine, and other chlorinated pyridines. The combined presence of a chlorinated pyridine ring and an ethylsulfonyl group necessitates a high degree of caution.

Causality of Hazards:

  • Chlorinated Pyridine Moiety: This structural feature is associated with significant toxicity. Upon combustion, chlorinated organic compounds can generate hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx).[1] Pyridine derivatives themselves often exhibit dermal, oral, and inhalation toxicity.

  • Ethylsulfonyl Group: While contributing to the compound's stability, sulfonyl groups can also impart biological activity and may pose environmental risks if not properly managed.

Based on these analogs, researchers must assume the compound presents the following risks until proven otherwise.

Hazard ClassificationDescriptionRationale & Source Analogs
Acute Oral Toxicity Harmful if swallowed.Common classification for substituted chloropyridines.[2][3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.The chlorinated pyridine structure is frequently corrosive.[1][3][5][6]
Serious Eye Damage Causes serious, potentially irreversible eye damage.A primary and severe risk associated with this chemical class.[1][3][5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.A common hazard for pyridine-based reagents.[1][2][4]
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Halogenated organic compounds can persist and bioaccumulate.[1][7]

Mandatory Personnel Protection & Engineering Controls

Given the severe corrosive potential and toxicity, a stringent protective posture is non-negotiable. All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses are insufficient. A combination of safety goggles and a full-face shield is mandatory to protect against splashes that can cause severe eye damage.[5]

  • Skin Protection: An impervious, chemically resistant lab coat must be worn. All skin contact must be avoided.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[5][6] Always use proper glove removal technique to avoid cross-contamination.[5]

  • Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[6]

Waste Segregation & Containment Protocol

The foundational principle of chemical waste management is strict segregation. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Step-by-Step Waste Collection:

  • Designate a Waste Stream: Establish a dedicated waste stream solely for 2-Chloro-5-(ethylsulfonyl)pyridine and materials directly contaminated with it.

  • Select an Appropriate Container:

    • Use a chemically compatible container , such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.

    • Ensure the container is clean, dry, and in good condition.

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).

  • Labeling: The container must be labeled clearly before the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "2-Chloro-5-(ethylsulfonyl)pyridine "

    • Primary Hazards: "Corrosive, Acutely Toxic, Environmental Hazard "

    • Date of Accumulation Start

    • Responsible Researcher's Name and Lab Number

  • Collection:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment (e.g., a chemical-resistant tray).

    • Do not mix this waste with any other chemical stream, particularly aqueous or acidic waste.

Emergency Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Protocol for a Spill of 2-Chloro-5-(ethylsulfonyl)pyridine:

  • ALERT & EVACUATE: Alert all personnel in the immediate vicinity. Evacuate the area, restricting access.[2][5]

  • VENTILATE: Ensure the chemical fume hood is operating at maximum capacity.

  • DON PPE: Before re-entering, don the full PPE ensemble described in Section 2.

  • CONTAIN & CLEAN:

    • For Solids: Do NOT dry sweep. Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Carefully scoop the mixture into the designated hazardous waste container.[4][5] This minimizes dust generation.[2]

    • For Liquids/Solutions: Cover the spill with an inert absorbent material. Allow it to fully absorb, then carefully scoop the material into the hazardous waste container.

  • DECONTAMINATE THE SPILL AREA: Proceed with the three-step decontamination protocol detailed in the next section.

  • REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Decontamination of Equipment and Surfaces

All non-disposable items (glassware, spatulas, stir bars) and work surfaces contaminated with 2-Chloro-5-(ethylsulfonyl)pyridine must undergo a rigorous, three-step decontamination process. This ensures the complete deactivation and removal of the hazardous residue.

Protocol for Decontamination:

  • Step 1: Gross Decontamination & Rinse

    • Objective: To remove the majority of the chemical residue.

    • Procedure: Rinse the contaminated item or wipe the surface with a minimal amount of a suitable organic solvent, such as acetone or methanol.

    • Critical Note: This initial rinseate is considered hazardous waste and MUST be collected in the designated 2-Chloro-5-(ethylsulfonyl)pyridine waste container.

  • Step 2: Chemical Deactivation (Oxidation)

    • Objective: To chemically degrade the hazardous compound. Oxidizing agents are effective for this purpose.[8]

    • Procedure: Prepare a fresh solution of 10% sodium hypochlorite (household bleach). Carefully apply it to the surface or fill the glassware, ensuring complete contact with all contaminated areas. Allow a contact time of at least 15 minutes.[8][9]

    • Causality: The strong oxidizing nature of hypochlorite breaks down the pyridine ring and other functional groups, rendering the parent compound inactive.

  • Step 3: Neutralization & Final Cleaning

    • Objective: To neutralize the corrosive bleach and remove any remaining residue.

    • Procedure: After the 15-minute contact time, rinse the item or surface thoroughly with a 1% sodium thiosulfate solution to neutralize any residual bleach.[8] This step is crucial to prevent long-term corrosion of stainless steel surfaces.[8] Following neutralization, perform a final wash with laboratory detergent and copious amounts of water.

Final Disposal Pathway: The Only Acceptable Route

Under no circumstances should 2-Chloro-5-(ethylsulfonyl)pyridine or its contaminated materials be disposed of via the sanitary sewer or in regular solid waste.[5][6] The environmental toxicity and chemical properties of this compound mandate a specific, controlled disposal method.

Primary and Mandatory Disposal Method: High-Temperature Incineration

The universally recommended disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber.[2][5][6]

  • Why Incineration? This process provides the high energy required to break the stable aromatic ring and C-Cl bonds, ensuring complete destruction of the compound.

  • Why a Scrubber? The combustion of this compound will produce hydrogen chloride (HCl) and sulfur oxides (SOx). A scrubber is an essential piece of pollution control equipment that neutralizes these acidic gases, preventing their release into the atmosphere.[5]

Operational Plan:

  • Ensure your hazardous waste container is sealed, properly labeled, and stored safely.

  • Contact your institution's EHS office to arrange for a pickup.

  • The EHS office will work with a licensed and certified hazardous waste disposal company that operates approved incineration facilities.

  • Provide the EHS office with an accurate description of the waste stream. The SDSs for analogous compounds can be used to support the waste profile.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and required actions for the proper management and disposal of 2-Chloro-5-(ethylsulfonyl)pyridine waste.

G Disposal Workflow for 2-Chloro-5-(ethylsulfonyl)pyridine start Waste Identification 2-Chloro-5-(ethylsulfonyl)pyridine solid Solid Waste (Pure compound, contaminated absorbents) start->solid Segregate Waste Type liquid Liquid Waste (Solutions, solvent rinses) start->liquid Segregate Waste Type sharps Contaminated Sharps (Needles, broken glass) start->sharps Segregate Waste Type collect Collect in Designated, Labeled, Closed Container solid->collect spill Spill Occurs solid->spill Potential Event liquid->collect liquid->spill Potential Event sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area (Secondary Containment) collect->storage sharps_container->storage spill_protocol Execute Spill Protocol (Alert, Evacuate, Clean, Decontaminate) spill->spill_protocol Action spill_protocol->solid Collect Contaminated Materials pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->pickup incineration Final Disposal: Licensed High-Temperature Incineration with Acid Gas Scrubber pickup->incineration

Caption: Decision workflow for handling 2-Chloro-5-(ethylsulfonyl)pyridine waste.

References

  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical. [Link]

  • 2-chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913. PubChem, National Center for Biotechnology Information. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US Environmental Protection Agency (EPA). [Link]

  • DECONTAMINATION AND CLEANING. ASHP Publications. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-Chloro-5-(ethylsulfonyl)pyridine

As a novel compound in the drug development pipeline, 2-Chloro-5-(ethylsulfonyl)pyridine presents a unique set of handling challenges. Its chemical structure, a chlorinated pyridine derivative bearing an ethylsulfonyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the drug development pipeline, 2-Chloro-5-(ethylsulfonyl)pyridine presents a unique set of handling challenges. Its chemical structure, a chlorinated pyridine derivative bearing an ethylsulfonyl group, suggests potential for reactivity and biological activity that necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in the principles of chemical causality and risk mitigation.

Immediate Safety Profile & Hazard Assessment

Core Hazards:

  • Skin and Eye Irritant: Assumed to cause irritation and potentially serious eye damage upon contact.

  • Respiratory Irritant: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed or Inhaled: Systemic effects are possible, consistent with pyridine derivatives[3][4].

All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure[5][6].

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific laboratory operation and the associated risk of exposure. The following table outlines the recommended PPE for various tasks involving 2-Chloro-5-(ethylsulfonyl)pyridine.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesProtects against incidental skin contact with the solid compound and potential eye splashes. Double gloving is recommended to prevent contamination in case of a tear in the outer glove.
Dissolution and Solution Handling Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldThe risk of splashes increases when working with solutions. A face shield provides an additional layer of protection for the face and neck[7].
Reaction Setup and Monitoring Double Nitrile or Neoprene Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldNeoprene gloves offer broader chemical resistance, which may be necessary depending on the solvents and reagents used in the reaction[2].
Work-up and Purification Chemical Resistant Gloves (Nitrile or Neoprene), Lab Coat, Chemical Splash Goggles, Face ShieldThese steps often involve larger volumes and potentially exothermic processes, increasing the risk of significant splashes or aerosol generation.
Spill Cleanup Chemical Resistant Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, appropriate respiratory protection if significant dust or vapor is presentA higher level of protection is necessary to manage uncontrolled releases of the material.

Procedural Guidance: Donning, Doffing, and Disposal

Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned[6].

  • Goggles and Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Select gloves of the appropriate material and size. Inspect for any defects before use[6][7]. When double-gloving, ensure the inner glove is tucked under the cuff of the lab coat, and the outer glove is pulled over the cuff.

Doffing Sequence (to be performed in the designated area):

  • Outer Gloves: Remove by peeling one glove off with the other, turning it inside out. Dispose of immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from the body.

  • Inner Gloves: Remove and dispose of in the hazardous waste container.

  • Hand Washing: Thoroughly wash hands with soap and water immediately after removing all PPE[8].

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-Chloro-5-(ethylsulfonyl)pyridine weighing Weighing Solid? start->weighing dissolving Dissolving/Solution Transfer? weighing->dissolving No ppe1 Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles weighing->ppe1 Yes reaction Reaction/Work-up? dissolving->reaction No ppe2 Enhanced PPE: - Add Face Shield dissolving->ppe2 Yes spill Spill or Uncontrolled Release? reaction->spill No ppe3 Full Protection: - Chemical Resistant Gloves - Lab Coat - Goggles & Face Shield reaction->ppe3 Yes ppe4 Emergency PPE: - Full Protection - Respiratory Protection spill->ppe4 Yes end Proceed with Caution spill->end No ppe1->end ppe2->end ppe3->end ppe4->end

Sources

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